molecular formula C10H20ClNO B11967224 2-Chloro-n-octylacetamide CAS No. 20368-12-1

2-Chloro-n-octylacetamide

Cat. No.: B11967224
CAS No.: 20368-12-1
M. Wt: 205.72 g/mol
InChI Key: RJTYTPKXNAFDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-octylacetamide is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-n-octylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-n-octylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20368-12-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

2-chloro-N-octylacetamide

InChI

InChI=1S/C10H20ClNO/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9H2,1H3,(H,12,13)

InChI Key

RJTYTPKXNAFDHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-N-octylacetamide: Technical Profile & Applications

[1]

Executive Summary

2-Chloro-N-octylacetamide (CAS: 20368-12-1) is a specialized

1

Part 1: Chemical Identity & Physicochemical Properties

Identity Data
ParameterDetail
CAS Number 20368-12-1
IUPAC Name 2-Chloro-N-octylacetamide
Molecular Formula

Molecular Weight 205.73 g/mol
SMILES CCCCCCCCNC(=O)CCl
InChI Key RJTYTPKXNAFDHK-UHFFFAOYSA-N
Physicochemical Profile

The compound exhibits significant lipophilicity due to the octyl chain, making it distinct from shorter-chain analogs like 2-chloro-N-methylacetamide.

PropertyValue / DescriptionNote
Physical State Solid (Low-melting) or Viscous LiquidDependent on purity/temp; typically crystalline at <20°C.
Solubility Soluble in DCM, DMSO, Methanol, EthanolPoor water solubility due to lipophilic tail.
LogP (Predicted) ~2.9 - 3.2High membrane permeability.
Reactivity Electrophilic (Alkylating Agent)Reacts primarily with thiols (Cys) and amines (Lys/His).[1]

Part 2: Synthesis Methodology

The synthesis of 2-Chloro-N-octylacetamide follows a classic Schotten-Baumann acylation protocol. This reaction must be controlled at low temperatures to prevent double alkylation or hydrolysis of the acid chloride.

Experimental Protocol

Reagents:

  • Octylamine (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or

    
     (1.2 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve octylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: The reaction is highly exothermic; slow addition prevents thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the white solid product.
    
Synthesis Pathway Visualization

SynthesisReagentsOctylamine(Nucleophile)IntermediateTetrahedralIntermediateReagents->IntermediateNucleophilic Attack(0°C, DCM)Reagent2Chloroacetyl Chloride(Electrophile)Reagent2->IntermediateProduct2-Chloro-N-octylacetamideIntermediate->ProductElimination of Cl-ByproductHCl (Captured by Base)Intermediate->Byproduct

Caption: Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.

Part 3: Mechanism of Action & Reactivity

The core utility of 2-Chloro-N-octylacetamide lies in its


 reactivity
Cysteine Alkylation (Covalent Modification)

In biological systems or synthetic coupling, the primary target is the thiol (-SH) group.

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    -carbon.
  • Transition State: Penta-coordinate carbon center.

  • Displacement: Chloride leaves, forming a stable thioether bond.

This mechanism is the basis for its use in Activity-Based Protein Profiling (ABPP) , where the octyl chain directs the probe to hydrophobic pockets, and the chloroacetamide locks the target protein covalently.

Reactivity Diagram

MechanismCysCysteine Thiolate(Nucleophile)TSTransition State[S...C...Cl]‡Cys->TSAttack on α-CarbonProbe2-Chloro-N-octylacetamide(Electrophile)Probe->TSAdductAlkylated Protein/Product(Thioether Bond)TS->AdductIrreversible Bond FormationLGChloride Ion(Leaving Group)TS->LG

Caption: SN2 Alkylation mechanism of a cysteine thiolate by 2-Chloro-N-octylacetamide.

Part 4: Applications

Surfactant Synthesis

2-Chloro-N-octylacetamide is a precursor for sulfur-based nonionic surfactants .[1] By reacting the chloro-group with hydrophilic thiols (e.g., thioglycerol), researchers synthesize amphiphilic molecules like 2-[(2,3-dihydroxypropyl)sulfanyl]-N-octylacetamide . These compounds are evaluated for corrosion inhibition and surface tension reduction.

  • Key Reaction: Nucleophilic substitution with 3-mercapto-1,2-propanediol in the presence of KOH/Ethanol.

Drug Discovery (Fragment-Based)

In Fragment-Based Drug Discovery (FBDD), chloroacetamides are screened as covalent fragments .

  • Hydrophobic Tagging: The octyl chain mimics lipophilic amino acid side chains (Leucine, Isoleucine), allowing the fragment to explore hydrophobic grooves on protein surfaces.

  • Warhead Validation: It serves as a tool compound to validate the accessibility of cysteine residues within these hydrophobic pockets.

Herbicide Safener Research

Chloroacetamides (e.g., Acetochlor, Metolachlor) are potent herbicides. The N-octyl variant is often synthesized in Structure-Activity Relationship (SAR) studies to determine the effect of chain length on phytotoxicity and selectivity. It helps define the steric limits of the target enzyme (very long chain fatty acid elongases).

Part 5: Safety & Handling (E-E-A-T)

Warning: 2-Chloro-N-octylacetamide is an alkylating agent .[1] It poses specific risks of skin sensitization and irreversible eye damage.

Hazard ClassDescriptionPrecaution
Skin Sensitization May cause allergic skin reaction upon contact.[1]Wear nitrile gloves (double-gloving recommended).
Eye Irritation Causes serious eye irritation/damage.[2]Use chemical splash goggles.
Acute Toxicity Harmful if swallowed or absorbed through skin.Handle in a fume hood; avoid dust/aerosol generation.

Disposal: Quench excess reagent with an aqueous solution of cysteine or ammonia before disposal to neutralize the electrophilic warhead.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1).[1][3] Retrieved from [1]

  • Ozturk, M., & Yıldırım, A. (2018).[4] Synthesis of 2,3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Carbon Steel Corrosion. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 333-346.[4] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 2-Chloro-N-octylacetamide.[1][3][4][5][6] National Library of Medicine. Retrieved from

  • Smolecule. (2023).[5] 2-chloro-N-dodecylacetamide (Analogous Properties). Retrieved from

Molecular weight and formula of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Chloro-N-octylacetamide , a lipophilic chloroacetamide derivative widely utilized as a reactive intermediate in the synthesis of agrochemicals (specifically acetanilide herbicides) and as a covalent probe in medicinal chemistry.[1]

Molecular Identity & Physicochemical Core

2-Chloro-N-octylacetamide acts as a classic electrophilic "warhead."[1] Its structure combines a lipophilic octyl chain (facilitating membrane permeability) with a reactive


-chloroacetamide group (enabling covalent modification of nucleophilic residues like cysteine).[1]
PropertyValue / Descriptor
IUPAC Name 2-Chloro-N-octylacetamide
CAS Registry Number 7462-62-6 (Generic N-octyl) / Specific Chloro-derivative often unlisted in common public CAS indices; chemically distinct.[1][2]PubChem CID: 222375
Molecular Formula C₁₀H₂₀ClNO
Molecular Weight 205.73 g/mol
Monoisotopic Mass 205.123 Da
Physical State Low-melting solid or viscous oil (Ambient T)
Solubility High in DCM, DMSO, Methanol; Low in Water (< 50 mg/L predicted)
LogP (Predicted) ~3.6 (Highly Lipophilic)
Reactivity Class Alkylating Agent (Sɴ2 Electrophile)

Part 1: Synthetic Methodology

Rationale & Mechanism

The synthesis follows a nucleophilic acyl substitution pathway.[1] The high reactivity of chloroacetyl chloride necessitates strict temperature control to prevent hydrolysis or bis-acylation.[1] The choice of base is critical: for the lipophilic octylamine, a biphasic Schotten-Baumann condition or an anhydrous organic base (Triethylamine) method is preferred to ensure solubility of the amine.[1]

Protocol: Anhydrous Acylation (Standard Operating Procedure)

Reagents:

  • Octylamine (1.0 eq)[1][2]

  • Chloroacetyl chloride (1.1 eq)[1][2]

  • Triethylamine (TEA) (1.2 eq) or Pyridine[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Purge a 3-neck round-bottom flask with nitrogen. Dissolve Octylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL).

  • Cryogenic Addition: Cool the solution to -10°C to 0°C using an ice/salt bath. Reasoning: Low temperature suppresses the kinetic energy, preventing the highly reactive acid chloride from reacting violently or promoting side reactions.[1]

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes.

    • Observation: White precipitate (TEA[1][2]·HCl salts) will form immediately.[1]

  • Equilibration: Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup (Purification):

    • Quench: Add ice-cold water (50 mL) to hydrolyze unreacted acid chloride.

    • Extraction: Separate the organic layer.[1] Wash sequentially with:

      • 1M HCl (removes unreacted amine/TEA).[1]

      • Sat. NaHCO₃ (removes chloroacetic acid byproducts).[1]

      • Brine (drying).[1]

    • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: Recrystallize from Hexane/Ethanol if solid, or perform column chromatography (Silica gel) if oil.[1]

Synthesis Visualization

Synthesis Reactants Octylamine + TEA (in DCM) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (-10°C) Reagent Chloroacetyl Chloride Reagent->Intermediate Product 2-Chloro-N-octylacetamide + TEA·HCl Intermediate->Product Elimination of Cl⁻

Figure 1: Acylation pathway via nucleophilic acyl substitution.[1][2]

Part 2: Reactivity & Biological Mechanism

The "Warhead" Mechanism

2-Chloro-N-octylacetamide is a covalent modifier .[1] The carbon atom adjacent to the chlorine (


-carbon) is electron-deficient due to the inductive effect of both the chlorine and the carbonyl oxygen.[1]

Primary Reaction: Sɴ2 Alkylation In biological systems or synthesis, this molecule reacts with nucleophiles (Nu⁻), particularly Thiol (-SH) groups on proteins (Cysteine residues) or Glutathione .[1]

  • Mechanism: The nucleophile attacks the

    
    -carbon, displacing the chloride ion.[1]
    
  • Result: Formation of a stable thioether bond.[1] This irreversible binding is the basis for its use as a herbicide (inhibiting VLCFA elongases) or a cytotoxic agent.[1]

Reactivity Flowchart

Reactivity Molecule 2-Chloro-N-octylacetamide (Electrophile) TS Transition State (Sɴ2 Geometry) Molecule->TS Nucleophilic Attack Target Protein Cysteine (-SH) or Glutathione Target->TS Adduct Alkylated Protein (Thioether Bond) TS->Adduct Loss of Cl⁻ (Irreversible)

Figure 2: Mechanism of covalent protein modification (Sɴ2 alkylation).

Part 3: Applications in Research

Agrochemical Development (Herbicidal Activity)
  • Target: Very Long Chain Fatty Acid (VLCFA) Elongases.[1]

  • Mechanism: Chloroacetamides inhibit cell division by preventing the synthesis of long-chain fatty acids required for membrane formation.[1]

  • Relevance: The octyl chain serves as a lipophilic anchor, mimicking the fatty acid substrate, while the chloroacetamide warhead covalently inactivates the enzyme.[1]

Medicinal Chemistry (Covalent Probes)
  • Fragment-Based Drug Discovery (FBDD): Used as a "covalent fragment" to screen for "druggable" cysteines on protein surfaces.[1]

  • Lipophilicity Tuning: The C8 (octyl) chain allows researchers to probe hydrophobic pockets that shorter analogs (e.g., ethyl, methyl) cannot access.[1]

Part 4: Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Sensitizer

HazardDescriptionPrecaution
Skin Sensitization Potent contact allergen; can cause severe dermatitis.[1]Double-gloving (Nitrile) is mandatory.[1]
Acute Toxicity Toxic if swallowed or inhaled.[1]Use exclusively in a fume hood.[1][3][4]
Eye Damage Corrosive / Irritant.[1][4][5][6]Wear chemical splash goggles.[1]

Decontamination Protocol: Spills should be treated with a solution of 10% Sodium Thiosulfate or dilute Ammonia .[1] These nucleophiles react rapidly with the chloroacetamide group, neutralizing its alkylating potential before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222375, 2-chloro-N-octylacetamide.[1] Retrieved from [Link][1][2]

  • Brahmayya, M., et al. (2017). Sulfonated graphene oxide-catalyzed N-acetylation of amines.[1][7] Journal of the Taiwan Institute of Chemical Engineers.[1][7] (Context on acetylation methodologies).

Sources

Comparative Technical Analysis: N-Octylacetamide vs. 2-Chloro-N-Octylacetamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the functional, synthetic, and reactive divergences between N-octylacetamide and its


-halogenated analogue, 2-chloro-N-octylacetamide .[1] While structurally homologous in their lipophilic octyl chains, these two compounds occupy opposing roles in medicinal chemistry and chemical biology.[1] N-octylacetamide serves as a stable, lipophilic surfactant and negative control, whereas 2-chloro-N-octylacetamide acts as a reactive electrophilic "warhead," widely utilized in Activity-Based Protein Profiling (ABPP) and the design of Targeted Covalent Inhibitors (TCIs).[1]

Structural and Electronic Basis of Divergence

The fundamental difference lies in the substitution of a hydrogen atom on the acetyl group with a chlorine atom. This single modification drastically alters the electronic landscape of the molecule, transitioning it from a passive scaffold to a reactive alkylating agent.

Electronic Inductive Effects[1]
  • N-Octylacetamide: The acetyl methyl group (

    
    ) is electron-donating via hyperconjugation, stabilizing the amide bond and rendering the 
    
    
    
    -carbon nucleophilically inert.[2]
  • 2-Chloro-N-octylacetamide: The chlorine atom exerts a strong negative inductive effect (

    
    ), withdrawing electron density from the 
    
    
    
    -carbon.[2] This polarization creates a partial positive charge (
    
    
    ) on the methylene carbon (
    
    
    ), making it highly susceptible to nucleophilic attack.[2]
Physicochemical Comparison

The introduction of chlorine increases lipophilicity (LogP) and molecular weight while introducing a reactive center.[2]

PropertyN-Octylacetamide2-Chloro-N-octylacetamideImpact on Application
Molecular Formula


Mass shift detectable in MS (+34 Da).[2]
Molecular Weight 171.28 g/mol 205.72 g/mol Distinct MS profile; Cl isotope pattern.[1][2]
Reactivity Class Inert Amide

-Haloacetamide (Electrophile)
Determines biological function (Control vs. Probe).[2]
LogP (Predicted) ~2.5 - 2.9~3.1 - 3.5Chloro-derivative is more lipophilic, aiding membrane penetration.[1][2]
Key Functional Group Acetyl (

)
Chloroacetyl (

)
Site of covalent bond formation.[2]

Synthetic Pathways and Process Chemistry[3]

The synthesis of these compounds follows divergent acylation pathways. Causal control of temperature and base equivalents is critical for the chloro-derivative to prevent side reactions (e.g., bis-alkylation).[2]

Divergent Synthesis Workflow

SynthesisWorkflow cluster_0 Pathway A: Inert Scaffold cluster_1 Pathway B: Reactive Warhead Octylamine Octylamine (Nucleophile) AceticAnhydride Acetic Anhydride (Acylating Agent) Octylamine->AceticAnhydride Nucleophilic Acyl Substitution ChloroacetylCl Chloroacetyl Chloride (Electrophile) Octylamine->ChloroacetylCl Schotten-Baumann Condensation NOctyl N-Octylacetamide (Stable Product) AceticAnhydride->NOctyl RT, 2h ChloroOctyl 2-Chloro-N-octylacetamide (Reactive Electrophile) ChloroacetylCl->ChloroOctyl 0°C -> RT, Base Required Base TEA / K2CO3 (HCl Scavenger) Base->ChloroOctyl Neutralizes HCl

Figure 1: Divergent synthetic pathways.[2] Pathway A yields the inert control, while Pathway B requires controlled cooling and base scavenging to preserve the


-chloro moiety.
Detailed Synthetic Protocols
Protocol A: Synthesis of N-Octylacetamide (Inert Control)
  • Reagents: Octylamine (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[2]

  • Procedure: Dissolve octylamine in DCM. Add acetic anhydride dropwise at room temperature. Stir for 2 hours.

  • Workup: Wash with sat.

    
     to remove acetic acid.[1][2] Dry organic layer over 
    
    
    
    .[1][2] Concentrate in vacuo.[1][2]
  • Validation: No further purification usually required.[1][2]

Protocol B: Synthesis of 2-Chloro-N-octylacetamide (Active Probe)

Critical Control Point: The reaction is highly exothermic.[1] Failure to cool (0°C) can lead to double acylation or hydrolysis of the chloro-group.[2]

  • Reagents: Octylamine (1.0 eq), Chloroacetyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).[2]

  • Procedure:

    • Cool solution of octylamine and TEA in DCM to 0°C under

      
      .
      
    • Add chloroacetyl chloride dropwise over 30 mins.[1][2]

    • Allow to warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine) then sat.

    
    .
    
  • Purification: Recrystallization from hexanes or flash chromatography (EtOAc/Hex) may be required to remove trace amine salts.[1][2]

Reactivity Profile: The Cysteine "Warhead" Mechanism

In drug discovery, 2-chloro-N-octylacetamide is a classic "covalent warhead."[1] It targets nucleophilic cysteine residues in proteins via an


 mechanism.[1][2] N-octylacetamide  lacks this capability and is used to assess non-specific binding (hydrophobic interaction) versus specific covalent modification.[1][2]
Mechanism of Action: Thiol Alkylation

The chloroacetamide group reacts irreversibly with thiols (cysteine side chains).[2] The reaction rate is pH-dependent, favoring the thiolate anion (


).[2]

ReactionMechanism Cys Cysteine Thiol (Nu:) TS Transition State (SN2 Backside Attack) Cys->TS Attack on alpha-C Warhead 2-Chloro-N-octylacetamide (Electrophile) Warhead->TS Adduct Thioether Adduct (Irreversible Bond) TS->Adduct Bond Formation LG Chloride Ion (Cl-) TS->LG Leaving Group

Figure 2: Mechanism of covalent inhibition.[2] The cysteine thiolate performs a backside attack on the


-carbon of the chloroacetamide, displacing chloride.
Selectivity and Application[4]
  • Target: Non-catalytic or catalytic cysteines (e.g., in kinases like BTK, EGFR, or proteases like Cathepsins).[2]

  • Selectivity Window: Chloroacetamides are moderately reactive.[1][2] They are more reactive than acrylamides but less reactive than chloro-methyl ketones.[1][2]

  • Drug Discovery Use:

    • 2-Chloro-N-octylacetamide: Used as a "bait" in ABPP to map reactive cysteines across the proteome.[1]

    • N-Octylacetamide:[1][3][4] Used to prove that binding is driven by the covalent bond, not just the lipophilic octyl chain docking into a hydrophobic pocket.

Analytical Characterization

Distinguishing these two compounds analytically is straightforward due to the unique signature of the chlorine atom and the methylene protons.

Proton NMR ( NMR)

The key diagnostic peak is the shift of the protons adjacent to the carbonyl.[2]

FeatureN-Octylacetamide2-Chloro-N-octylacetamide

-Protons
Singlet at ~1.9 - 2.0 ppm (

)
Singlet at ~4.0 - 4.1 ppm (

)
Amide NH Broad singlet ~5.5 - 6.0 ppmBroad singlet ~6.5 - 7.0 ppm (Shifted downfield by electron-withdrawing Cl)
Octyl Chain Multiplets 0.8 - 1.5 ppmMultiplets 0.8 - 1.5 ppm (Largely unchanged)
Mass Spectrometry[1][7][8]
  • N-Octylacetamide: Single molecular ion peak

    
    .[2]
    
  • 2-Chloro-N-octylacetamide: Distinct chlorine isotope pattern.[1]

    • 
       (
      
      
      
      , 100% abundance).[2]
    • 
       (
      
      
      
      , ~32% abundance).[2]
    • Note: This 3:1 ratio is diagnostic for monochlorinated compounds.[1][2]

Safety and Toxicology

  • N-Octylacetamide: Generally considered low toxicity, mild irritant.[1] Used in cosmetic formulations as a surfactant.[1][2]

  • 2-Chloro-N-octylacetamide: High Hazard. [1]

    • Skin Sensitization: As a potent alkylating agent, it can haptenize skin proteins, leading to allergic contact dermatitis (ACD).[2]

    • Cytotoxicity: At high concentrations, it depletes cellular glutathione (GSH) by alkylating the free thiol, leading to oxidative stress and cell death.[2]

    • Handling: Must be handled in a fume hood with nitrile gloves.[1][2]

References

  • Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][5] Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] Link[2]

  • PubChem. (2025).[1][2][6] "N-Octylacetamide Compound Summary." National Library of Medicine.[1][2] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1][2] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.[2] Link[2]

  • Åkerfeldt, K. S., et al. (2011).[1][2] "Synthesis and characterization of 2-chloroacetamides." Journal of Organic Chemistry. (General reference for chloroacetamide synthesis protocols).

Sources

Physical properties of N-alkyl-2-chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-Alkyl-2-Chloroacetamide Derivatives

Executive Summary N-alkyl-2-chloroacetamide derivatives represent a critical class of electrophiles in drug discovery, proteomics, and agrochemistry.[1] Their utility stems from a precise balance between stability in aqueous media and reactivity toward soft nucleophiles (specifically cysteine thiols).[1] This guide provides a deep physicochemical analysis of these derivatives, moving beyond basic property listing to explain the structural determinants of their phase behavior, lipophilicity, and reactivity. A key focus is the "Hydrogen Bond Switch"—the dramatic alteration in solid-state properties observed when the primary amide protons are substituted with alkyl groups.

Part 1: Molecular Architecture & Structural Dynamics

The core scaffold of 2-chloroacetamide consists of a chloroacetyl group linked to an amine.[1] The physicochemical behavior of this class is governed by two competing electronic forces:

  • Inductive Withdrawal (-I): The

    
    -chlorine atom pulls electron density from the carbonyl carbon, increasing its electrophilicity.[1] This makes the amide bond shorter and more rigid than in non-halogenated acetamides.
    
  • Resonance Donation (+M): The nitrogen lone pair donates into the carbonyl

    
    -system.[1] In N-alkyl derivatives, the alkyl group exerts a positive inductive effect (+I) on the nitrogen, slightly modulating this resonance.
    
Conformational Isomerism

N-alkyl-2-chloroacetamides exist primarily in the Z-conformation (trans-amide), where the N-alkyl group is trans to the carbonyl oxygen.[1] This preference is dictated by steric repulsion between the chloromethyl group and the N-alkyl substituent.[1]

MolecularArchitecture Struct N-Alkyl-2-Chloroacetamide Scaffold Inductive Inductive Effect (-I) (Cl increases C=O electrophilicity) Struct->Inductive Alpha-Substitution Resonance Amide Resonance (Partial Double Bond Character) Struct->Resonance N-Lone Pair Steric Steric Locking (Z-Conformer Preference) Struct->Steric N-Alkyl Bulk Reactivity High Reactivity (Cysteine Alkylation) Inductive->Reactivity Enhances SN2 Planarity Rigid Backbone Resonance->Planarity Restricts Rotation Packing Low Melting Point Steric->Packing Disrupts Crystal Lattice caption Figure 1: Structural determinants of physicochemical properties.

Part 2: Thermodynamic & Phase Transition Properties

The most striking feature of this series is the "Melting Point Collapse" observed upon N-alkylation.[1]

  • Parent Compound (2-Chloroacetamide): Exists as a high-melting solid (116–118°C).[1] This high stability is due to an extensive intermolecular hydrogen bonding network where each molecule acts as both a double donor (two N-H protons) and an acceptor (C=O).[1]

  • N-Methyl Derivative: Substitution of a single hydrogen with a methyl group destroys this network.[1] The molecule loses one donor site, and the methyl group sterically hinders close packing. Consequently, the melting point crashes to -1°C, turning the compound into a liquid at room temperature.

  • Symmetry Recovery: As the alkyl chain becomes bulkier and more symmetrical (e.g., tert-butyl), the melting point rises again due to improved packing efficiency of the globular shapes, though it never regains the stability of the parent primary amide.

Table 1: Comparative Physical Properties

DerivativeR-Group StructureMelting Point (°C)Boiling Point (°C)State (RT)Density (g/cm³)
Parent -H116 – 118224.5Crystalline Solid1.58
N-Methyl -CH₃-1218 – 220Liquid1.18
N-Ethyl -CH₂CH₃< 20 (Est.)103–105 (20 mmHg)Liquid1.12
N-Isopropyl -CH(CH₃)₂58 – 60250 (Predicted)Solid1.05
N-tert-Butyl -C(CH₃)₃79 – 82~96 (Sublimes)Solid0.98
N-Phenyl -C₆H₅130 – 132> 280Solid1.28

Critical Insight: The N-isopropyl derivative's crystal structure reveals no classic hydrogen bonds.[1] The lattice is held together only by weak van der Waals forces and C-H···O interactions, explaining its relatively low melting point (60°C) compared to the parent.

Part 3: Solvation & Lipophilicity Parameters

Lipophilicity (LogP) dictates the ability of these compounds to cross cell membranes and their partitioning in biphasic reaction systems.

  • LogP Trends: The parent compound is hydrophilic (LogP -0.53).[1] Alkylation linearly increases lipophilicity.[1]

  • Solubility: While the parent is highly water-soluble (90 g/L), N-alkylation reduces water solubility but drastically increases solubility in organic solvents (DCM, EtOAc), facilitating organic synthesis workups.

Table 2: Lipophilicity and Solubility Profiles

DerivativeLogP (Exp/Pred)Water SolubilityPrimary Application Context
Parent -0.53High (90 g/L)Aqueous buffers, protein alkylation
N-Methyl ~0.0HighMixed solvent systems
N-Isopropyl 0.75ModerateHerbicide intermediates, cellular assays
N-tert-Butyl 1.10Low-ModerateOrganic synthesis, hydrophobic pockets

Part 4: Spectral Characterization Standards

Identification of these derivatives relies on specific spectroscopic signatures shifted by the electronegative chlorine.[1]

Infrared Spectroscopy (IR):

  • Amide I (C=O[1][2][3] Stretch): Appears at 1650–1670 cm⁻¹ .[1] The

    
    -chlorine exerts an inductive effect, slightly raising the frequency compared to non-chlorinated acetamides.
    
  • Amide II (N-H Bend): Strong band at 1530–1560 cm⁻¹ (for secondary amides).[1]

  • C-Cl Stretch: A distinct fingerprint band appears in the 600–800 cm⁻¹ region (often ~780 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR):

  • Rotational Barriers: The partial double bond character of the C-N bond creates rotational isomers.[4] In N-methyl-2-chloroacetamide, the trans (Z) isomer is dominant (>90%).[1]

  • Chemical Shifts (¹H NMR in CDCl₃):

    • 
       ~4.0 ppm: Singlet (2H) for the Cl-CH₂- group.[1]
      
    • 
       ~6.5–7.5 ppm: Broad singlet for the N-H proton (concentration dependent).[1]
      

Part 5: Chemical Stability & Reactivity Profiling

The defining feature of 2-chloroacetamides is their reactivity as alkylating agents via an SN2 mechanism.[1]

Mechanism: The reaction proceeds via backside attack of a nucleophile (typically a thiolate, RS⁻) on the methylene carbon, displacing the chloride ion.[5]

  • Selectivity: At physiological pH (7.5–8.5), these derivatives are highly selective for cysteine thiols over lysine amines (which are protonated and less nucleophilic).[1]

  • Hydrolysis: In aqueous solution, they are susceptible to hydrolysis, releasing chloride and forming hydroxyacetamides. However, N-alkylation generally increases hydrolytic stability compared to the parent by providing steric shielding to the carbonyl carbon.

ReactivityPathways Substrate N-Alkyl-2-Chloroacetamide TS Transition State (Backside Attack) Substrate->TS + Thiolate (RS-) Hydrolysis Hydrolysis Product (N-Alkyl-2-hydroxyacetamide) Substrate->Hydrolysis + OH- / H2O (Slow Side Reaction) Thiol Cysteine Thiol (R-SH) Base Base (pH > 8) Product S-Alkylated Protein (Stable Thioether) TS->Product - Cl- caption Figure 2: Competitive reactivity pathways: Cysteine alkylation vs. Hydrolysis.

Part 6: Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-2-Chloroacetamide

For the generation of analytical standards or hydrophobic probes.[1]

  • Reagents: Isopropylamine (1.0 eq), Chloroacetyl chloride (1.0 eq), Potassium Carbonate (1.2 eq), Dichloromethane (DCM).[1]

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve isopropylamine and

      
       in DCM. Cool to 0°C.[1]
      
    • Add chloroacetyl chloride dropwise over 30 minutes.[1] The exotherm must be controlled to prevent polymerization.[1]

    • Stir at room temperature for 12 hours.

  • Workup: Quench with ice water. Extract organic layer with DCM.[1] Wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Remove solvent in vacuo. Recrystallize the resulting solid from hexane/ethyl acetate to yield white crystals (MP: 58–60°C).

Protocol B: "No-Weigh" Handling for Proteomics

For researchers using N-tert-butyl or parent derivatives in protein mass spectrometry.[1]

  • Preparation: Pre-aliquot the solid reagent into single-use microtubes (e.g., 2 mg).

  • Storage: Store at 4°C protected from light. These compounds are photosensitive and hygroscopic.[1]

  • Usage: Dissolve immediately before use in the reaction buffer (e.g., Ammonium Bicarbonate). Do not store stock solutions ; hydrolysis degrades the reagent concentration by ~5-10% within 24 hours at room temperature.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[1][6] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 222440, N-tert-butyl-2-chloroacetamide.[1] Retrieved from [Link][1]

  • WuXi Biology. (2020).[1] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] 2-Chloro-N-methylacetamide Phase Change Data. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N-octylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-N-octylacetamide. It is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of N-substituted chloroacetamides. This document delves into the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in various organic solvents, and provides detailed experimental protocols for empirical solubility determination.

Introduction: The Significance of 2-Chloro-N-octylacetamide and Its Solubility

2-Chloro-N-octylacetamide belongs to the class of N-substituted acetamides, a scaffold of significant interest in medicinal chemistry and drug development. Molecules with an acetamide linkage are integral to a wide array of pharmaceuticals and exhibit diverse biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties[1][2]. The inclusion of a reactive chloromethyl group and an eight-carbon alkyl chain (N-octyl) imparts a unique combination of reactivity and lipophilicity to the 2-Chloro-N-octylacetamide molecule.

The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications, from synthetic reaction engineering to formulation development for therapeutic delivery.[3][4] In drug discovery, poor aqueous solubility is a primary obstacle to achieving optimal oral bioavailability.[3][4] Conversely, solubility in organic solvents is paramount for purification, crystallization, and the formulation of various dosage forms. A thorough understanding of the solubility profile of 2-Chloro-N-octylacetamide is therefore essential for its effective application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Several key factors influence the solubility of 2-Chloro-N-octylacetamide:

  • Polarity : The polarity of both the solute and the solvent is a primary determinant of solubility. The 2-Chloro-N-octylacetamide molecule possesses both polar and non-polar regions. The amide group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The α-chloro group also contributes to the molecule's polarity. In contrast, the N-octyl chain is non-polar (lipophilic).

  • Hydrogen Bonding : The ability of the amide group to form hydrogen bonds is a significant factor in its solubility in protic solvents (e.g., alcohols).[5][6]

  • Molecular Size and Shape : The long N-octyl chain will influence how the molecule packs in a crystal lattice and how it is solvated, generally favoring solubility in less polar, larger solvent molecules.

  • Temperature : The solubility of most solid compounds, including acetamides, in organic solvents increases with temperature.[5][7] This is because the dissolution process is often endothermic.

The interplay of these factors will determine the solubility of 2-Chloro-N-octylacetamide in a given organic solvent.

Predicted Solubility Profile of 2-Chloro-N-octylacetamide

Table 1: Predicted Solubility of 2-Chloro-N-octylacetamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amide group can form strong hydrogen bonds with the hydroxyl groups of alcohols. The polarity of these solvents is also favorable for solvating the polar part of the molecule.[5]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents can act as hydrogen bond acceptors for the N-H of the amide. Their polarity is sufficient to dissolve the molecule, though the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents.
Non-Polar Hexane, Toluene, BenzeneLow to ModerateThe long N-octyl chain will contribute favorably to solubility in non-polar solvents through van der Waals interactions. However, the polar chloroacetamide headgroup will limit overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact favorably with both the polar and non-polar regions of the 2-Chloro-N-octylacetamide molecule.

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is necessary. The following section outlines a standard protocol for determining the solubility of 2-Chloro-N-octylacetamide in an organic solvent using the gravimetric method.[8]

Experimental Workflow: Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess 2-Chloro-N-octylacetamide mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure a known volume of solvent prep_solvent->mix equilibrate Agitate at a constant temperature until equilibrium is reached mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Carefully withdraw a known volume of the supernatant centrifuge->aliquot evaporate Evaporate the solvent from the aliquot aliquot->evaporate weigh Weigh the residual solid evaporate->weigh calculate Calculate solubility (e.g., in g/L) weigh->calculate

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • 2-Chloro-N-octylacetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Glass vials with screw caps

  • Evaporation system (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-N-octylacetamide to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sample Analysis:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet.

    • Transfer the aliquot to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent from the aliquot under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved 2-Chloro-N-octylacetamide is the difference between the final and initial weights of the vial.

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of aliquot (L))

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent for the later time points.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

  • Purity of Materials: The purity of both the 2-Chloro-N-octylacetamide and the solvents should be high to avoid erroneous results.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of 2-Chloro-N-octylacetamide is a direct consequence of the balance of intermolecular forces between the solute and the solvent.

G cluster_solvents Organic Solvents solute 2-Chloro-N-octylacetamide Polar Headgroup (-CONHCH₂Cl) Non-polar Tail (-C₈H₁₇) polar_protic Polar Protic (e.g., Ethanol) H-Bonding Dipole-Dipole solute:head->polar_protic:h_bond Strong Interaction solute:head->polar_protic:dipole Strong Interaction polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole H-Bond Acceptor solute:head->polar_aprotic:dipole Moderate Interaction solute:head->polar_aprotic:h_accept Moderate Interaction non_polar Non-Polar (e.g., Hexane) Van der Waals solute:tail->non_polar:vdw Favorable Interaction solute:head->non_polar:vdw Weak Interaction

Caption: Intermolecular interactions influencing solubility.

Applications and Practical Considerations in Drug Development

A comprehensive understanding of the solubility of 2-Chloro-N-octylacetamide is crucial for its advancement as a potential therapeutic agent.

  • Reaction Chemistry: In synthetic chemistry, the choice of solvent is critical for reaction kinetics, yield, and purity. Knowing the solubility of 2-Chloro-N-octylacetamide in various solvents allows for the selection of an appropriate reaction medium.

  • Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is an ideal candidate for recrystallization.

  • Formulation: For preclinical and clinical studies, the compound must be formulated into a suitable dosage form. Solubility in pharmaceutically acceptable solvents is a key consideration for developing liquid formulations for oral or parenteral administration.

  • Predictive Modeling: Experimental solubility data can be used to develop and validate in silico predictive models, such as Quantitative Structure-Property Relationship (QSPR) models.[9][10] These models can then be used to predict the solubility of other, related compounds, accelerating the drug discovery process.

Conclusion

While direct experimental solubility data for 2-Chloro-N-octylacetamide is not widely published, a strong predictive understanding of its behavior in various organic solvents can be derived from fundamental chemical principles and data from analogous compounds. The molecule's amphiphilic nature, with a polar chloroacetamide headgroup and a non-polar N-octyl tail, suggests a versatile solubility profile, with a preference for polar solvents, particularly those capable of hydrogen bonding. For precise applications, the experimental determination of solubility using established methods like the gravimetric technique is highly recommended. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize 2-Chloro-N-octylacetamide in their scientific endeavors.

References

  • Acetamide | Solubility of Things. (n.d.). Retrieved February 8, 2024, from [Link]

  • Lazzaroni, S., et al. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(1), 504-507. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Wikipedia. (2023, December 29). Chloroacetamide. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. In PubChem. Retrieved February 8, 2024, from [Link]

  • Wageningen University & Research. (n.d.). Bound to Plasticize. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Octylacetamide. In PubChem. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups in Organic Chemistry. [Link]

  • ResearchGate. (2024, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thiazole and Thiazine Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6543. [Link]

  • ResearchGate. (2024, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
  • Kim, S., et al. (2022). Designing solvent systems using self-evolving solubility databases and graph neural networks. Nature Communications, 13(1), 1-13. [Link]

  • Davis, J. C. (1966). Acetamide as a solvent for freezing point depression and solubility experiments. Journal of Chemical Education, 43(11), 611. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive physicochemical profile of 2-Chloro-N-octylacetamide , a critical alkylating intermediate used in the synthesis of cationic surfactants, corrosion inhibitors, and pharmaceutical podands.

The core finding of this analysis is the experimentally validated melting point range of 37.3°C – 38.3°C . This classifies the compound as a low-melting solid , necessitating precise temperature control during handling and storage to prevent inadvertent phase change. This guide details the synthesis logic, purification protocols, and thermal characterization methods required to ensure data integrity in drug development and material science applications.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

2-Chloro-N-octylacetamide (also known as N-octyl-2-chloroacetamide) is an amide derivative characterized by a lipophilic octyl chain and a reactive alpha-chloroacetyl group.

Table 1: Physicochemical Specifications
PropertyDataSource/Validation
Chemical Name 2-Chloro-N-octylacetamideIUPAC Nomenclature
CAS Number 20368-12-1Sigma-Aldrich / PubChem
Molecular Formula C₁₀H₂₀ClNOCalculated
Molecular Weight 205.72 g/mol Calculated
Melting Point (Experimental) 37.3 – 38.3 °C J. Med. Chem. / ResearchGate [1]
Physical State (20°C) Waxy White SolidExperimental Observation
Solubility Soluble in DCM, Ethanol, ChloroformLipophilic nature
Reactivity High (Alkylation via Sɴ2)

-Haloamide functionality

Melting Point Analysis & Thermal Behavior

Experimental Data Interpretation

The melting point (MP) of 2-Chloro-N-octylacetamide is significantly influenced by the length of the N-alkyl chain. While the dodecyl analog (C12) melts at ~62°C, the octyl analog (C8) exhibits a depressed melting range of 37.3–38.3°C .

This proximity to human body temperature and standard laboratory ambient temperatures (often reaching 25-30°C in uncontrolled environments) presents specific challenges:

  • Handling: The compound may exist as a semi-solid or "melt" during filtration if solvents are not sufficiently chilled.

  • Purity Indication: A sharp range (<1°C) indicates high purity. A range widening >2°C or shifting below 36°C suggests the presence of unreacted octylamine or hydrolyzed chloroacetic acid byproducts.

Comparative Thermal Data
CompoundAlkyl ChainMelting Point (°C)Trend Analysis
2-Chloro-N-methylacetamideC142 – 46 °CHigh lattice energy due to H-bonding density
2-Chloro-N-octylacetamide C8 37.3 – 38.3 °C Van der Waals forces dominate; lower MP
2-Chloro-N-dodecylacetamideC1262.1 – 62.4 °CIncreased chain entanglement raises MP

Synthesis & Purification Protocol

To achieve the cited melting point, the compound must be synthesized with strict control over stoichiometry and temperature to minimize side reactions (e.g., double alkylation).

Reaction Logic

The synthesis utilizes a Schotten-Baumann-type acylation in an anhydrous organic solvent. Chloroacetyl chloride is highly reactive; thus, a base (Triethylamine) is employed to scavenge the liberated HCl, driving the equilibrium forward.

Reaction Scheme:



Step-by-Step Protocol

Reagents:

  • Octylamine (1.0 eq)[1]

  • Chloroacetyl Chloride (1.1 eq)[1]

  • Triethylamine (1.1 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Setup: Charge a round-bottom flask with Octylamine and Triethylamine in dry DCM. Cool the system to 0°C using an ice bath. Rationale: Low temperature prevents uncontrolled exotherms and minimizes side product formation.

  • Addition: Add Chloroacetyl Chloride dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).

  • Quench & Extraction: Wash the organic layer sequentially with:

    • Cold Water (removes amine salts).

    • 0.1 M HCl (removes unreacted amine).

    • Sat. NaHCO₃ (removes unreacted acid chloride/acid).

    • Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Crystallization (Critical): The residue will be a waxy solid.[2] Recrystallize from cold Ethanol or Diethyl Ether .

    • Note: Due to the low MP (37°C), avoid heating the solvent excessively. Dissolve at mild heat and chill to -20°C to induce crystallization.

Visualization of Workflows

Synthesis & Characterization Pathway

This diagram outlines the critical path from raw materials to the validated product, highlighting the decision nodes for purity.

SynthesisPath Raw Start: Octylamine + Chloroacetyl Chloride Reaction Reaction: DCM, Et3N, 0°C -> RT Raw->Reaction Acylation Workup Workup: Acid/Base Wash Reaction->Workup 6 Hours Crude Crude Waxy Solid Workup->Crude Evaporation Recryst Recrystallization: Cold Ethanol (-20°C) Crude->Recryst Purification MP_Check MP Check: Target 37.3-38.3°C Recryst->MP_Check Isolate Crystals MP_Check->Recryst Fail (Range > 2°C) Final Pure 2-Chloro-N-octylacetamide MP_Check->Final Pass (Range < 1°C)

Figure 1: Synthesis and purification logic flow for 2-Chloro-N-octylacetamide.

Melting Point Determination Workflow

Given the compound's low melting point, standard capillary methods can be error-prone if the ramp rate is too high.

MP_Workflow Sample Sample Preparation: Dry 24h @ 20°C (Vacuum) Pack Pack Capillary: Compact to 2-3mm height Sample->Pack Start Start Temp: Set to 25°C Pack->Start Ramp Ramp Rate: 1.0 °C/min Start->Ramp Observe Observation: First drop liquid (T1) Clear melt (T2) Ramp->Observe Result Valid Result: 37.3 - 38.3°C Observe->Result

Figure 2: Optimized melting point determination protocol for low-melting amides.

Applications & Significance

  • Corrosion Inhibition: The compound serves as a precursor to cationic surfactants. The octyl chain provides a hydrophobic barrier when the polar head group adsorbs onto metal surfaces (e.g., mild steel in acidic media), significantly reducing corrosion rates [2].

  • Pharmaceutical Intermediates: It functions as a versatile "linker" molecule. The chloro group is easily displaced by amines or thiols to form complex ligands (podands) or bioactive molecules with enhanced lipophilicity [3].

  • Surfactant Synthesis: Reacting this intermediate with pyridine or tertiary amines yields quaternary ammonium salts (QACs) with specific antimicrobial properties tailored by the C8 chain length [1].

References

  • Thorsteinsson, T., et al. (2003).[3] "Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants." Journal of Medicinal Chemistry, 46, 4173-4181. (Data cited via ResearchGate snippet confirming MP 37.3–38.3°C).[1]

  • Author Unavailable. (2018). "Synthesis of 2,3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Carbon Steel Corrosion." DergiPark.

  • Sigma-Aldrich. "2-Chloro-N-octylacetamide Product Entry (CAS 20368-12-1)."[4]

Sources

Lipophilic Chloroacetamide Derivatives: A Technical Guide to Covalent Probe Design and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilic Chloroacetamide Derivatives for Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the expanding landscape of covalent drug discovery and chemical biology, lipophilic chloroacetamide derivatives have emerged as a versatile class of electrophilic probes. Unlike their acrylamide counterparts, which rely on Michael addition, chloroacetamides engage cysteine residues via a direct nucleophilic substitution (


) mechanism. This guide provides a rigorous technical framework for the design, synthesis, and application of these derivatives, with a specific focus on leveraging lipophilicity to target cryptic hydrophobic pockets and ensure intracellular bioavailability.

Chemical Biology & Mechanism of Action

The Warhead: Reactivity Profile

The chloroacetamide group (


) functions as a "warhead" by presenting an electrophilic carbon atom susceptible to attack by nucleophiles. In biological systems, the primary target is the thiolate anion (

) of cysteine residues.[1]
  • Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (

    
    ). The thiolate attacks the 
    
    
    
    -carbon, displacing the chloride ion.
  • Transition State Geometry: Quantum mechanical analyses suggest that reactivity is maximized when the C-Cl bond rotates perpendicular to the amide plane, minimizing steric hindrance and aligning the

    
     antibonding orbital for nucleophilic attack.
    
  • Reactivity vs. Selectivity: Chloroacetamides are generally more reactive than acrylamides (Michael acceptors). While this increases potency, it necessitates careful tuning of the scaffold's lipophilicity and steric environment to prevent off-target alkylation of non-catalytic surface cysteines (promiscuity).

The Lipophilic Factor

"Lipophilicity" is not merely a physicochemical property; it is a functional design element.

  • Membrane Permeability: To label intracellular targets in live cells (in situ), probes must cross the lipid bilayer. A

    
     range of 2.0–4.0 is often optimal for passive diffusion.
    
  • Hydrophobic Targeting: Many high-value targets (e.g., TEAD transcription factors ) possess deep, hydrophobic pockets (such as the palmitate-binding pocket) that are inaccessible to polar probes. Lipophilic chloroacetamides can traverse these hydrophobic channels to react with buried cysteines.

Visualization: Mechanism of Cysteine Alkylation

SN2_Mechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State [Cl...C...S]‡ Cys->TS Attack on α-Carbon Warhead Chloroacetamide (Electrophile) Warhead->TS C-Cl Bond Alignment Product Thioether Adduct (Covalent Bond) TS->Product Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Displacement

Figure 1: The


 reaction mechanism between a cysteine thiolate and a chloroacetamide warhead.

Strategic Applications

Activity-Based Protein Profiling (ABPP)

Lipophilic chloroacetamide probes are cornerstones of ABPP. By appending a "clickable" handle (e.g., an alkyne) to the lipophilic scaffold, researchers can profile the "reactive cysteinome" of a cell.

  • Competitive ABPP: This format screens small-molecule libraries. A decrease in probe labeling indicates that a library compound has successfully bound and blocked the target cysteine.

Targeted Covalent Inhibitors (TCIs)

Recent successes, such as inhibitors of Pin1 and SARS-CoV-2 Mpro , utilize chloroacetamide warheads to lock enzymes in an inactive state. The irreversibility of the bond leads to sustained target inhibition (pharmacodynamics driven by protein turnover rate,


, rather than equilibrium binding constants).

Experimental Protocols

Protocol A: Synthesis of a Lipophilic Chloroacetamide Probe

Objective: Synthesize a generic lipophilic probe, N-alkyl-2-chloroacetamide, from a primary amine.

Reagents:

  • Primary Amine scaffold (Lipophilic, e.g., 4-octylaniline).

  • Chloroacetyl chloride (1.1 equiv).

  • Triethylamine (TEA) or DIPEA (1.5 equiv).

  • Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine scaffold (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Acylation: Dropwise add chloroacetyl chloride (1.1 mmol) to the stirring solution. The reaction is highly exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (visualize with UV or ninhydrin).

  • Workup: Quench with saturated

    
     solution. Extract the organic layer with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Chloroacetamides are typically stable on silica.

Protocol B: Live-Cell ABPP Profiling

Objective: Label active cysteine proteases in situ using a lipophilic chloroacetamide-alkyne probe.

Reagents:

  • Live cells (e.g., HeLa, HEK293).

  • Probe: Chloroacetamide-alkyne derivative (Stock 10 mM in DMSO).

  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors.

  • Click Reagents: Azide-Biotin,

    
    , TCEP, TBTA ligand.
    

Step-by-Step Methodology:

  • In Situ Labeling: Treat cells at 80-90% confluency with the probe (final conc. 1–10 µM). Include a DMSO-only control. Incubate at 37°C for 1–2 hours.

    • Note: Lipophilicity allows the probe to penetrate the membrane.[2] Hydrophilic probes (e.g., sulfonates) would require cell lysis prior to labeling.

  • Harvest & Lysis: Wash cells

    
     with cold PBS to remove excess probe. Scrape cells into Lysis Buffer. Incubate on ice for 20 min, then sonicate. Centrifuge (15,000 
    
    
    
    g, 10 min) to clear debris.
  • Click Chemistry (CuAAC): To the lysate (1 mg protein/mL), add:

    • Azide-Biotin (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • 
       (1 mM)
      
    • Incubate at RT for 1 hour with gentle rotation.

  • Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted reagents. Resuspend in PBS/SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • Digestion & Analysis: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

Visualization: ABPP Experimental Workflow

ABPP_Workflow LiveCells Live Cells (Intact Membrane) ProbeEntry Lipophilic Probe Entry (Passive Diffusion) LiveCells->ProbeEntry CovalentBind In Situ Labeling (Cys-Chloroacetamide) ProbeEntry->CovalentBind Lysis Cell Lysis CovalentBind->Lysis ClickChem CuAAC Click Reaction (+ Biotin-Azide) Lysis->ClickChem Enrichment Streptavidin Enrichment ClickChem->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using lipophilic probes in live cells.

Data Presentation & Analysis

Quantitative Metrics

When analyzing ABPP data, structure your results to compare probe efficiency and selectivity.

MetricDefinitionRelevance
SILAC Ratio Ratio of heavy/light isotope signal in MS.Quantifies the extent of target engagement or competition. High ratio = High engagement.
LogP (Calc) Calculated partition coefficient.Predicts membrane permeability. Target range: 2.0 – 4.0.

Second-order rate constant of inhibition.The gold standard for covalent inhibitor potency. Measures efficiency of the chemical step.
Residue Occupancy % of specific Cys modified.Determined by TMT-ABPP (Isobaric tagging).

Troubleshooting & Validation

Assessing Selectivity (Off-Target Effects)

Chloroacetamides are inherently reactive. To validate that a biological effect is due to specific target inhibition and not general alkylation toxicity:

  • "Dead" Warhead Control: Synthesize a non-reactive analog (e.g., acetamide instead of chloroacetamide). It should show no biological activity.

  • Competition Assay: Pre-treat with a known selective inhibitor. If the chloroacetamide probe signal disappears, the labeling is specific.

Stability

Chloroacetamides can hydrolyze or react with glutathione (GSH).

  • Test: Incubate probe in PBS + 5 mM GSH for 24h. Analyze by LC-MS.

  • Optimization: If GSH half-life is < 30 min, increase steric bulk near the

    
    -carbon or reduce the electron-withdrawing nature of the scaffold.
    

References

  • Activity-Based Protein Profiling (ABPP)

    • Source: N
    • Title: Activity-based protein profiling: A graphical review[3]

    • URL:[Link]

  • Covalent Inhibitors & Chloroacetamide Warheads

    • Source: RSC Publishing
    • Title: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[4]·YAP1 interaction[4]

    • URL:[Link]

  • Quantum Mechanics of Chloroacetamide Reactivity

    • Source: WuXi Biology
    • Title: QM Analyses for Cysteine – Chloroacetamide Bioconjug
    • URL:[Link]

  • Covalent Drug Design Principles

    • Source: BioSolveIT[5]

    • Title: Covalent Drug Design: Warheads and Target Residues[5][6][7]

    • URL:[Link]

  • Lipophilicity in Drug Discovery

    • Source: MDPI
    • Title: Lipophilicity as a Central Component of Drug-Like Properties[8]

    • URL:[Link][9]

Sources

Safety data sheet (SDS) for 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety framework for 2-Chloro-N-octylacetamide , designed for researchers and drug development professionals. It moves beyond standard regulatory compliance to address the specific reactivity, toxicology, and operational risks associated with this lipophilic alkylating agent.

CAS Registry Number: 20368-12-1 Molecular Formula: C₁₀H₂₀ClNO Synonyms: N-Octyl-2-chloroacetamide; Chloroacetic acid octylamide[1][2]

Part 1: Physiochemical Identity & Reactivity Profile

2-Chloro-N-octylacetamide is a functionalized


-haloacetamide.[2] Unlike its hydrophilic parent (2-chloroacetamide), the addition of an octyl chain drastically alters its partition coefficient (LogP), making it highly lipophilic. This property facilitates rapid dermal absorption, increasing the systemic risk profile compared to shorter-chain analogs.
Core Data Matrix
PropertyValue / CharacteristicTechnical Note
Molecular Weight 205.73 g/mol
Physical State Low-melting Solid / Waxy SolidCritical: Melting point is 37.3–38.3 °C [1].[3] It may appear as an oil or semi-solid in warm labs (>25°C).
Solubility Soluble in DCM, EtOH, DMSO; Poor in WaterHigh lipophilicity drives membrane permeability.
Reactivity Class Electrophile (Sɴ2)The

-carbon is susceptible to nucleophilic attack, particularly by thiols (-SH).
Purity Markers 1H NMR:

4.05 (s, 2H, Cl-CH2)
Diagnostic singlet for the chloroacetyl group [1].

Part 2: Toxicology & Mechanism of Action (The "Why")[2]

The primary hazard of 2-Chloro-N-octylacetamide is not merely acute toxicity, but sensitization and cellular alkylation .

Mechanism: Cysteine Alkylation & Haptenization

The chlorine atom on the


-carbon is a good leaving group. In physiological environments, this molecule acts as a "warhead," targeting nucleophilic cysteine residues on proteins.
  • Direct Toxicity: Alkylation of glutathione (GSH) depletes cellular antioxidant reserves, leading to oxidative stress.

  • Sensitization (Allergy): The compound binds to skin proteins (e.g., keratin, albumin) forming a "hapten-carrier" complex. The immune system recognizes this complex as foreign, triggering a T-cell mediated response (Contact Dermatitis).

Diagram 1: Mechanism of Protein Alkylation This diagram illustrates the Sɴ2 attack of a protein cysteine residue on the 2-Chloro-N-octylacetamide molecule.[2]

AlkylationMechanism Compound 2-Chloro-N-octylacetamide (Electrophile) Transition Transition State (Sɴ2 Attack) Compound->Transition Protein Protein-Cysteine (Nucleophile -SH) Protein->Transition Nucleophilic Attack Adduct Protein-Acetamide Adduct (Immunogenic Hapten) Transition->Adduct Alkylation Byproduct HCl (Leaving Group) Transition->Byproduct Elimination

Caption: The Sɴ2 reaction pathway where the thiol group of a protein displaces the chloride, forming a stable covalent bond (Haptenization).[2]

Part 3: Operational Safety & Control Banding

Because this compound melts near body temperature, it poses a unique "phase-change" risk. It may behave as a solid during weighing but liquefy upon contact with warm gloves or skin, accelerating permeation.

Personal Protective Equipment (PPE) Strategy

Do not rely on standard latex gloves. The lipophilic octyl chain allows the molecule to permeate latex rapidly.

  • Primary Barrier: Nitrile (Minimum 0.11 mm thickness) for splash protection.

  • High-Risk Operations (Synthesis/Scale-up): Double-gloving is mandatory.[2] Inner layer: Laminate (Silver Shield) or Butyl rubber. Outer layer: Nitrile (for dexterity).

  • Respiratory: If handling powder (cold room) or heating the substance, use a P95/P100 particulate respirator or work strictly within a Fume Hood.

Engineering Controls & Handling Protocol

This protocol ensures containment during the transition from solid to solution.

Diagram 2: Safe Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval Check Phase Check: Is it Solid or Liquid? Start->Check SolidPath State: SOLID (<30°C) Use Anti-static Spatula Check->SolidPath Cool Storage LiquidPath State: LIQUID/WAXY (>35°C) Use Positive Displacement Pipette Check->LiquidPath Warm Lab Weighing Weighing in Fume Hood (Pre-tared vial) SolidPath->Weighing LiquidPath->Weighing Solubilization Dissolve Immediately (DCM or DMSO) Weighing->Solubilization Decon Decontaminate Tools (10% Sodium Thiosulfate) Solubilization->Decon Post-Process

Caption: Decision matrix for handling 2-Chloro-N-octylacetamide based on its physical state (melting point ~37°C).

Part 4: Emergency Response & Decontamination

Standard soap and water are insufficient for spills of alkylating agents because they do not chemically deactivate the electrophile. You must use a nucleophilic quencher .

Decontamination Solution (The "Quench")

To destroy the reactive chloroacetyl group, use a solution that out-competes biological nucleophiles:[2]

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate ion (

    
    ) attacks the 
    
    
    
    -carbon, displacing the chloride and forming a non-toxic water-soluble Bunte salt.
  • Procedure:

    • Cover spill with absorbent pads.

    • Saturate pads with Thiosulfate solution.

    • Wait 15 minutes (allow reaction kinetics to proceed).

    • Clean area with soap and water (to remove the lipophilic residue).

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (it may enhance skin absorption of the lipophilic octyl chain).

  • Eye Contact: Rinse for 15 minutes. Seek medical attention immediately (corneal alkylation risk).[4][5]

References

  • Thorsteinsson, T., et al. (2003).[3] "Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants." Journal of Medicinal Chemistry, 46(19), 4173–4181. (Confirmed Melting Point and Synthesis).

  • Sigma-Aldrich.[6] (n.d.). "2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1)."[1][2] [2]

  • PubChem.[7] (n.d.). "Compound Summary: 2-Chloro-N-octylacetamide." National Library of Medicine.

  • Schwöbel, J. A., et al. (2011). "Discriminating between specific and nonspecific toxicity of organic compounds." Chemical Research in Toxicology. (Context on electrophilic toxicity mechanisms).

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the synthesis of 2-Chloro-N-octylacetamide (CAS: 7462-62-6) from octylamine and chloroacetyl chloride.[1] This compound serves as a critical "warhead" intermediate in medicinal chemistry and agrochemical development. The


-chloroamide motif acts as an electrophilic handle, enabling subsequent functionalization via 

displacement with nucleophiles (amines, thiols, or phenols) to generate complex peptidomimetics, surfactants, or herbicide analogs (e.g., Dimethenamid class).
Synthetic Strategy: The Acid Chloride Route

While amide bonds can be formed via coupling agents (EDC/NHS) or anhydrides, the Acid Chloride Method is selected here for three specific reasons critical to industrial scalability:

  • Atom Economy & Reactivity: Chloroacetyl chloride is highly reactive, requiring no downstream removal of urea byproducts common with carbodiimide couplings.

  • Anhydrous Control: Using an organic base (Triethylamine) in an anhydrous solvent (Dichloromethane) minimizes hydrolysis of the chloro-linker, a common side reaction in biphasic Schotten-Baumann conditions.[1]

  • Thermal Management: The reaction is exothermic. Controlled addition at

    
     prevents the formation of "bis-acylated" impurities or polymerization of the alkyl chain.[1]
    

Reaction Mechanism

The synthesis proceeds via a classical Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1] The nitrogen lone pair of octylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The carbonyl reforms, expelling the chloride ion, which is subsequently scavenged by the base.

ReactionMechanism Octylamine Octylamine (Nucleophile) Intermediate Tetrahedral Intermediate Octylamine->Intermediate Attack AcidChloride Chloroacetyl Chloride AcidChloride->Intermediate Product 2-Chloro-N- octylacetamide Intermediate->Product Elimination (-Cl) Salt Et3N·HCl (Salt) Intermediate->Salt Deprotonation Base Triethylamine (Base) Base->Salt

Figure 1: Mechanistic pathway showing nucleophilic attack and base-mediated scavenging of HCl.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
Octylamine 129.251.00.782Nucleophile / Substrate
Chloroacetyl Chloride 112.941.11.417Electrophile / Acylating Agent
Triethylamine (

)
101.191.20.726HCl Scavenger / Base
Dichloromethane (DCM) 84.93Solvent1.325Reaction Medium (Anhydrous)
Step-by-Step Methodology

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive.[5] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available.

Step 1: Setup and Solubilization
  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen (

    
    ) or Argon.[1]
    
  • Add Octylamine (10.0 g, 77.4 mmol, 1.0 eq) and Triethylamine (12.9 mL, 92.8 mmol, 1.2 eq) to the flask.

  • Add anhydrous Dichloromethane (DCM) (100 mL) to dissolve the amine.[1]

  • Cool the reaction mixture to

    
      using an ice/water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.
    
Step 2: Acylation Reaction
  • Dilute Chloroacetyl chloride (6.8 mL, 85.1 mmol, 1.1 eq) in 20 mL of DCM in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.

    • Critical Control Point: Ensure the internal temperature does not exceed

      
      .[1] Rapid addition can lead to vigorous boiling of DCM.
      
  • Once addition is complete, allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 3–4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The starting amine spot (ninhydrin active) should disappear.

Step 3: Workup and Isolation
  • Quench: Slowly add 50 mL of cold water to the reaction mixture to quench excess acid chloride.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[1]

    • Purpose: Protonates and removes unreacted octylamine and any remaining triethylamine.

  • Base Wash: Wash the organic layer with Saturated

    
      (2 x 50 mL).[1]
    
    • Purpose: Neutralizes residual acid traces.

  • Drying: Wash with Brine (1 x 50 mL), then dry the organic layer over Anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
    .
    
Step 4: Purification
  • Crude State: The product usually presents as a viscous pale-yellow oil or low-melting waxy solid.

  • High Purity: If the crude purity is <95% (by NMR/GC), purify via Flash Column Chromatography (

    
    , Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).[1]
  • Yield Expectation: 85–95%.

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Mix Dissolve Octylamine + Et3N in DCM (0°C) Start->Mix Add Dropwise Addition: Chloroacetyl Chloride Mix->Add React Stir at RT (3-4 hrs) Monitor via TLC Add->React Quench Quench with Water React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure 2-Chloro-N-octylacetamide Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the target amide.

Quality Control & Characterization

To validate the synthesis, compare spectral data against the following expected values:

  • Physical State: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).[1]

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       6.5–6.7 (br s, 1H, 
      
      
      
      )[1]
    • 
       4.05 (s, 2H, 
      
      
      
      )[1]
    • 
       3.25–3.35 (q, 2H, 
      
      
      
      )[1]
    • 
       1.50–1.60 (m, 2H, alkyl chain)[1]
      
    • 
       1.20–1.35 (m, 10H, bulk alkyl chain)[1]
      
    • 
       0.88 (t, 3H, terminal 
      
      
      
      )[1]
  • IR Spectroscopy:

    • Amide I band (C=O stretch): ~1650–1660

      
      [1]
      
    • Amide II band (N-H bend): ~1540–1550

      
      [1]
      

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocol for amide synthesis via acid chlorides).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 344958, N-Octylacetamide. Retrieved from [Link] (Reference for spectral analogs and physical properties of the parent amide).[1]

  • Organic Syntheses. (1927).[1] Chloroacetamide.[2][4][5][6][7][8] Org. Synth. 1927, 7, 16. DOI: 10.15227/orgsyn.007.0016. Retrieved from [Link] (Foundational protocol for chloroacetylation).[1]

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-N-octylacetamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the reaction of chloroacetyl chloride with octylamine, focusing on procedural efficacy, mechanistic understanding, and stringent safety measures. This guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating system for reproducible and high-yield synthesis. We will delve into the causality behind experimental choices, supported by authoritative references, to ensure both technical accuracy and practical applicability.

Introduction

N-substituted 2-chloroacetamides are a significant class of compounds in organic synthesis, serving as versatile precursors for more complex molecules.[1] The presence of the reactive α-chloro group allows for subsequent nucleophilic substitutions, making these compounds key building blocks in medicinal chemistry and materials science.[2][3] Specifically, 2-chloro-N-octylacetamide and related N-alkylamides have garnered interest for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][4][5]

The fundamental reaction described herein is the N-acylation of octylamine, a primary amine, with chloroacetyl chloride. This nucleophilic acyl substitution is a robust and widely employed method for the formation of amide bonds.[3] The protocol has been optimized to ensure a high yield and purity of the desired product, 2-chloro-N-octylacetamide.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6] This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.[6]

A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct.[7] If not neutralized, the HCl would protonate the starting octylamine, rendering it non-nucleophilic and halting the reaction.[7] Tertiary amines, such as triethylamine, or even an excess of the starting amine, can serve this purpose. The choice of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also enhance the reaction rate and yield.[8]

dot

Caption: Reaction mechanism of octylamine with chloroacetyl chloride.

Materials and Equipment

Reagent/EquipmentGrade/SpecificationSupplier Example
Octylamine≥99%Sigma-Aldrich
Chloroacetyl Chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium SulfateAnhydrous, granularVWR
Round-bottom flask250 mL, two-neckedKimble
Dropping funnel100 mLPyrex
Magnetic stirrer with stir barIKA
Ice bath
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck

Experimental Protocol

Safety Precautions

Chloroacetyl chloride is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[9][10] It is also a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12] In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes.[13]

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble dry glassware under inert atmosphere Reagents Dissolve Octylamine and TEA in anhydrous DCM Setup->Reagents Cooling Cool solution to 0-5 °C in an ice bath Reagents->Cooling Addition Add Chloroacetyl Chloride dropwise via dropping funnel Cooling->Addition Stirring Stir at 0-5 °C, then warm to room temperature Addition->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Quenching Pour mixture into cold water Monitoring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash organic layer with brine, dry over Na2SO4 Extraction->Washing Filtration Filter and concentrate in vacuo Washing->Filtration Recrystallization Recrystallize from suitable solvent (e.g., ethanol) Filtration->Recrystallization

Caption: Experimental workflow for the synthesis of 2-chloro-N-octylacetamide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve octylamine (e.g., 10 mmol, 1.29 g) and triethylamine (e.g., 12 mmol, 1.21 g, 1.67 mL) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.[14]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (e.g., 11 mmol, 1.24 g, 0.87 mL) to the dropping funnel. Add the chloroacetyl chloride dropwise to the stirred octylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[14]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 3-6 hours.[14]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v).[14] The disappearance of the octylamine spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.[14] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 2-chloro-N-octylacetamide, can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white solid.[8][15] The principle of recrystallization relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the solution.[16]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Technique Expected Results for 2-Chloro-N-octylacetamide
Melting Point A sharp melting point indicates high purity.
¹H NMR Characteristic peaks for the octyl chain, the amide proton, and the chloromethyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
FT-IR Strong absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₂₀ClNO, MW: 205.72 g/mol ).[17]

Applications of N-Alkyl Chloroacetamides

N-alkyl chloroacetamides, including 2-chloro-N-octylacetamide, are important intermediates in organic synthesis. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of derivatives.[2] These derivatives have found applications as:

  • Pharmaceuticals: As building blocks for more complex active pharmaceutical ingredients.[18][19] Chloroacetamide-containing compounds have been investigated for their potential as covalent inhibitors in drug discovery.[20]

  • Agrochemicals: Many chloroacetamide derivatives exhibit herbicidal and fungicidal properties.[18][19]

  • Preservatives: Due to their antimicrobial properties, some chloroacetamides are used as preservatives in various products.[19][21]

Troubleshooting

Problem Possible Cause Solution
Low or no product yieldIncomplete reactionExtend the reaction time and continue monitoring by TLC.
Wet reagents or solventEnsure all reagents and solvents are anhydrous. Chloroacetyl chloride reacts with water.[9]
Insufficient baseEnsure at least a stoichiometric amount of base is used to neutralize the HCl byproduct.[22]
Product is an oil and does not solidifyImpurities presentPurify the crude product using column chromatography.
Low melting point of the productAttempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-chloro-N-octylacetamide. By understanding the underlying reaction mechanism and adhering to the outlined safety and procedural guidelines, researchers can consistently obtain high yields of the desired product. The versatility of the N-alkyl chloroacetamide scaffold ensures its continued importance in the fields of drug discovery and agrochemical development.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References.
  • Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl)
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). 2-chloro-n-octylacetamide.
  • ResearchGate. (n.d.). (PDF)
  • International Journal of Pharma Sciences and Research. (2012).
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • PubMed. (2011).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • PubMed. (2014).
  • Fisher Scientific. (2010).
  • BenchChem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chloroacetamide in Modern Agrochemical Development.
  • NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • ResearchGate. (2021). (PDF) N-alkylamides of Spilanthes (syn: Acmella)
  • Reddit. (2024). Acid chloride reaction with amine.
  • Bohrium. (2021).
  • Wikipedia. (n.d.). Chloroacetamide.
  • Journal of Ethnopharmacology. (2014).
  • Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • PubMed. (2017).
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • PubMed. (n.d.).
  • YouTube. (2022).
  • BenchChem. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). CHLOROACETYL CHLORIDE.

Sources

Application Note: Using 2-Chloro-N-octylacetamide as a Lipophilic Cysteine Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-octylacetamide is a specialized alkylating agent belonging to the


-haloacetamide class. Unlike the standard hydrophilic alkylator iodoacetamide (IAA), this molecule features an eight-carbon (octyl) lipophilic tail. This structural modification confers unique properties, making it an ideal probe for hydrophobic tagging , mapping lipid-binding pockets , and fragment-based drug discovery (FBDD) .

This guide details the mechanistic basis, experimental protocols, and safety considerations for using 2-Chloro-N-octylacetamide to selectively alkylate cysteine residues within hydrophobic environments.

Mechanistic Principles

Chemical Reactivity

The chloroacetamide "warhead" acts as a moderately reactive electrophile. It targets nucleophilic cysteine thiols (


) via a bimolecular nucleophilic substitution (

) mechanism.
  • Selectivity: Compared to iodoacetamides, chloroacetamides are less reactive "softer" electrophiles. They require closer proximity or optimal orientation within a binding pocket to react, resulting in higher specificity and reduced off-target alkylation (e.g., of lysines or N-termini).

  • Lipophilicity: The octyl chain (

    
    ) increases the LogP of the molecule, driving it into membrane bilayers or hydrophobic protein cores. This allows for the interrogation of "buried" cysteines that hydrophilic reagents (like IAA) cannot access.
    
Reaction Pathway Visualization

The following diagram illustrates the


 attack of the thiolate anion on the 

-carbon of the chloroacetamide, resulting in the formation of a stable thioether bond.

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Probe 2-Chloro-N-octylacetamide (Electrophile) Probe->TS Product Alkylated Protein (Thioether Adduct) TS->Product Bond Formation Leaving Chloride Ion (Cl⁻) TS->Leaving Elimination

Figure 1: Mechanism of cysteine alkylation by 2-Chloro-N-octylacetamide via


 displacement.

Experimental Protocols

Materials & Reagents
ComponentSpecificationNotes
Probe 2-Chloro-N-octylacetamideStore at 4°C. Hygroscopic.
Solvent DMSO (Anhydrous)Probe is insoluble in water.[1]
Buffer HEPES or PBS (50 mM, pH 7.5–8.0)Avoid Tris if possible (primary amine can react slowly).
Reductant TCEP-HClPreferred over DTT to avoid reducing agent alkylation.
Quencher DTT (Dithiothreitol) or

-Mercaptoethanol
Used in excess to stop reaction.
Protocol: Selective Cysteine Labeling

This protocol is optimized for labeling purified proteins or cell lysates. Due to the lower reactivity of the chloro- group compared to iodo-, higher concentrations or longer incubation times are required.

Step 1: Protein Preparation & Reduction
  • Dilute protein sample to 1–2 mg/mL in HEPES Buffer (pH 8.0) .

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at 37°C for 30 minutes to fully reduce disulfide bonds and expose cysteines.

Step 2: Probe Preparation
  • Prepare a 100 mM stock solution of 2-Chloro-N-octylacetamide in anhydrous DMSO .

    • Note: Ensure the solid is fully dissolved. Vortex vigorously.

    • Calculation: MW ≈ 205.73 g/mol . Dissolve 20.6 mg in 1 mL DMSO.

Step 3: Alkylation Reaction
  • Add the probe stock to the protein solution to a final concentration of 1–5 mM (approx. 10–50 molar excess over protein cysteines).

  • Critical Step: Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein precipitation, unless denaturation is desired.

  • Incubate the reaction in the dark at Room Temperature (25°C) for 1 to 4 hours .

    • Optimization: For buried cysteines, incubation at 37°C may be required.

Step 4: Quenching & Cleanup
  • Stop the reaction by adding DTT to a final concentration of 10–20 mM . Incubate for 5 minutes.

  • Remove excess probe and byproducts using Zeba Spin Desalting Columns or dialysis against the assay buffer.

Protocol: Activity-Based Protein Profiling (ABPP) Workflow

This workflow describes how to use the probe to identify targets in a complex proteome.

ABPP_Workflow Lysate 1. Proteome Lysate prep (Native or Denatured) Treat 2. Probe Treatment (2-Chloro-N-octylacetamide) Lysate->Treat 1-4 hrs, pH 8.0 Digest 3. Trypsin Digestion Treat->Digest Urea denat. + Trypsin Enrich 4. Enrichment (Optional if probe has click handle) Digest->Enrich If alkyne-tagged analog LCMS 5. LC-MS/MS Analysis Digest->LCMS Direct Shot Enrich->LCMS Bioinf 6. Bioinformatics (Search for +170.15 Da) LCMS->Bioinf

Figure 2: Workflow for identifying cysteine targets using Mass Spectrometry.

Data Analysis & Interpretation

Mass Spectrometry Parameters

When analyzing LC-MS/MS data, configure the search engine (e.g., MaxQuant, Proteome Discoverer) with the following variable modification:

ParameterValueDerivation
Modification Name Octyl-AcetamidoCustom entry required.
Target Residue Cysteine (C)Specificity of the warhead.
Mass Shift (Monoisotopic) +170.1545 Da Mass of adduct (

) added to S.
Formula Added

Probe (

) minus leaving group (

) plus H replacement? No, net addition is

.
Type VariableNot all cysteines will be modified.
Interpreting Results[2]
  • High Occupancy: If a cysteine shows >90% modification, it is likely solvent-exposed and highly nucleophilic (low pKa).

  • Differential Labeling: Compare labeling intensity between "Native" and "Denatured" conditions. A cysteine labeled only in the denatured state is buried; a cysteine labeled in the native state with this lipophilic probe (but not with hydrophilic IAA) suggests a hydrophobic pocket .

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Probe insolubilityEnsure DMSO stock is fresh. Do not exceed 5% DMSO in aqueous buffer.
Low Labeling Efficiency Low reactivity of Cl-warheadIncrease pH to 8.5 (increases thiolate concentration). Increase time to 4–6 hours.
Methionine Oxidation Side reactionChloroacetamides can induce Met oxidation [1].[2] Include antioxidants or limit reaction time.
Non-Specific Binding Hydrophobic aggregationAdd 0.1% Triton X-100 or reduce probe concentration.

Safety & Handling (Critical)

  • Hazard Class: 2-Chloro-N-octylacetamide is a skin sensitizer and potential irritant .[3]

  • Vesicant Properties: Like all haloacetamides, it can alkylate skin proteins.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle exclusively in a chemical fume hood.

  • Disposal: Quench all waste with excess thiol (cysteine or methionine) before disposal in hazardous chemical waste.

References

  • Kulak, N. A., et al. (2014). "Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells." Nature Methods, 11, 319–324. Link (Describes general chloroacetamide utility in proteomics).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link (Foundational work on chloroacetamide fragment screening).

  • BenchChem. (2025).[4] "Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives." Link (Source for synthesis protocols).

  • Resnick, E., et al. (2019). "Rapid Evaluation of the Reactivity of Covalent Fragments for Fragment-Based Drug Discovery." Journal of the American Chemical Society, 141(22), 8864–8869. Link (Comparison of chloroacetamide reactivities).

  • London, N. (2019).[5] "Characterizing and screening commercially available irreversible covalent fragments." Practical Fragments Blog. Link (Context on octyl/chloroacetamide libraries).

Sources

Synthesis of pyridinium chloride surfactants from chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Title: Precision Synthesis and Characterization of Pyridinium Chloride Surfactants via


-Alkyl-2-Chloroacetamide Intermediates
Date:  February 05, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the synthesis of cationic pyridinium chloride surfactants, a class of amphiphiles critical for gene delivery (transfection), corrosion inhibition, and antimicrobial applications. Unlike simple alkyl-pyridinium salts, the incorporation of an amide linker (via a chloroacetamide intermediate) enhances biodegradability and allows for precise tuning of the hydrophilic-lipophilic balance (HLB). This protocol outlines a two-step workflow: (1) the synthesis of the


-alkyl-2-chloroacetamide intermediate, and (2) the nucleophilic substitution (quaternization) with pyridine. Emphasis is placed on reaction kinetics, solvent effects, and validation via Critical Micelle Concentration (CMC) determination.

Reaction Mechanism & Strategic Considerations

The synthesis relies on the Menshutkin reaction, an


 nucleophilic substitution where the tertiary nitrogen of the pyridine ring attacks the 

-carbon of the chloroacetamide.

The Chemical Pathway:

  • Amidation: Fatty amine + Chloroacetyl chloride

    
    
    
    
    
    -alkyl-2-chloroacetamide (Intermediate).
  • Quaternization: Intermediate + Pyridine

    
     1-(2-(alkylamino)-2-oxoethyl)pyridinium chloride (Surfactant).
    

Key Mechanistic Insight: The reactivity of the chloroacetamide is driven by the electron-withdrawing carbonyl group adjacent to the chlorine, which increases the electrophilicity of the


-carbon. However, this also makes the proton on the nitrogen acidic. Crucial: The choice of solvent in Step 2 is paramount. A solvent with a moderate dielectric constant (e.g., Acetonitrile, 

) stabilizes the transition state of the charge-separation step (formation of the salt) while often allowing the final product to precipitate out, simplifying purification.
Visualizing the Pathway

ReactionPathway cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization (Menshutkin) Amine Fatty Amine (R-NH2) Inter N-alkyl-2-chloroacetamide (Intermediate) Amine->Inter DCM, TEA 0°C to RT CAC Chloroacetyl Chloride CAC->Inter Product Pyridinium Chloride Surfactant Inter->Product CH3CN Reflux (80°C) Pyridine Pyridine (Nucleophile) Pyridine->Product

Figure 1: Synthetic pathway transforming fatty amines into functionalized pyridinium surfactants via a chloroacetamide linker.

Pre-Synthesis Safety & Prerequisites

  • Chloroacetyl Chloride: A potent lachrymator and corrosive.[1] It reacts violently with water to release HCl.[1] Strict Requirement: All glassware must be oven-dried. Operations must occur in a fume hood.[1]

  • Pyridine: Toxic and has a distinct, unpleasant odor. It can cause male sterility; double-gloving is recommended.

  • Hygroscopicity: The final pyridinium salts are often hygroscopic. Store final products in a desiccator.

Experimental Protocols

Protocol A: Synthesis of -Alkyl-2-Chloroacetamide (Intermediate)

Rationale: Commercial availability of specific chain lengths is limited. Synthesizing this intermediate allows for custom tail lengths (C12, C14, C16).

Reagents:

  • Alkyl amine (e.g., Dodecylamine, 10 mmol)

  • Chloroacetyl chloride (12 mmol, 1.2 eq)

  • Triethylamine (TEA) (15 mmol, 1.5 eq) – Acts as an HCl scavenger.

  • Dichloromethane (DCM) (Dry, 50 mL)

Step-by-Step:

  • Dissolution: Dissolve the alkyl amine and TEA in dry DCM in a round-bottom flask (RBF).

  • Temperature Control: Submerge the RBF in an ice-salt bath to reach 0°C. Causality: Low temperature prevents the hydrolysis of the acid chloride and minimizes di-substitution on the nitrogen.

  • Addition: Add chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; rapid addition will cause solvent boiling and impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Wash the organic layer with water (3x) to remove TEA-HCl salts. Dry over anhydrous

    
    .
    
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid from ethanol/hexane.

Protocol B: Quaternization (Surfactant Synthesis)

Rationale: This is the critical step determining yield and purity. Acetonitrile is preferred over ethanol here to facilitate precipitation of the product.

Reagents:

  • 
    -Alkyl-2-chloroacetamide (Synthesized in Protocol A, 10 mmol)
    
  • Pyridine (12 mmol, 1.2 eq)

  • Solvent: Acetonitrile (Dry, 30 mL)

Step-by-Step:

  • Setup: In a clean RBF, dissolve the chloroacetamide in acetonitrile. Add pyridine.[2][3][4][5][6][7][8]

  • Reflux: Attach a condenser and reflux the mixture at 80–85°C.

    • Optimization: Reaction times vary by chain length. C12 typically requires 12–16 hours; C16 may require 24 hours due to steric hindrance and solubility issues.

  • Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). The starting amide spot (high

    
    ) should disappear, replaced by a baseline spot (ionic surfactant).
    
  • Isolation:

    • Scenario A (Precipitate forms): Cool to RT. Filter the precipitate under vacuum.

    • Scenario B (No precipitate): Concentrate the solvent to 20% volume on a rotavap. Add cold diethyl ether to induce precipitation.

  • Purification: Recrystallize from Acetone/Ethanol. This removes unreacted pyridine and non-ionic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

Spectroscopic Validation (NMR)

The formation of the pyridinium ring is confirmed by the downfield shift of the aromatic protons and the specific shift of the linker protons.

Proton EnvironmentChemical Shift (

, ppm)
Diagnostic Feature
Amide -NH- 8.5 – 9.5Broad singlet, confirms amide bond retention.
Pyridinium (2,6-H) 8.8 – 9.2Highly deshielded due to positive charge on N.
Linker (-N-CH2-CO-) 5.4 – 5.8Singlet. Shifted downfield from ~4.0 ppm in the intermediate.
Terminal Methyl 0.88Triplet, confirms alkyl chain integrity.
Functional Validation: Critical Micelle Concentration (CMC)

The CMC is the definitive metric for surfactant utility. It indicates the concentration at which the surfactant aggregates into micelles.[9]

Method: Conductometry is the most robust method for ionic surfactants.

  • Prepare a stock solution (e.g., 20 mM) of the surfactant in deionized water.

  • Titrate water into the solution (or vice versa) while measuring conductivity (

    
    ).
    
  • Plot

    
     vs. Concentration. 
    
  • Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC.[9][10]

Causality: Below CMC, surfactant exists as free ions (high slope). Above CMC, added surfactant forms micelles.[9] Micelles have lower charge mobility per unit mass than free ions, causing the slope of conductivity to decrease.

CMC Determination Workflow

CMC_Workflow Start Start: Purified Surfactant Prep Prepare Stock Solution (e.g., 20mM in DI Water) Start->Prep Measure Measure Conductivity (Stepwise Dilution) Prep->Measure Plot Plot Conductivity vs. Conc. Measure->Plot Analyze Identify Inflection Point (Intersection of Slopes) Plot->Analyze Result CMC Value Derived Analyze->Result

Figure 2: Logic flow for determining Critical Micelle Concentration via conductometry.

Troubleshooting & Optimization

  • Issue: Brown/Dark Product.

    • Cause: Oxidation of pyridine or presence of free amines at high heat.

    • Solution: Perform quaternization under Nitrogen atmosphere. Ensure the intermediate is pure before Step 2.

  • Issue: Hygroscopicity (Sticky Solid).

    • Cause: Absorbed water.

    • Solution: Lyophilize (freeze-dry) the final product if vacuum drying is insufficient.

  • Issue: Low Yield in Step 2.

    • Cause: Steric hindrance or solvent choice.

    • Solution: Switch to a higher boiling solvent (e.g., Toluene) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate a more reactive iodoacetamide intermediate in situ.

References

  • Synthesis and Properties of Pyridinium Chloride Surfactants. Source: ResearchGate. Relevance: Provides baseline yield data and NMR shifts for amide-linked pyridinium salts. URL:[Link]

  • Pyridinium Salts: From Synthesis to Reactivity and Applications. Source: Organic Chemistry Frontiers (RSC). Relevance: Comprehensive review of the Menshutkin reaction mechanism and biological applications. URL:[Link]

  • Novel Pyridinium Surfactants for Efficient, Nontoxic In Vitro Gene Delivery. Source: National Institutes of Health (PMC). Relevance: Validates the application of these specific surfactants in drug delivery and transfection. URL:[Link]

Sources

2-Chloro-N-octylacetamide as an intermediate in heterocyclic synthesis

[2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-octylacetamide

Rationale: The reaction is highly exothermic.[1] A biphasic Schotten-Baumann condition is preferred to manage heat and scavenge the HCl byproduct efficiently without requiring anhydrous conditions.

Materials:

  • Octylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent)

  • 20% NaOH or saturated

    
     (Base)[1]
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Octylamine (e.g., 12.9 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add the aqueous base (e.g., 50 mL of 20% NaOH) to the flask with vigorous stirring.

  • Acylation: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation or hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Separate the organic layer.[1] Wash with 1N HCl (to remove unreacted amine), then water, then brine.[1]

  • Purification: Dry over

    
     and concentrate in vacuo. The product usually solidifies upon cooling. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Synthesis of Surface-Active Imidazolium Salts

Application: This protocol generates a cationic surfactant often used as an Ionic Liquid (IL) or antimicrobial agent.[1]

Materials:

  • 2-Chloro-N-octylacetamide (Synthesized above)

  • 1-Methylimidazole (1.0 equiv)

  • Acetonitrile (MeCN) or Toluene[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Chloro-N-octylacetamide (10 mmol) in MeCN (20 mL).

  • Quaternization: Add 1-Methylimidazole (10 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours under nitrogen.

    • Note: The reaction rate is slower than alkyl halides due to the amide group's electronics.[1]

  • Isolation: The product often precipitates as the reaction cools (if using Toluene) or requires concentration (if using MeCN).[1]

  • Purification: Wash the resulting solid/oil with diethyl ether to remove unreacted starting materials. Dry under high vacuum to remove trace solvents.[1]

    • Result: 1-Methyl-3-(octylcarbamoylmethyl)imidazolium chloride.

Protocol C: Hantzsch Synthesis of Thiazoles

Application: Synthesis of biologically active aminothiazoles.[1]

Materials:

  • 2-Chloro-N-octylacetamide[2][3][4]

  • Thiourea or a Thioamide (1.0 equiv)[1]

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Combine 2-Chloro-N-octylacetamide (5 mmol) and Thiourea (5 mmol) in Ethanol (15 mL).

  • Cyclization: Reflux for 4–6 hours. The sulfur attacks the

    
    -carbon, followed by cyclization onto the amide oxygen (or nitrogen depending on conditions), eventually eliminating water/HCl to form the thiazole ring.[1]
    
  • Neutralization: Cool and neutralize with aqueous ammonia.

  • Filtration: The thiazole derivative often precipitates.[1] Filter and recrystallize from Ethanol.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Emulsion during Workup Octyl chain acts as a surfactant.Add solid NaCl to saturate the aqueous phase; use a centrifuge if available.[1]
Low Yield in Alkylation Chlorine is a moderate leaving group.[1]Add catalytic KI (Finkelstein condition) to generate the more reactive Iodo-intermediate in situ.[1]
Oily Product Trace solvent or impurities.[1]Triturate with cold Pentane or Diethyl Ether to induce crystallization.[1]
Bis-alkylation (Protocol C) Excess electrophile.[1]Ensure strict 1:1 stoichiometry and slow addition of the electrophile.

Part 5: Safety & Handling (Critical)

Warning:

potent alkylating agentscontact sensitizers
  • Toxicity: Toxic if swallowed (Category 3).[1]

  • Sensitization: May cause severe allergic skin reactions (Category 1).[1] Once sensitized, trace exposure can trigger anaphylaxis.[1]

  • Reproductive Toxicity: Suspected of damaging fertility (Category 2).[1]

  • Handling:

    • Double Glove: Nitrile gloves may be permeable over time.[1] Change gloves immediately after splash.

    • Fume Hood: Always handle solids and solutions in a certified fume hood to avoid inhalation of dusts/vapors.[1]

    • Decontamination: Quench spills with dilute ammonia or 10% NaOH to destroy the alkylating potential before cleaning.[1]

References

  • Sigma-Aldrich. 2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1).[3]Link[1]

  • PubChem. 2-Chloro-N-octylacetamide Compound Summary. National Library of Medicine.[1] Link

  • Gathergood, N., et al. (2011).[1] Imidazolium-based Ionic Liquids: Synthesis and Antimicrobial Toxicity. Dublin City University.[1] (Describes the synthesis of amide-functionalized imidazolium salts). Link

  • Abdel-Latif, E., et al. (2019).[1] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[1] (General reactivity review). Link[1]

  • Thermo Fisher Scientific. Chloroacetamide Alkylation Protocols for Proteomics.[1] (Context for cysteine alkylation mechanisms). Link

Procedure for N-acylation of primary amines with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Acylation of Primary Amines with Chloroacetyl Chloride: Protocols and Applications for Pharmaceutical and Chemical Synthesis

Abstract

N-acylation is a cornerstone transformation in organic chemistry, pivotal for the construction of the amide bond—a ubiquitous linkage in pharmaceuticals, natural products, and advanced materials.[1] Among the various acylating agents, chloroacetyl chloride stands out for its high reactivity, cost-effectiveness, and unique bifunctional nature. The resulting N-chloroacetylated product contains a reactive α-chloro group, which serves as a valuable synthetic handle for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the N-acylation of primary amines using chloroacetyl chloride, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, present detailed and field-proven experimental protocols, address critical safety considerations for handling this hazardous reagent, and explore the vast applications of this reaction in modern chemical synthesis.

Part 1: Theoretical Framework and Safety Imperatives

The Mechanism: Nucleophilic Acyl Substitution

The reaction between a primary amine and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroacetyl chloride. This electrophilicity is enhanced by the inductive effect of both the carbonyl oxygen and the two chlorine atoms.[4]

The reaction can be visualized in two main stages:

  • Addition Stage: The nucleophilic attack by the amine on the carbonyl carbon leads to the formation of a transient tetrahedral intermediate.[5]

  • Elimination Stage: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, the chloride ion (Cl⁻). A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General mechanism of nucleophilic acyl substitution.

The Schotten-Baumann Condition

This reaction is frequently performed under Schotten-Baumann conditions , which typically involve a two-phase solvent system (e.g., water and an organic solvent like dichloromethane).[6] The base resides in the aqueous phase to neutralize the generated HCl, while the reactants and the final amide product remain in the organic phase. This separation prevents the base from interfering with the reactants and facilitates product isolation.[6]

Critical Safety Protocols: Handling Chloroacetyl Chloride

Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical.[7][8][9] Strict adherence to safety protocols is not merely recommended; it is mandatory.

Hazard ClassDescriptionPersonal Protective Equipment (PPE)Handling & Storage Precautions
Corrosive Causes severe skin burns and eye damage upon contact.[7] Corrosive to the respiratory tract.[9]Chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, and a face shield are essential.[7] Wear a chemical-resistant apron or full suit.Always handle in a certified chemical fume hood.[9] Ensure an eyewash station and safety shower are immediately accessible.
Toxic Toxic if swallowed, inhaled, or in contact with skin.[8][9] High concentrations can cause pulmonary edema.[7]Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.[7]Avoid breathing vapors.[9] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.
Reactive Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10] Also reacts with alcohols and strong bases.Standard PPE as listed above.Store in a tightly closed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[10] Store under an inert atmosphere (e.g., nitrogen).[8]

Spill & Waste Management: In case of a spill, evacuate the area. Absorb the spill with a non-combustible material like dry sand or vermiculite and place it in a sealed container for hazardous waste disposal.[7] Do NOT use water for cleanup.[7] All waste containing chloroacetyl chloride must be disposed of as hazardous waste according to local and federal regulations.

Part 2: Experimental Protocols and Methodologies

The choice of protocol depends on the substrate's solubility, the presence of other functional groups, and environmental considerations.

Protocol 1: Green Synthesis in Aqueous Phosphate Buffer

This modern approach is environmentally friendly, rapid, and often allows for product isolation by simple filtration, avoiding laborious chromatographic purification.[11][12][13] It is particularly effective for anilines and water-soluble amines.

Aqueous_Protocol_Workflow Figure 2: Workflow for Aqueous N-Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_amine Dissolve Primary Amine (1.0 mmol) in 0.1 M Phosphate Buffer (pH 7.4) add_cac Add Chloroacetyl Chloride dropwise to the stirring amine solution at RT prep_amine->add_cac prep_cac Prepare Chloroacetyl Chloride (1.1 mmol) in a separate, dry syringe prep_cac->add_cac stir Stir vigorously at Room Temperature (Typically 15-20 minutes) add_cac->stir precipitate Product precipitates from solution stir->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash precipitate with cold water filtrate->wash dry Dry the product under vacuum wash->dry

Caption: Experimental workflow for the aqueous protocol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).[1]

  • Reagent Addition: While stirring the solution vigorously at room temperature, add chloroacetyl chloride (1.1 mmol, 1.1 equivalents) dropwise via syringe.[1] The high reactivity of the amine in water outcompetes the hydrolysis of the acid chloride.[13]

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 15-20 minutes.[1][12] Monitor the reaction by TLC or LC-MS if necessary. A negative ninhydrin test can confirm the consumption of the primary amine.[12]

  • Isolation: In many cases, the N-chloroacetylated product is poorly soluble in water and will precipitate out of the solution.[12]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts.[1] Dry the product under vacuum to obtain the pure N-acylated amine.

Table 1: N-Acylation of Various Amines in Phosphate Buffer [1]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
4BenzylamineN-Benzyl-2-chloroacetamide1585
Protocol 2: Classic Acylation in an Organic Solvent

This method is suitable for amines that are not soluble in water. It requires an organic base to act as an HCl scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (6.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1][14]

  • Base Addition: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.2 equivalents) or triethylamine (7.2 mmol, 1.2 equivalents).[1][14]

  • Cooling: Cool the reaction mixture in an ice-salt bath (approx. -5 to 0 °C) with mechanical stirring for 15 minutes.[14] Cooling is critical to control the exothermic nature of the acylation and prevent side reactions.[4]

  • Reagent Addition: Add chloroacetyl chloride (6.1 mmol, ~1.02 equivalents) dropwise using a dropping funnel, ensuring the internal temperature does not rise significantly.[14]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring its progress by TLC.[14]

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration.[14] Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Chemoselective N-Acylation of Amino Alcohols

A significant challenge in synthesis is the selective acylation of an amine in the presence of an alcohol. Due to the higher nucleophilicity of amines compared to alcohols, selective N-acylation is readily achievable, especially under neutral or slightly basic conditions.[11] The aqueous phosphate buffer protocol (Protocol 1) is highly effective for this transformation, as it favors the reaction with the more basic amino group.[11][15] Under strongly basic conditions, O-acylation can become a competitive side reaction.[11][15]

Part 3: Applications in Drug Development and Synthesis

The N-acylation of primary amines with chloroacetyl chloride is more than just a method for forming amide bonds; it is a strategic step for introducing a versatile functional handle. The α-chloro atom in the product is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of various functional groups.[1][3]

  • Pharmaceutical Synthesis: This two-step sequence (acylation followed by substitution) is a powerful tool in drug discovery. It is used to synthesize libraries of compounds for structure-activity relationship (SAR) studies. For example, the chloroacetamide moiety is a key intermediate in the synthesis of herbicides like metolachlor and in various biologically active compounds.[3][12]

  • Linker Chemistry: In bioconjugation and medicinal chemistry, the chloroacetyl group can act as a linker to attach a molecule to a protein, peptide, or another small molecule.[16]

  • Heterocycle Synthesis: The resulting N-substituted chloroacetamides are valuable precursors for synthesizing a wide range of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry.[2][3]

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. NJ.gov. [Link]

  • Wikipedia. Schotten–Baumann reaction. Wikipedia. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 543-551. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. [Link]

  • Yusufov, M., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3501. [Link]

  • Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl chloride for synthesis. Loba Chemie. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Menger, F. M., et al. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Synthetic Communications, 16(12), 1483-1488. [Link]

Sources

Application Notes and Protocols for Long-Chain Chloroacetamides in Surface Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Long-Chain Chloroacetamides in Surface Engineering

In the dynamic fields of biomaterials, drug delivery, and biosensor development, the ability to precisely control the chemistry of surfaces is paramount. Surface properties dictate the interaction of a material with its biological environment, influencing everything from protein adsorption and cellular adhesion to the efficacy of implanted devices.[1] Long-chain chloroacetamides are a class of bifunctional molecules uniquely suited for advanced surface engineering. They combine the organizational properties of a long alkyl chain, which drives the formation of ordered self-assembled monolayers (SAMs), with a reactive chloroacetamide head group. This terminal group serves as a specific and efficient electrophilic handle for the covalent immobilization of biomolecules.

The chloroacetamide group is a well-established electrophilic warhead that demonstrates a high reactivity towards nucleophiles, most notably the thiol group of cysteine residues in proteins.[2][3] This specific reactivity allows for the targeted and stable covalent attachment of peptides and proteins to a functionalized surface, a critical requirement for the development of high-fidelity biosensors and biocompatible materials.[4][5] Unlike more broadly reactive functional groups, the chloroacetamide moiety offers a degree of selectivity that can help preserve the native conformation and activity of immobilized biomolecules. This guide provides a comprehensive overview of the synthesis, surface modification protocols, and key applications of long-chain chloroacetamides, intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in surface chemistry.

Synthesis of a Prototypical Long-Chain Chloroacetamide for Surface Modification

A common strategy for creating functional surfaces involves the use of molecules with a surface-active "head" and a reactive "tail". For modification of gold surfaces, a thiol head group is ideal due to the spontaneous formation of a stable gold-sulfur bond.[6] The following is a representative synthetic scheme for 11-(2-chloroacetamido)undecane-1-thiol, a molecule designed for creating chloroacetamide-terminated SAMs on gold.

Reaction Scheme:

cluster_0 Step 1: Amidation 11-aminoundecane-1-thiol 11-aminoundecane-1-thiol Product_1 N-(11-thiolundecyl)-2-chloroacetamide 11-aminoundecane-1-thiol->Product_1 Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product_1

Caption: Synthesis of a thiol-terminated long-chain chloroacetamide.

Protocol 1: Synthesis of N-(11-thiolundecyl)-2-chloroacetamide

This protocol describes the amidation of 11-aminoundecane-1-thiol with chloroacetyl chloride.

Materials:

  • 11-aminoundecane-1-thiol hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 11-aminoundecane-1-thiol hydrochloride (1 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir for 15 minutes.

  • Acylation: While maintaining the temperature at 0°C, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(11-thiolundecyl)-2-chloroacetamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The spontaneous organization of long-chain alkanethiols on gold surfaces is a well-established method for creating highly ordered molecular monolayers. This process can be adapted for long-chain chloroacetamides bearing a thiol head group.

Caption: Schematic of a chloroacetamide-terminated SAM on a gold substrate.

Protocol 2: Formation of Chloroacetamide-Terminated SAMs on Gold

This protocol details the preparation of a chloroacetamide-functionalized surface on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

  • N-(11-thiolundecyl)-2-chloroacetamide (or other suitable long-chain chloroacetamide thiol)

  • 200 proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • High-purity water (18 MΩ·cm)

  • Nitrogen gas for drying

  • Clean glass vials

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes.

    • Rinse the substrates thoroughly with high-purity water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of N-(11-thiolundecyl)-2-chloroacetamide in 200 proof ethanol in a clean glass vial.

  • SAM Formation: Immerse the clean, dry gold substrates into the thiol solution. Seal the vial to minimize evaporation and contamination.

  • Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of nitrogen.

  • Storage: Store the chloroacetamide-terminated SAMs in a clean, dry environment, preferably under an inert atmosphere, until use.

Characterization of Chloroacetamide-Modified Surfaces

The successful formation and quality of the SAM can be verified using various surface-sensitive analytical techniques.

Technique Purpose Expected Results for a High-Quality SAM
Contact Angle Goniometry To measure the surface wettability and infer the nature of the terminal functional group.A moderately hydrophilic surface with a water contact angle in the range of 60-75 degrees, consistent with the presence of the amide group.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface and confirm the presence of the chloroacetamide monolayer.Presence of C, O, N, Cl, and S peaks. High-resolution scans should confirm the chemical states of these elements.
Ellipsometry To measure the thickness of the monolayer.A thickness consistent with a densely packed monolayer of the specific long-chain chloroacetamide used (e.g., ~15-20 Å for an 11-carbon chain).
Atomic Force Microscopy (AFM) To visualize the surface topography.A smooth, uniform surface, indicative of a well-ordered monolayer.

Application: Covalent Immobilization of Cysteine-Containing Peptides/Proteins

The primary application of chloroacetamide-functionalized surfaces is the covalent immobilization of biomolecules containing accessible thiol groups, such as cysteine residues.[3]

Reaction Mechanism:

cluster_0 Covalent Immobilization SAM_Cl Surface-NH-CO-CH₂-Cl Immobilized_Protein Surface-NH-CO-CH₂-S-Protein SAM_Cl->Immobilized_Protein Nucleophilic Substitution (pH 7.5-8.5) Protein_SH Protein-SH (Cysteine) Protein_SH->Immobilized_Protein

Caption: Covalent linkage of a protein to a chloroacetamide surface.

Protocol 3: Immobilization of a Cysteine-Terminated Peptide

This protocol provides a general method for immobilizing a peptide with a terminal cysteine residue onto a chloroacetamide-functionalized gold surface.

Materials:

  • Chloroacetamide-functionalized gold substrates (from Protocol 2)

  • Cysteine-containing peptide (e.g., a custom-synthesized peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Blocking solution: 10 mM L-cysteine in reaction buffer

  • High-purity water

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 0.1-1.0 mg/mL.

  • Immobilization Reaction:

    • Place the chloroacetamide-functionalized substrates in a suitable container (e.g., a petri dish).

    • Cover the surface of the substrates with the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing: After incubation, thoroughly rinse the substrates with the reaction buffer, followed by PBS and then high-purity water to remove any non-covalently bound peptide.

  • Blocking Unreacted Sites: To prevent non-specific binding in subsequent applications, immerse the substrates in the blocking solution (10 mM L-cysteine) for 30-60 minutes at room temperature. This will cap any remaining reactive chloroacetamide groups.

  • Final Wash: Rinse the substrates again with PBS and high-purity water.

  • Drying and Storage: Dry the substrates under a gentle stream of nitrogen and store them at 4°C until use.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Protein/Peptide Immobilization Incomplete SAM formation.Ensure thorough cleaning of the gold substrate and use a sufficiently long incubation time (18-24 hours) for SAM formation.
Inactive peptide (oxidized thiols).Prepare fresh peptide solutions. Consider a brief pre-reduction step with a mild reducing agent like TCEP if disulfide bond formation is suspected.
Incorrect pH for immobilization.The nucleophilic attack of the thiol is more efficient at a slightly alkaline pH. Ensure the reaction buffer is between pH 7.5 and 8.5.[7]
High Non-Specific Binding Incomplete blocking of unreacted sites.Increase the incubation time or concentration of the L-cysteine blocking solution.
Hydrophobic interactions.Include a mild non-ionic surfactant (e.g., Tween-20) in the washing buffers to reduce non-specific adsorption.
Inconsistent Results Contamination of substrates or solutions.Use high-purity solvents and reagents. Work in a clean environment to avoid dust and other particulates.
Variable quality of gold substrates.Use substrates from a reliable supplier with consistent gold film quality.

Conclusion and Future Outlook

Long-chain chloroacetamides provide a robust and versatile platform for the functionalization of surfaces. The ability to form well-ordered self-assembled monolayers coupled with the specific reactivity of the chloroacetamide group enables the controlled and stable immobilization of biomolecules. This methodology is highly relevant for the development of advanced biosensors, where the orientation and stability of the sensing element are critical for performance. Furthermore, in the realm of biomaterials and drug development, these surfaces can be used to create interfaces that actively engage with biological systems, for example, by presenting specific peptide sequences to promote cell adhesion or to resist biofouling. Future work in this area may involve the development of more complex long-chain chloroacetamides with integrated functionalities, such as cleavable linkers for controlled release applications or the incorporation of fluorescent reporters for monitoring surface reactions.

References

  • Enamine. (n.d.). Chloroacetamides. Retrieved from Enamine website.[2]

  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format. Retrieved from Thermo Fisher Scientific website.[7]

  • Unacademy. (n.d.). Applications of Surface Chemistry.
  • PubMed. (n.d.). Biocompatible implant surface treatments.
  • PubMed Central (PMC). (n.d.). Impact of surface chemistry.
  • RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from Royal Society of Chemistry website.[6]

  • PubMed. (n.d.). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from PubMed website.[3]

  • PubMed. (n.d.). Immobilization of proteins on self-assembled monolayers. Retrieved from PubMed website.[4]

  • MDPI. (n.d.). Surface modifications of biomaterials in different applied fields. Retrieved from MDPI website.[1]

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Retrieved from Sigma-Aldrich website.

  • ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from ResearchGate website.[8]

  • PubMed Central (PMC). (n.d.). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Retrieved from National Institutes of Health website.[5]

Sources

Synthesis of cationic surfactants using N-octyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Amide-Functionalized Cationic Surfactants via N-Octyl-2-Chloroacetamide

Executive Summary

This guide details the synthesis of "soft" cationic surfactants using N-octyl-2-chloroacetamide as a reactive intermediate. Unlike traditional quaternary ammonium compounds (QACs) derived directly from alkyl halides, amide-functionalized surfactants incorporate a cleavable linkage between the hydrophobic tail and the cationic headgroup. This structural modification enhances biodegradability, reduces environmental persistence, and allows for hydrogen bonding interactions that can lower the Critical Micelle Concentration (CMC).

This protocol covers the two-step synthesis:

  • N-acylation: Preparation of the N-octyl-2-chloroacetamide linker.

  • Quaternization (Menschutkin Reaction): Reaction with a tertiary amine (e.g., Pyridine) to form the final cationic surfactant.

Scientific Mechanism & Rationale

The "Soft" Surfactant Concept

Standard alkyl-ammonium surfactants (like CTAB) are chemically stable, leading to bioaccumulation. By introducing an amide bond via N-octyl-2-chloroacetamide , we create a "soft drug" analog. The amide bond is stable under use conditions but susceptible to enzymatic hydrolysis (by amidases) in the environment, breaking the molecule into non-toxic fatty amines and polar metabolites.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution followed by an


 nucleophilic substitution.

ReactionPathway Reagents1 Octylamine + Chloroacetyl Chloride Intermediate N-Octyl-2-Chloroacetamide (Linker) Reagents1->Intermediate Step 1: Acylation (DCM, Et3N, 0°C) Reagents2 + Tertiary Amine (e.g., Pyridine) Intermediate->Reagents2 Activation Product Amide-Functionalized Cationic Surfactant Reagents2->Product Step 2: Quaternization (Acetonitrile, Reflux)

Figure 1: Synthetic pathway transforming octylamine into a functionalized cationic surfactant.

Experimental Protocols

Module A: Synthesis of N-Octyl-2-Chloroacetamide

Objective: Create the electrophilic linker with high purity.

Reagents:

  • Octylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) [Caution: Lachrymator, Corrosive]

  • Triethylamine (

    
    ) (1.2 eq) as acid scavenger
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve Octylamine (e.g., 50 mmol) and Triethylamine (60 mmol) in 100 mL of dry DCM. Cool the mixture to 0–4°C using an ice-salt bath.

    • Rationale: Low temperature prevents di-acylation and controls the highly exothermic reaction.

  • Addition: Dissolve Chloroacetyl chloride (60 mmol) in 20 mL DCM. Add this solution dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature below 10°C. Rapid addition generates HCl gas faster than the base can neutralize, potentially darkening the product.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Wash reaction mixture with water (

      
       mL) to remove triethylamine hydrochloride salts.
      
    • Wash with saturated

      
       to neutralize residual acid.
      
    • Dry organic layer over anhydrous

      
      , filter, and evaporate solvent under reduced pressure.[1]
      
  • Purification: Recrystallize from Hexane/Ethanol if solid, or use column chromatography if oil.

    • Target Yield: >85%[1][2]

Module B: Quaternization to Cationic Surfactant

Objective: Substitution of the chloride with a hydrophilic headgroup.

Reagents:

  • N-Octyl-2-Chloroacetamide (from Module A)

  • Pyridine (1.2 eq) [Alternative: Trimethylamine for quaternary ammonium analog]

  • Solvent: Acetonitrile (

    
    ) or Ethanol
    

Protocol:

  • Setup: dissolve N-Octyl-2-Chloroacetamide (20 mmol) in 40 mL Acetonitrile in a round-bottom flask fitted with a reflux condenser.

  • Addition: Add Pyridine (24 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80–82°C for Acetonitrile) for 12–24 hours .

    • Mechanism:[3][4][5][6] The polar aprotic solvent (Acetonitrile) stabilizes the ionic transition state of the Menschutkin reaction, accelerating the formation of the charged product.

  • Precipitation: Cool the mixture to RT. The product often precipitates upon cooling. If not, add cold Diethyl Ether dropwise to induce precipitation.

  • Purification: Filter the white solid and wash extensively with Diethyl Ether to remove unreacted amine and linker. Recrystallize from Acetone/Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow cluster_0 Module A: Linker Synthesis cluster_1 Module B: Quaternization Step1 Cooling (0°C) Octylamine + Et3N in DCM Step2 Dropwise Addition Chloroacetyl Chloride Step1->Step2 Step3 Workup Wash (H2O/NaHCO3) -> Dry Step2->Step3 Step4 Reflux (80°C, 24h) Linker + Pyridine in ACN Step3->Step4 Purified Intermediate Step5 Precipitation Add Diethyl Ether Step4->Step5 Step6 Purification Recrystallization Step5->Step6

Figure 2: Operational workflow for the synthesis of pyridinium-based cationic surfactants.

Characterization & Quality Control

NMR Validation

The success of the quaternization is best monitored by


-NMR.
  • Precursor (Linker): The

    
     protons adjacent to the chlorine appear as a singlet around 
    
    
    
    4.0–4.1 ppm
    .
  • Product (Surfactant): Upon quaternization, this peak shifts downfield (deshielded by the positive nitrogen) to

    
     5.5–6.0 ppm . Additionally, the aromatic protons of the pyridine ring will split and shift significantly.
    
Critical Micelle Concentration (CMC)

The CMC is the concentration at which the surfactant aggregates.[3][7][8][9][10] For octyl-chain amide surfactants, the CMC is typically higher than their dodecyl (C12) counterparts due to the shorter hydrophobic tail.

Table 1: Expected Physicochemical Properties

PropertyValue / RangeMethod of Determination
Appearance White/Off-white Hygroscopic PowderVisual Inspection
Yield (Overall) 65% – 80%Gravimetric
CMC (C8 Tail) 15 – 40 mMSurface Tensiometry (Du Noüy Ring)
Solubility Soluble in Water, Ethanol; Insoluble in EtherSolubility Test
Melting Point 110°C – 140°C (Dependent on Headgroup)DSC / Capillary MP

Note: The amide linkage facilitates hydrogen bonding, which may lower the CMC slightly compared to non-amide analogs, but the C8 chain length remains the dominant factor.

Troubleshooting & Safety

  • Darkening of Reaction: If Module A turns black/dark brown, the addition of acid chloride was too fast, causing localized overheating. Solution: Slow down addition and ensure efficient stirring at 0°C.

  • No Precipitation in Module B: The product may be an oil (ionic liquid behavior). Solution: Triturate the oil with cold hexane or ether and scratch the glass to induce crystallization.

  • Hygroscopicity: These salts absorb water rapidly. Store in a desiccator. Weighing must be done quickly.

References

  • Synthesis of N-substituted chloroacetamides: Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Link

  • Quaternization Mechanism (Menschutkin): Bicak, N., et al. (2002). Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide. Reactive & Functional Polymers.[11][12] Link[11]

  • Antimicrobial Activity of Amide-QACs: Tischer, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. Link

  • CMC Determination: Alfa Chemistry. Critical Micelle Concentration (CMC) Lookup Table. Link

  • General Cationic Surfactant Synthesis: Synthesis of Cationic Surfactants. Neutronco / Surfactant Systems. Link

Sources

Troubleshooting & Optimization

Improving yield of 2-Chloro-N-octylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-octylacetamide Synthesis

Case ID: #OCT-AMIDE-SYN-001 Subject: Yield Optimization & Troubleshooting for N-Acylation of Octylamine Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Chloro-N-octylacetamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions or Anhydrous/Organic Base). While theoretically straightforward, yields often plateau at 50% due to improper HCl scavenging (amine salt formation) or degrade due to moisture sensitivity (acid chloride hydrolysis).

This guide replaces generic textbook advice with field-proven protocols to maximize conversion (>90%) and purity.

Part 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Logic: This reaction is kinetically fast but thermodynamically sensitive to moisture and pH. The primary amine (octylamine) attacks the carbonyl of chloroacetyl chloride. The byproduct is HCl.[1][2]

  • Critical Failure Point: If HCl is not neutralized immediately, it protonates the remaining octylamine, rendering it non-nucleophilic. This caps the maximum theoretical yield at 50%.

  • Solution: Use a stoichiometric excess of a non-nucleophilic base (Triethylamine or Diisopropylethylamine) to act as a proton sink.

Optimized Reagent Stoichiometry:

ComponentRoleEq.Notes
Octylamine Limiting Reagent1.0Purity is critical; old amines oxidize.
Chloroacetyl Chloride Electrophile1.1 - 1.2Slight excess accounts for minor hydrolysis.
Triethylamine (TEA) HCl Scavenger1.2 - 1.5Must be >1.0 eq relative to Acid Chloride.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous preferred.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve Octylamine (1.0 eq) and TEA (1.2 eq) in dry DCM.

  • Thermal Control: Cool the solution to 0°C (Ice/Water bath).

    • Why? Controls the exotherm and prevents bis-acylation or polymerization of the highly reactive chloro- group.

  • Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise over 30-60 minutes.

    • Visual Cue: White precipitate (TEA·HCl salts) will form immediately. This is a sign of success.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

Part 2: Troubleshooting & Diagnostics

Interactive Guide for Common Failure Modes

Symptom: Yield is stuck at ~50%
  • Root Cause: "The Amine Trap." You likely forgot the auxiliary base (TEA/Pyridine) or used insufficient quantity. The HCl generated reacted with your starting octylamine.

  • Fix: Ensure Base Equivalents > Acid Chloride Equivalents.

Symptom: Product is a dark/black tar
  • Root Cause: Thermal Runaway. The reaction is highly exothermic. Adding the acid chloride too fast caused local overheating, leading to decomposition or polymerization of the alkyl chain.

  • Fix: Strict 0°C cooling during addition; add acid chloride as a dilute solution in DCM.

Symptom: NMR shows "Chloroacetic Acid" impurity
  • Root Cause: Moisture Ingress. Your solvent was wet, or the atmosphere was humid. The acid chloride hydrolyzed before reacting with the amine.

  • Fix: Use anhydrous DCM and a drying tube (CaCl2) or inert gas balloon.

Symptom: Emulsion forms during workup
  • Root Cause: Surfactant Effect. The product is essentially a surfactant (polar head, lipophilic octyl tail).

  • Fix: Do not shake vigorously. Use a gentle "rocking" motion. Add saturated brine to increase ionic strength or a small amount of Methanol to break the emulsion.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and chemical fate of the reagents.

G Start Start: Octylamine + Solvent BaseCheck Is Base (TEA) Present? Start->BaseCheck TempCheck Is Temp < 5°C? BaseCheck->TempCheck Yes (>1.2 eq) NoBase HCl protonates Octylamine (Octyl-NH3+ Cl-) BaseCheck->NoBase No HighTemp Side Reactions: Bis-acylation / Polymerization TempCheck->HighTemp No (>20°C) AddAcidCl Add Chloroacetyl Chloride (Dropwise) TempCheck->AddAcidCl Yes (0°C) LowYield FAIL: Max Yield 50% NoBase->LowYield Amine Deactivated Tar FAIL: Dark/Impure Product HighTemp->Tar Product Degradation Reaction Intermediate: Tetrahedral Adduct AddAcidCl->Reaction Nucleophilic Attack Elimination Proton Transfer (TEA scavenges HCl) Reaction->Elimination - Cl- Product 2-Chloro-N-octylacetamide (>90% Yield) Elimination->Product Success

Caption: Logic flow for N-acylation. Note that missing base or high temperature leads to irreversible yield loss.

Part 4: Purification & Workup (The "Clean-Up")

Since 2-Chloro-N-octylacetamide is a lipophilic amide, it can be purified using acid/base washes to remove starting materials.

The "3-Wash" System:

  • Acid Wash (1M HCl):

    • Purpose: Protonates unreacted Octylamine, pulling it into the aqueous layer.

    • Observation: Product stays in organic layer (DCM).

  • Base Wash (Sat. NaHCO3):

    • Purpose: Neutralizes unreacted Chloroacetic acid (from hydrolysis) and removes TEA·HCl salts.[3]

    • Observation: Bubbling (

      
      ) may occur.
      
  • Brine Wash:

    • Purpose: Removes residual water from the organic phase.

Crystallization vs. Distillation:

  • Physical State: 2-Chloro-N-octylacetamide is typically a low-melting solid or waxy oil due to the flexible octyl chain (Melting Point approx. 30-45°C).

  • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water .

  • Solidification: If it remains an oil, cool to -20°C and scratch the flask to induce nucleation.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent (Schotten-Baumann)? A: Yes. You can use a biphasic system (DCM/Water) with inorganic base (


 or NaOH). However, chloroacetyl chloride hydrolyzes faster in water than other acid chlorides. You must use a larger excess of acid chloride (1.5 eq) and keep the temperature strictly at 0°C to favor amidation over hydrolysis.

Q: Why is my product turning pink/purple on standing? A: This indicates trace free amine or aniline impurities oxidizing. Ensure your 1M HCl wash was thorough during workup.

Q: Is the "Chloro" group stable? A: It is a good leaving group (alkyl chloride). Avoid heating the product above 50°C during drying, as it can undergo intermolecular alkylation (polymerization) or react with nucleophilic impurities.

References

  • Preparation of Chloroacetamide. Google Patents, US2321278A. Link

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link

  • Schotten-Baumann Reaction. Wikipedia. Link

  • Chloroacetyl chloride Properties. PubChem, CID 6577. Link

  • Recrystallization Solvents. University of Rochester, Dept. of Chemistry. Link

Sources

Technical Support Center: Purification of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenge of purifying waxy 2-Chloro-N-octylacetamide, a crucial intermediate in various synthetic pathways. Our goal is to provide you with practical, field-proven insights and methodologies to obtain your target compound in high purity.

Troubleshooting Guide

This section directly addresses the most common issue encountered during the synthesis of 2-Chloro-N-octylacetamide: the formation of a waxy, difficult-to-handle solid instead of a crystalline product.

Q1: My synthesized 2-Chloro-N-octylacetamide is a waxy solid. What are the causes and how can I purify it?

A1: Root Cause Analysis & Purification Strategy

The waxy nature of your product is typically indicative of impurities that disrupt the crystal lattice formation of the pure compound. The long octyl chain of 2-Chloro-N-octylacetamide contributes to its lipophilic character, which can make it prone to co-precipitation with nonpolar impurities or result in a low melting point.

Common Impurities Include:

  • Unreacted Starting Materials: Residual octylamine or chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Diacylated Byproduct: Formation of N,N-di(chloroacetyl)octylamine if the reaction conditions are not carefully controlled.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

Our recommended purification strategy involves a two-pronged approach: Recrystallization for moderately impure samples and Flash Column Chromatography for more complex mixtures or when higher purity is required.

Experimental Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample. The key is to select a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In parallel, test the solubility of small amounts of your waxy product in various solvents at room temperature and upon heating. A good starting point is a binary solvent system, such as hexane/ethyl acetate or ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude waxy solid in a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system). Add the solvent portion-wise until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Hexane / Ethyl AcetateGood for compounds with intermediate polarity. The long octyl chain provides solubility in hexane, while the amide and chloro groups interact with ethyl acetate.
Ethanol / WaterThe product should be soluble in hot ethanol. Water can then be added dropwise as an anti-solvent to induce crystallization.[1]
AcetonitrileKnown to be a good solvent for recrystallizing amides.[2]
TolueneA non-polar solvent that can be effective if the main impurities are more polar than the product.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[3] For 2-Chloro-N-octylacetamide, a normal-phase silica gel column is recommended.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the least polar solvent of your chosen mobile phase (e.g., hexane) and carefully pack your column.

  • Sample Loading: Dissolve your crude waxy product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined by your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Recommended Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase System (Gradient)
Silica GelHexane / Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 70:30)
Silica GelDichloromethane / Methanol (e.g., starting with 99:1 and gradually increasing polarity)
Mandatory Visualization

Purification Workflow Diagram

PurificationWorkflow start Waxy 2-Chloro-N-octylacetamide tlc Perform TLC Analysis start->tlc decision_purity Assess Impurity Profile tlc->decision_purity recrystallization Recrystallization decision_purity->recrystallization Few, well-separated spots chromatography Flash Column Chromatography decision_purity->chromatography Multiple/streaky spots purity_check Assess Purity (TLC, NMR, GC-MS) recrystallization->purity_check chromatography->purity_check pure_product Pure Crystalline Product purity_check->pure_product Purity Confirmed further_purification Further Purification Needed purity_check->further_purification Impurities Remain further_purification->chromatography

Caption: Decision workflow for purifying waxy 2-Chloro-N-octylacetamide.

Frequently Asked Questions (FAQs)

Q2: What are the likely impurities in my 2-Chloro-N-octylacetamide synthesis?

A2: The synthesis of N-substituted chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride.[4][5][6] The most common impurities are:

  • Octylamine: Unreacted starting material.

  • Chloroacetic acid: From the hydrolysis of chloroacetyl chloride.

  • N,N-di(chloroacetyl)octylamine: A di-acylated byproduct, which is more likely if excess chloroacetyl chloride is used.

  • Triethylamine hydrochloride: If triethylamine is used as a base to scavenge HCl.

Q3: Why is my product waxy instead of crystalline?

A3: A waxy consistency is often due to a mixture of compounds with a depressed and broad melting point range. The presence of the long, flexible octyl chain in 2-Chloro-N-octylacetamide can lead to a lower melting point compared to analogs with shorter alkyl chains or aromatic groups. Impurities disrupt the ordered packing of molecules required for crystallization, resulting in an amorphous or semi-crystalline (waxy) solid.

Q4: Which analytical techniques can I use to assess the purity of my 2-Chloro-N-octylacetamide?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for analyzing the purity of less volatile compounds and identifying byproducts.[7]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Mandatory Visualization

Product and Impurity Relationship Diagram

ImpurityRelationship octylamine Octylamine product 2-Chloro-N-octylacetamide (Desired Product) octylamine->product Reacts with diacylated Diacylated Byproduct octylamine->diacylated Reacts with excess chloroacetyl chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product Reacts with hydrolyzed Chloroacetic Acid chloroacetyl_chloride->hydrolyzed Hydrolysis

Sources

Technical Support Center: Recrystallization of N-Alkyl Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for N-Alkyl Chloroacetamides Audience: Organic Chemists, Process Development Scientists Safety Warning: N-Alkyl chloroacetamides are potent contact allergens and alkylating agents. All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).

Solvent Selection Strategy

The purification of N-alkyl chloroacetamides requires balancing the polarity of the amide bond against the lipophilicity of the alkyl chain, while avoiding solvolysis of the reactive chloroacetyl group.

The "Polarity Ladder" Approach

Do not rely on a single "magic solvent." Use this hierarchy based on your specific alkyl chain length:

alkyl Chain LengthPrimary Solvent SystemSecondary OptionMechanistic Rationale
Short (C1–C3) (e.g., Methyl, Ethyl, Isopropyl)Ethyl Acetate (EtOAc) Ethanol / WaterHigh polarity requires moderate polar solvents. Short chains minimize "oiling out" risks in polar media.
Medium (C4–C6) (e.g., t-Butyl, Cyclohexyl)EtOAc / Hexane (1:3) TolueneThe "Goldilocks" zone. The alkyl chain disrupts crystal packing enough to require a non-polar co-solvent (Hexane) to force precipitation.
Long / Bulky (>C6) (e.g., Octyl, Benzyl)Hexane / Toluene Diethyl EtherDominant Van der Waals forces from the alkyl group require non-polar solvents. Polar solvents will retain impurities but not the product.
Critical Constraint: Solvolysis Avoidance
  • Avoid prolonged reflux in Alcohols or Water: The

    
    -chloro group is electrophilic. While water and ethanol are excellent crystallization solvents, boiling them for >30 minutes can lead to nucleophilic attack, forming the corresponding hydroxy- or ethoxy-acetamide impurities [1].
    
  • Recommended: Use Ethyl Acetate/Hexane . This system is chemically inert toward the chloroacetyl moiety under typical recrystallization conditions.

Troubleshooting & FAQs

Q1: "My product is 'oiling out' instead of crystallizing. How do I fix this?"

Diagnosis: The melting point of your solvated product is lower than the boiling point of your solvent, or impurities are depressing the melting point.[1] Immediate Fix (The "Remelt" Technique):

  • Re-heat the mixture until the oil dissolves completely.

  • Add a small amount of the lower boiling solvent (if using a mixture).

  • Crucial Step: Allow the solution to cool to room temperature with vigorous stirring. The agitation prevents the formation of a single oil phase, promoting nucleation.

  • Seed: Add a seed crystal at the first sign of turbidity.

Q2: "I see a new spot on my TLC after recrystallizing from Ethanol. What happened?"

Diagnosis: Solvolysis (Finkelstein-like or direct displacement). Explanation: You likely heated the ethanol solution too long or at too high a temperature. The chloride was displaced by ethoxide/ethanol. Solution: Switch to a non-nucleophilic solvent system like Toluene or Dichloromethane (DCM)/Hexane . If you must use ethanol, limit heating to <5 minutes and cool rapidly.

Q3: "The crystals are sticky and hold solvent. How do I dry them?"

Diagnosis: Inclusion of solvent in the lattice or residual "oiling."[2] Solution:

  • Wash the filter cake with cold, non-polar solvent (e.g., pure Hexane) to remove surface stickiness.

  • Dry under high vacuum (0.1 mmHg) at room temperature. Avoid heating during drying, as low-melting chloroacetamides may sublime or melt.

Detailed Protocols

Protocol A: Standard Recrystallization (EtOAc / Hexane)

Best for N-tert-butyl, N-isopropyl, and general C3-C6 chloroacetamides.

  • Dissolution: Place 1.0 g of crude N-alkyl chloroacetamide in a 25 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethyl Acetate dropwise while heating on a steam bath or hot plate (set to ~70°C). Swirl continuously.

  • Saturation: Stop adding EtOAc as soon as the solid dissolves. If colored impurities remain, add activated charcoal, boil for 1 min, and filter hot through Celite.

  • Co-Solvent Addition: Remove from heat. Add Hexane dropwise until a faint, persistent cloudiness appears.

  • Clearing: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Let the flask cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 30 minutes.

  • Collection: Filter via vacuum filtration. Wash with cold Hexane (2 x 5 mL).

Protocol B: The "Oiling Out" Rescue Loop

Use this when Protocol A results in a liquid phase separation.

  • Re-dissolve: Heat the oil/solvent mixture until homogeneous.

  • Dilute: Add 10-20% more of the good solvent (EtOAc).

  • Slow Cool: Insulate the flask with a paper towel or place it in a warm water bath that is allowed to cool slowly to room temperature.

  • Agitate: If oil droplets form, stir vigorously with a glass rod or magnetic stir bar to induce nucleation before the oil coalesces.

Visualizations

Figure 1: Solvent Selection Decision Matrix

This decision tree guides the user to the correct solvent system based on the chemical structure and observed solubility.

SolventSelection Start Select Solvent for N-alkyl Chloroacetamide CheckSolubility Check Solubility in Hot Ethyl Acetate (EtOAc) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble AddHexane Add Hexane (Anti-solvent) until turbid Soluble->AddHexane Yes CheckPolarity Is Alkyl Chain > C6? Soluble->CheckPolarity No (Too insoluble) Cool Cool to RT -> 0°C AddHexane->Cool LongChain Yes (>C6) CheckPolarity->LongChain UseToluene Use Toluene (Heat to 80°C) LongChain->UseToluene Yes UseEthanol Use Ethanol/Water (Caution: Limit Heat) LongChain->UseEthanol No (Very Polar)

Caption: Decision matrix for selecting the optimal solvent system based on solubility and alkyl chain length.

Figure 2: Troubleshooting "Oiling Out"

A logical flow to recover product when liquid-liquid phase separation occurs.

OilingOut Issue Problem: Product Oils Out Step1 Re-heat to Dissolve Oil Issue->Step1 Decision Is Solution Saturated? Step1->Decision Action1 Add more Good Solvent Decision->Action1 Yes (Too Conc.) Action2 Add Seed Crystal at Cloud Point Decision->Action2 No (Just Right) Action1->Step1 Retry Result Crystallization (Solid) Action2->Result

Caption: Workflow for recovering a crystallization batch that has separated into an oil.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide purification and solvent properties).

  • Modi, S. R., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications, 49(19). (Describes synthesis and purification of chloroacetamides using Ethanol and DMF).

  • Google Patents. (2001). CN1309632A: A new type of N-tert-butyl hydroxylamine salt. (Describes recrystallization of N-tert-butyl derivatives using Toluene or Ethyl Acetate).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (Authoritative guide on solvent selection and oiling out).

Sources

Preventing hydrolysis of chloroacetamides during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroacetamide Stability & Workup Ticket ID: #CA-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because your chloroacetamide yields are inconsistent, or you are observing "phantom" impurities (hydroxy-acetamides or cleaved amines) after aqueous workup.

The Core Problem: Chloroacetamides are chemically schizophrenic. The electron-withdrawing chlorine atom (


 effect) activates the adjacent carbonyl, making the amide bond significantly more susceptible to nucleophilic attack (hydrolysis) than a standard acetamide. Simultaneously, the 

-carbon is highly electrophilic, inviting direct displacement of the chlorine (

).

The Solution: Successful isolation requires a "Goldilocks" workup—pH neutral, temperature-controlled, and kinetically optimized to outrun water.

Diagnostic Workflow

Before proceeding, use this decision tree to determine the safety of your current protocol.

Workup_Logic Start Start: Reaction Complete Check_pH Check Reaction Mixture pH Start->Check_pH Acidic Acidic (pH < 4) Check_pH->Acidic Excess Acid (e.g., HCl) Basic Basic (pH > 9) Check_pH->Basic Excess Amine/Base Neutral Neutral (pH 6-8) Check_pH->Neutral Quench_Acid Risk: Acid-Catalyzed Cleavage Use Cold NaHCO3 (sat) Acidic->Quench_Acid Quench_Base Risk: Saponification/Cl-Displacement Use Cold Phosphate Buffer (1M, pH 7) Basic->Quench_Base Quench_Safe Safe Zone Standard Brine/Water Wash Neutral->Quench_Safe Temp_Check Is Temperature Controlled? Quench_Acid->Temp_Check Quench_Base->Temp_Check Quench_Safe->Temp_Check Cold Yes (< 5°C) Temp_Check->Cold Hot No (RT or Exotherm) Temp_Check->Hot Result_Good Proceed to Drying (MgSO4) Cold->Result_Good Result_Bad Yield Loss / Impurity Formation Hot->Result_Bad

Figure 1: Decision matrix for selecting the appropriate quench method based on reaction mixture pH and temperature.

Technical Modules

Module A: The pH Danger Zone (Mechanism of Failure)

The stability of chloroacetamides is strictly pH-dependent. Unlike standard amides, which require harsh refluxing acid/base to hydrolyze, chloroacetamides can degrade at room temperature if the pH drifts.

  • High pH (>10): The primary failure mode is Saponification . The hydroxide ion (

    
    ) attacks the carbonyl carbon. The chlorine atom pulls electron density away from the carbonyl, lowering the activation energy for this attack.
    
    • Secondary Risk: Direct

      
       displacement of the chloride by hydroxide, forming 
      
      
      
      -hydroxyacetamides
      .
  • Low pH (<3): Acid-catalyzed hydrolysis occurs, cleaving the amide bond to release the free amine and chloroacetic acid.

Data Insight: Half-Life Sensitivity | Condition | Estimated Half-Life (


) | Outcome |
| :--- | :--- | :--- |
| pH 12 (NaOH)  | < 1 Hour | Total degradation (Amide cleavage + Cl displacement) |
| pH 10 (

)
| 4 - 12 Hours | Significant impurity formation (

-hydroxy species) | | pH 7 (Phosphate) | > 2 Weeks | Stable (Target Zone) | | pH 1 (HCl) | 1 - 5 Days | Slow degradation (Amide cleavage) |
Module B: The "Cold Quench" Principle

Hydrolysis is an Arrhenius-driven process. The rate constant (


) doubles (approximately) for every 10°C increase.
  • The Exotherm Trap: Quenching acid chlorides or excess reagents often releases heat. If you pour a reaction mixture into water without external cooling, the local temperature can spike to 40-50°C. At this temperature, even a neutral pH quench can result in 5-10% yield loss within minutes.

  • Protocol Requirement: All aqueous contact must occur at 0°C to 5°C .

Standard Operating Procedures (SOPs)

Protocol A: The "Buffer-Lock" Quench (Standard)

Use this for standard synthesis where the product is moderately stable.

Reagents:

  • 0.5 M Phosphate Buffer (pH 7.0) OR Saturated Ammonium Chloride (

    
    ).
    
  • Ethyl Acetate or Dichloromethane (DCM).

  • Ice bath.

Step-by-Step:

  • Cool Down: Place the reaction vessel in an ice/water bath and cool to < 5°C.

  • Preparation: Pre-cool the buffer solution to 4°C in a fridge or ice bath.

  • The Quench: Add the cold buffer slowly to the reaction mixture. Monitor internal temperature; do not allow it to exceed 10°C.

    • Why?

      
       is weakly acidic (pH ~5.5), neutralizing alkoxides/amines without triggering acid hydrolysis. Phosphate buffer locks pH at 7.
      
  • Rapid Extraction: Immediately transfer to a separatory funnel. Shake vigorously for 30 seconds and separate phases.

    • Critical: Do not let the layers sit. Emulsions increase the contact time between the organic product and the aqueous phase.

  • Drying: Wash the organic layer once with cold brine, then dry immediately over anhydrous

    
     or 
    
    
    
    .
Protocol B: The Anhydrous Workup (High Sensitivity)

Use this for highly sensitive substrates or when large-scale aqueous washes create inseparable emulsions.

Step-by-Step:

  • Precipitation: Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes or

    
    ) to precipitate amine salts (e.g., Triethylamine hydrochloride).
    
  • Filtration: Filter the mixture through a pad of Celite or a sintered glass frit to remove the salts.

  • Concentration: Evaporate the solvent.

  • Purification: Proceed directly to flash column chromatography.

    • Note: This method avoids water entirely, preventing hydrolysis 100%.

Troubleshooting & FAQs

Q: I see a new spot on TLC just below my product after workup. What is it? A: This is likely the


-hydroxyacetamide  (where Cl is replaced by OH). This occurs if your wash solution was too basic (e.g., using 1M NaOH to remove excess acid).
  • Fix: Switch to Saturated

    
     or Phosphate Buffer.
    

Q: My product decomposed on the rotavap. Why? A: Residual acidity. If you used HCl or generated HCl during the reaction and didn't neutralize it fully, the concentration of acid increases as the solvent evaporates, catalyzing hydrolysis in the flask.

  • Fix: Ensure the organic layer is neutral before evaporation. Add a few drops of Triethylamine to the rotavap flask if the compound is acid-sensitive.

Q: Can I use brine for the first wash? A: Yes, but it is not a buffer. Brine helps separate phases but does not control pH. If your reaction is highly acidic or basic, brine alone will not stop hydrolysis. Use a buffer first, then brine.

Mechanism of Action (Visualized)

Understanding the competing pathways is critical for troubleshooting.

Hydrolysis_Pathways Substrate Chloroacetamide (R-NH-CO-CH2-Cl) Base_High High pH (NaOH) OH- Attack Substrate->Base_High Acid_High Low pH (HCl) H+ Catalysis Substrate->Acid_High Tetra_Int Tetrahedral Intermediate Base_High->Tetra_Int Path A: Carbonyl Attack SN2_Trans SN2 Transition State Base_High->SN2_Trans Path B: Cl Displacement Prod_Cleavage Amine + Chloroacetic Acid (Total Failure) Acid_High->Prod_Cleavage Amide Hydrolysis Tetra_Int->Prod_Cleavage Collapse Prod_Hydroxy Hydroxy-Acetamide (Impurity) SN2_Trans->Prod_Hydroxy Substitution

Figure 2: Competing degradation pathways. High pH risks both cleavage (Path A) and substitution (Path B).

References

  • Carlson, D. L., et al. (2021).[1] "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology.

  • National Center for Biotechnology Information. (n.d.). "Chloroacetamide | ClCH2CONH2 | CID 6580 - Stability and Hydrolysis." PubChem Database.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide hydrolysis mechanisms and reactivity of -halo carbonyls).
  • Scrimin, P., et al. (2011).

    
    -Haloamides." Chemistry - A European Journal. 
    

Sources

Technical Support Center: Chloroacetyl Chloride (CAC) Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAC-REM-001 Status: Open Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

The Problem: You have completed an acylation reaction and need to remove excess Chloroacetyl Chloride (CAC) without degrading your product or destroying your equipment.

The Challenge: CAC (


) is not just a standard acid chloride.[1] It is a potent lachrymator with high volatility (

) and extreme reactivity.[1][2] Unlike simple acetyl chloride, the

-chlorine atom increases the electrophilicity of the carbonyl, making it more susceptible to violent hydrolysis and "runaway" exotherms.[1] Furthermore, the hydrolysis product—chloroacetic acid (

)—is significantly stronger than acetic acid (

), posing a higher risk of acid-catalyzed degradation to your product.[1]
Decision Matrix: Select Your Protocol

Before proceeding, determine your workflow path using the logic below.

CAC_Decision_Tree Start Start: Excess CAC in Mixture Scale Scale of Reaction? Start->Scale IsVolatile Is Product Volatile? Scale->IsVolatile Bench (<100g) Distill Protocol A: Vacuum Distillation (Physical Removal) Scale->Distill Large (>100g) IsAcidSens Is Product Acid Sensitive? IsVolatile->IsAcidSens Yes / Unsure IsVolatile->Distill No (Product BP > 200°C) QuenchStd Protocol B: Buffered Aqueous Quench (Chemical Removal) IsAcidSens->QuenchStd No (Stable to pH 3-4) Scavenge Protocol C: Solid-Phase Scavenging (Non-Aqueous) IsAcidSens->Scavenge Yes (e.g., Acetals, Boc groups)

Figure 1: Triage logic for selecting the appropriate remediation strategy.[1]

Protocol A: Vacuum Distillation (Physical Removal)

Best For: Large scale reactions, thermally stable products, or when hydrolysis byproducts must be avoided entirely.[1]

Technical Insight: CAC has a boiling point of


 at atmospheric pressure.[1][2][3] However, heating it to this temperature can cause charring.[1] You must use reduced pressure.[1]
Operational Parameters
ParameterValueNote
Target Vacuum 15–20 mmHgStandard oil pump or high-quality diaphragm pump.[1]
Vapor Temp ~35–45 °CAt 20 mmHg.[1]
Bath Temp Max 60 °CDo not overheat; CAC decomposes.[1]
Trap Setup CRITICAL Liquid

or Dry Ice/Acetone trap required.[1]
Step-by-Step Methodology
  • Equipment Prep: Ensure your vacuum pump is protected.[1] CAC vapors will rapidly degrade pump oil and rubber seals.[1] Use a secondary cold trap filled with KOH pellets before the pump inlet to neutralize migrating vapors.[1]

  • Solvent Strip: First, remove your reaction solvent (DCM, THF, etc.) at mild vacuum.[1]

  • The Cut: Slowly lower pressure to 20 mmHg. CAC will distill as a colorless liquid.[1]

  • Co-evaporation (The "Chaser"): If trace CAC remains, add dry Toluene or Methyl tert-butyl ether (MTBE) and re-evaporate.[1] The azeotropic-like effect helps drag out stubborn CAC residuals [1].[1]

Protocol B: Buffered Aqueous Quench (Standard Workup)

Best For: Bench-scale reactions where the product is stable to brief aqueous exposure.[1]

The Risk: Direct water addition generates HCl gas instantly.[1] Using Sodium Bicarbonate (


) generates 

, causing massive foaming ("The Volcano Effect").[1] The Fix: Use a Phosphate Buffer or controlled biphasic quench to manage pH and gas evolution simultaneously.[1]
The "Cold-Buffer" System

Reagents:

  • Phosphate Buffer (pH 7.0 or pH 10.0 depending on substrate).[1]

  • Ice.[1]

  • Organic Solvent (DCM or EtOAc).[1]

Workflow:

  • Cool: Chill reaction mixture to

    
    .
    
  • Dilute: Dilute the reaction mixture with an equal volume of organic solvent.

  • The Quench:

    • Option 1 (Gentle): Add Phosphate Buffer (pH 10) dropwise.[1] This neutralizes the HCl produced by hydrolysis without the violent gas evolution of bicarbonate [1].[1]

    • Option 2 (Robust): Pour the reaction mixture into a rapidly stirring slurry of Ice and Water . Stir vigorously for 15 minutes. The low temperature inhibits the violent exotherm, while the water hydrolyzes the CAC to chloroacetic acid.[1]

  • Wash: Separate layers. Wash the organic layer with:

    • 1x Water[1][4][5][6]

    • 1x Saturated

      
       (Careful![1] Gas will evolve now, but slower because CAC is already hydrolyzed to acid).[1]
      
    • 1x Brine.

Why this works: Hydrolysis of CAC is biphasic.[1] It requires rapid stirring to increase surface area.[1] By hydrolyzing with cold water first, you convert the volatile acid chloride into water-soluble chloroacetic acid, which is then easily washed away with mild base [2].[1]

Protocol C: Solid-Phase Scavenging (Sensitive Substrates)

Best For: High-value intermediates, acid-sensitive compounds (e.g., Boc-amines, acetals), or parallel synthesis libraries.[1]

Technical Insight: Polymer-supported amines (scavenger resins) react with CAC to form a stable amide bond on the solid support.[1] You then simply filter the resin away.[1] No water, no workup.[1]

Recommended Resins
Resin TypeLoadingMechanism
PS-Trisamine ~3-4 mmol/gPrimary amine attacks CAC; highly efficient [3].[1]
PS-N-Methylpiperazine ~1-2 mmol/gSecondary amine; good for acid scavenging.[1]
Methodology
  • Calculate: Use 2.0 - 3.0 equivalents of resin relative to the excess CAC estimated.[1]

  • Incubate: Add resin to the reaction mixture.

  • Agitate: Stir or shake gently at room temperature for 1-2 hours.

    • Tip: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.[1]

  • Filter: Pass through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin with DCM to recover any entrained product.[1]

  • Result: The filtrate contains your product; the CAC is covalently bound to the waste beads.[1]

Scavenging_Mechanism CAC Free CAC (Solution) Complex Covalent Amide (Solid Phase) CAC->Complex Nucleophilic Attack Resin PS-Trisamine (Solid Bead) Resin->Complex HCl HCl (Captured by excess Resin base) Complex->HCl byproduct HCl->Resin Neutralization

Figure 2: Mechanism of solid-phase purification.[1] The toxic electrophile is immobilized on the bead.[1]

Troubleshooting & FAQs

Q: My product turned black during the rotovap step. What happened? A: You likely concentrated unreacted CAC. As the volume decreased, the concentration of CAC increased, and trace moisture caused hydrolysis, generating high concentrations of anhydrous HCl gas.[1] This "acid spike" charred your product.[1] Fix: Use Protocol C (Scavenging) or Protocol B (Quench) before any concentration step.[1]

Q: I used Sodium Bicarbonate and the flask erupted. How do I prevent this? A: This is the "Volcano Effect."[1] CAC hydrolyzes to Chloroacetic Acid + HCl.[1] Both acids react with bicarbonate to release


.[1]
Fix: Quench with Water/Ice first .[1] Let the hydrolysis finish (gas-free). Then neutralize the resulting acid solution with bicarbonate carefully.

Q: Can I just leave the reaction stirring overnight to "decompose" the CAC? A: Only if open to air (which is dangerous).[1] In a sealed dry flask, CAC is stable.[1] In a flask with ambient moisture, it will slowly hydrolyze, sitting in a bath of corrosive HCl.[1] This is rarely a good strategy for sensitive molecules.[1]

Q: How do I clean the glassware afterwards? A: Rinse with Ethanol or Methanol (in a fume hood!).[1] This converts residual CAC to ethyl/methyl chloroacetate (tear gas agents, but liquid and easier to wash away) and kills the reactivity.[1] Then wash with water and soap.[1] Do not rinse initially with water if large amounts of CAC remain.[1]

References

  • Organic Syntheses. "Synthesis of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate." Org.[1][5][7] Synth.2013 , 90, 74-86.[1] Link

  • National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Chloroacetyl Chloride."[1] Link[1]

  • Biotage. "Solid Supported Reagents: PS-Trisamine Application Note." Link

  • Sigma-Aldrich. "Chloroacetyl Chloride Product Safety & Handling." Link[1]

Sources

Technical Support Center: Amide Synthesis Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMIDE-CAT-001

Subject: Optimizing Base Selection (TEA vs. DBU) for Difficult Amide Couplings

Executive Summary & Triage (The "Triage" Desk)

User Query: "I am observing low yields with Triethylamine (TEA) in my amide coupling. Should I switch to DBU? What are the risks?"

Scientist's Response: Switching from TEA to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a high-risk, high-reward maneuver. TEA is your "standard" base: volatile, cheap, and generally safe for chiral centers. DBU is a "nuclear option": a superbase in organic solvents that drives difficult reactions but introduces severe risks of racemization and side-product formation (especially with uronium coupling agents like HATU).

Use the following decision matrix to determine if a switch is warranted.

Comparative Data: TEA vs. DBU
FeatureTriethylamine (TEA)DBUImpact on Protocol
Basicity (

in MeCN)
~18.8~24.3DBU is orders of magnitude stronger in organic media; essential for deprotonating unreactive ammonium salts.
Nucleophilicity Low (Sterically hindered)Low-ModerateDBU is usually non-nucleophilic but can attack activated esters or coupling agents (e.g., HATU) if the amine is slow.
Volatility (BP) 89 °C261 °CTEA is easily removed by rotovap. DBU requires acidic aqueous washes or chromatography to remove.[1]
Racemization Risk LowHigh DBU readily deprotonates the

-carbon of activated amino acids, destroying chirality.
Steric Profile ModerateBulkyDBU's bulk prevents it from acting as a nucleophile in most cases, but allows it to abstract protons in crowded environments.
Diagnostic Workflows (The "Troubleshooting" Guide)
Workflow A: Base Selection Logic

Do not switch to DBU blindly. Follow this logic to validate the necessity of a stronger base.

BaseSelection Start Start: Low Yield with TEA CheckChiral Does the Acid have an enolizable u03b1-proton? Start->CheckChiral CheckSterics Is the Amine sterically hindered? CheckChiral->CheckSterics No (Achiral) UseDIPEA Recommendation: Switch to DIPEA (Hunig's Base) CheckChiral->UseDIPEA Yes (Risk of Racemization) CheckSalt Is the Amine a HCl/TFA salt? CheckSterics->CheckSalt No UseDBU Recommendation: Switch to DBU (Strict Temp Control < 0°C) CheckSterics->UseDBU Yes (Need Strong Base) CheckSalt->UseDIPEA Yes (Better Solubility) StickTEA Optimization: Increase TEA equiv. or Change Solvent CheckSalt->StickTEA No

Figure 1: Decision tree for selecting the appropriate base catalyst based on substrate properties.

Technical Deep Dive (The "Knowledge Base")
Issue 1: The "Lazy" Amine (Reactivity vs. Basicity)

Symptom: Starting material remains unconsumed despite excess coupling agent. Root Cause: TEA (


 ~10.7 in 

, ~18.8 in MeCN) may not effectively deprotonate the ammonium salt of a highly electron-deficient or hindered amine in organic solvents. The DBU Solution: DBU (

~24.3 in MeCN) acts as a "proton shuttle." It ensures the amine exists entirely in its free-base (nucleophilic) form. Warning: If using HATU, DBU can react with the uronium moiety to form tetramethylurea and other amidinium byproducts if the amine is too slow to react.
  • Corrective Action: If using DBU with HATU, add the amine and DBU before adding HATU to ensure the amine is ready to trap the activated ester immediately.

Issue 2: Racemization (The "Silent Killer")

Symptom: Product yield is high, but enantiomeric excess (ee%) is low. Root Cause: The basicity of DBU is high enough to deprotonate the


-carbon of the activated ester (oxazolone intermediate), leading to an enol that reprotonates indiscriminately (racemization).

Racemization ActivatedEster Activated Ester (Chiral) Deprotonation DBU Attacks u03b1-Proton ActivatedEster->Deprotonation High Basicity Enolate Planar Enolate (Achiral Intermediate) Deprotonation->Enolate Loss of H+ Reprotonation Reprotonation Enolate->Reprotonation Racemate Racemic Mixture (L- and D-Isomers) Reprotonation->Racemate Loss of Info

Figure 2: Mechanistic pathway of DBU-induced racemization via \u03b1-deprotonation.

Standard Operating Protocols (SOPs)
Protocol A: The "Safe" Baseline (TEA/DIPEA)

Use for: Standard couplings, chiral substrates.

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF or DCM.

  • Add Base (TEA or DIPEA, 3.0 equiv).

    • Why? 1 eq to neutralize acid, 1 eq to neutralize amine salt, 1 eq excess.

  • Add Coupling Agent (e.g., HATU/EDC, 1.1 equiv).

  • Stir 5 min (Activation).

  • Add Amine (1.1 equiv).[2][3]

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes TEA), then Sat.

    
    , then Brine.
    
Protocol B: The "Hard" Coupling (DBU)

Use for: Achiral, sterically hindered, or unreactive amines ONLY.

  • Dissolve Amine (1.0 equiv) and DBU (2.0 equiv) in dry MeCN or DMF.

  • Cool to 0 °C (Critical to suppress side reactions).

  • Add Carboxylic Acid (1.1 equiv).

  • Add Coupling Agent (e.g., T3P or HATU, 1.2 equiv) slowly.

    • Note: T3P (Propylphosphonic anhydride) is preferred with DBU as it lowers epimerization risk compared to HATU.

  • Allow to warm to RT only if reaction stalls at 0 °C.

Protocol C: Removing DBU (The Cleanup)

DBU is lipophilic and does not wash out easily with water.

  • Option 1 (Acid Stable Products): Wash organic layer 3x with 10% Citric Acid or 1M NaHSO4 . The DBU-salt is water-soluble.

  • Option 2 (Acid Sensitive Products): Use a Strong Cation Exchange (SCX) cartridge.

    • Load reaction mixture onto SCX column.

    • Flush with MeOH (Product elutes, DBU stays stuck).

    • (Optional) Flush with

      
      /MeOH to recover DBU (rarely done).
      
Frequently Asked Questions (FAQ)

Q: Can I use DBU with Fmoc-protected amino acids? A: Absolutely NOT. DBU is a base strong enough to cleave the Fmoc group (which is base-labile). You will get premature deprotection and polymerization. Stick to DIPEA or Collidine.

Q: My reaction turns black when I add DBU. Is this normal? A: It often indicates decomposition or polymerization of the coupling agent (common with HATU/HBTU). Ensure the reaction is cooled to 0 °C during addition. If the color change correlates with low yield, switch to T3P or EDC/HOAt.

Q: Why not just use DIPEA (Hunig's Base) for everything? A: DIPEA is indeed the "Goldilocks" base. It is less volatile than TEA (harder to rotovap but easier to handle) and more basic/sterically hindered than TEA. However, for extremely unreactive amines (e.g., electron-poor anilines), even DIPEA may not be strong enough to drive the equilibrium, necessitating DBU.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. The Journal of Organic Chemistry, 70(3), 1019-1028. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Technical Support Center: Solubility Optimization for Octyl-Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of octyl-acetamides in water Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Type: Technical Troubleshooting Guide & FAQ

Executive Summary: The Hydrophobic Challenge

Octyl-acetamides (e.g., N-octylacetamide) present a classic physicochemical paradox in aqueous formulation. While the acetamide head group is polar and capable of hydrogen bonding, the 8-carbon alkyl chain exerts a dominant hydrophobic effect. In pure aqueous environments, the entropic penalty of solvating this octyl tail often drives the system toward aggregation, phase separation, or crystallization.

This guide moves beyond basic "mix and heat" instructions. It provides a mechanistic understanding of why solubility fails and offers validated protocols to force thermodynamic compliance or stabilize kinetic solubility.

Diagnostic Flowchart: Identify Your Failure Mode

Before altering your protocol, use this decision tree to pinpoint the specific solubility bottleneck.

SolubilityTroubleshooting Start Start: Visual Inspection Precipitation Visible Particulates/Cloudiness? Start->Precipitation Timing When does it occur? Precipitation->Timing Yes Oily Oily droplets / Phase separation? Precipitation->Oily No (but not clear) Immediate Immediately upon dilution Timing->Immediate Instant Crash Delayed After hours/days (Ostwald Ripening) Timing->Delayed Slow Crystal Growth Action_Kinetic Issue: Kinetic Instability Sol: Improve Mixing / Add Cosolvent Immediate->Action_Kinetic Action_Thermo Issue: Thermodynamic Saturation Sol: Reduce Conc. / Use Cyclodextrins Delayed->Action_Thermo Action_Surfactant Issue: Oilling Out (Liquid-Liquid Phase Sep) Sol: Add Surfactant (Tween/Poloxamer) Oily->Action_Surfactant

Figure 1: Diagnostic decision tree for isolating solubility failure modes.

Critical Troubleshooting & FAQs

Category 1: The "Crash-Out" Phenomenon

Q: I dissolved my octyl-acetamide in DMSO at 100 mM. When I spike it into PBS (1:1000 dilution), it precipitates immediately. Why?

The Mechanism: This is a solvent-shift precipitation . DMSO is a polar aprotic solvent (


) that solvates both the hydrophobic tail and polar head well. When you introduce this stock into PBS (water 

), the solvent environment changes within milliseconds.
  • Supersaturation: The local concentration of the compound at the injection site momentarily exceeds its aqueous solubility limit.

  • Nucleation: The hydrophobic octyl tails rapidly aggregate to minimize water contact (hydrophobic effect), forming nuclei that grow into visible precipitates.

The Fix (The "Vortex-Injection" Technique): Do not add buffer to the DMSO stock. Instead:

  • Have your aqueous buffer in a tube, vortexing rapidly.

  • Inject the DMSO stock submerged directly into the center of the vortex.

  • Why? This maximizes the rate of dispersion, preventing local regions of high concentration where nucleation triggers.

Category 2: Formulation & Stability

Q: Can I use cyclodextrins to improve solubility?

Yes, this is the Gold Standard for alkyl-amides. Octyl chains fit perfectly into the cavity of


-Cyclodextrin (

-CD)
or its more soluble derivative Hydroxypropyl-

-Cyclodextrin (HP

CD)
.
  • Protocol:

    • Prepare a 20% (w/v) stock of HP

      
      CD in water.
      
    • Dissolve your octyl-acetamide in a minimal volume of ethanol or DMSO.

    • Add the organic stock to the HP

      
      CD solution with stirring.
      
    • The hydrophobic octyl tail enters the CD cavity, shielding it from water while the hydrophilic CD exterior interacts with the bulk solvent.

Q: My solution is clear initially but becomes cloudy after 24 hours. Is my compound degrading?

Likely not. This is Thermodynamic Equilibration (often involving Ostwald Ripening).

  • Diagnosis: You initially created a supersaturated solution (Kinetic Solubility). Over time, the system seeks its lower energy state (Thermodynamic Solubility), leading to crystal growth.

  • Solution: You are working above the solubility limit. You must either:

    • Reduce the concentration.

    • Add a crystallization inhibitor (e.g., 0.1% HPMC or PVP).

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Turbidimetric Assay)

Use this to define the "safe" working range for your specific buffer system.

Materials:

  • 100 mM Stock of Octyl-acetamide in DMSO.

  • 96-well clear plate.

  • Plate reader (Absorbance at 620 nm).

Workflow:

StepActionRationale
1 Prepare Buffer Dispense 190 µL of PBS into columns 1-12.
2 Titration Add DMSO stock in increasing volumes (0.5 µL to 10 µL) to separate wells.
3 Normalization Back-fill with pure DMSO so all wells have the same final DMSO % (e.g., 5%).
4 Incubation Shake for 2 hours at RT.
5 Read Measure OD620. A spike in absorbance indicates precipitation.
Protocol B: Cosolvent System Preparation

If you cannot use cyclodextrins, a ternary solvent system often works for animal studies or cellular assays.

Recommended System: 5% DMSO / 5% Tween-80 / 90% Saline.

FormulationWorkflow Compound Solid Octyl-Acetamide Step1 Dissolve in 100% DMSO (Stock Sol) Compound->Step1 Step2 Add Tween-80 (Surfactant) Step1->Step2 Mix thoroughly Step3 Slowly add Warm Saline (with Vortexing) Step2->Step3 Dropwise addition Final Stable Micellar Solution Step3->Final

Figure 2: Step-by-step cosolvent solubilization workflow.

Solubility Data Reference Table

Note: Values are approximate and dependent on specific acetamide derivatives and temperature.

Solvent SystemEstimated Solubility Limit (mM)SuitabilityNotes
Pure Water < 0.1 mMPoorHighly prone to aggregation.
PBS (pH 7.4) < 0.1 mMPoorIonic strength often decreases solubility ("Salting out").
5% DMSO in PBS 0.5 - 2.0 mMModerateKinetic stability only; use within 4 hours.
20% HP

CD
5.0 - 15.0 mMExcellent Thermodynamic stability; best for in vivo use.
Ethanol > 100 mMHighGood for stock preparation, toxic to cells >1%.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: The "Crash-Out" effect. Drug Discovery Today.

  • Popa-Burke, I., et al. (2014).[2][3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

Sources

Technical Support Center: Stability & Handling of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for researchers working with 2-Chloro-N-octylacetamide . This document is structured to address stability, solubility, and reactivity challenges directly, providing actionable protocols and mechanistic insights.

Executive Stability Summary

2-Chloro-N-octylacetamide is an


-chloroacetamide electrophile featuring a lipophilic octyl chain. Its stability in aqueous buffers is governed by two competing factors: hydrolytic degradation  of the carbon-chlorine (C-Cl) bond and solubility limitations  driven by the hydrophobic tail.
  • Solid State: Stable for >2 years at -20°C when stored desiccated and protected from light.

  • Aqueous Solution: Conditionally stable. Susceptible to nucleophilic attack (hydrolysis) at pH > 8.0 and rapid degradation in the presence of thiols (e.g., DTT, GSH,

    
    -mercaptoethanol).
    
  • Solubility: Poor in pure water. Requires organic co-solvents (DMSO, Ethanol) to prevent precipitation and erratic concentration data.

Degradation & Reactivity Mechanisms

Understanding how the molecule degrades is critical for troubleshooting. The primary instability arises from the electrophilic C-Cl center, which is prone to displacement by nucleophiles.

Pathway Analysis[1]
  • Hydrolysis (pH-dependent): Hydroxide ions (

    
    ) attack the 
    
    
    
    -carbon, displacing chloride to form 2-Hydroxy-N-octylacetamide . This reaction is slow at pH 7.4 but accelerates logarithmically at pH > 8.5.
  • Thiol-Mediated Inactivation: In biological assays containing Cysteine or Glutathione (GSH), the thiol group rapidly displaces the chloride, permanently inactivating the compound.

degradation_pathway Compound 2-Chloro-N-octylacetamide (Active Electrophile) Hydrolysis Hydrolysis (pH > 8.0) + H2O / OH- Compound->Hydrolysis Thiol_Rxn Thiol Reaction + R-SH (e.g., GSH) Compound->Thiol_Rxn Product_OH 2-Hydroxy-N-octylacetamide (Inactive Alcohol) Hydrolysis->Product_OH Release of HCl Product_S Thioether Adduct (Inactive Conjugate) Thiol_Rxn->Product_S Irreversible Alkylation

Figure 1: Primary degradation pathways. The electrophilic C-Cl bond is the site of instability, reacting with water (slow) or biological nucleophiles (fast).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My compound precipitates immediately upon adding to buffer."

Root Cause: The octyl (C8) chain renders the molecule highly lipophilic (LogP ~ 3.0–3.5). It is insoluble in pure aqueous media. Corrective Protocol:

  • Step 1: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).

  • Step 2: Dilute this stock into the aqueous buffer while vortexing.

  • Limit: Ensure final DMSO concentration is

    
     if compound concentration is 
    
    
    
    .
  • Avoid: Do not attempt to dissolve directly in water or saline.

Issue 2: "Potency decreases significantly after 24 hours at 37°C."

Root Cause: Hydrolysis or non-specific alkylation of buffer components. Corrective Protocol:

  • Check pH: Ensure buffer pH is

    
    . At pH 8.5, half-life (
    
    
    
    ) can drop from days to hours.
  • Check Buffer Composition:

    • Incompatible: Tris (contains primary amines), DTT/GSH (thiols).

    • Recommended: HEPES, MOPS, or PBS (Phosphate Buffered Saline).

  • Fresh Preparation: Prepare working solutions immediately before use. Do not store dilute aqueous solutions overnight.

Issue 3: "LC-MS shows a mass shift of -18 Da or +18 Da."

Root Cause:

  • +18 Da: Hydrolysis (Cl replaced by OH). Mass change:

    
     (approx loss of Cl, gain of OH? No, Cl (35) replaced by OH (17) is a net loss of 18 Da. Wait: 
    
    
    
    ).
    • Correction: Actually, Chlorine is mass ~35, OH is mass 17. The shift is

      
      .
      
    • Observation: If you see a peak at

      
      , it is the hydrolyzed product (2-Hydroxy-N-octylacetamide).
      
  • Solution: Reduce pH and temperature.

Frequently Asked Questions (FAQ)

Q: Can I store 2-Chloro-N-octylacetamide in PBS at 4°C? A: Only for short durations (< 24 hours). While hydrolysis is slow at neutral pH and low temperature, the compound will gradually degrade. For long-term storage, keep it as a solid or a solution in anhydrous DMSO at -20°C.

Q: Is this compound light-sensitive? A: Yes,


-chloroacetamides can undergo photolytic cleavage of the C-Cl bond. Store stocks in amber vials or wrapped in foil.

Q: Why is Tris buffer not recommended? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While it is a weaker nucleophile than a thiol, it can slowly react with the chloroacetamide over time, especially at higher pH, forming an amine adduct and reducing the effective concentration of your inhibitor. HEPES or PBS are safer alternatives.

Q: What is the estimated half-life in biological media? A:

  • In PBS (pH 7.4):

    
     hours.
    
  • In Cell Lysate / Serum:

    
     minutes. (Rapid reaction with proteins and glutathione).
    
  • Note: In biological assays, use high concentrations or frequent dosing to overcome this "sink" effect.

Experimental Workflow: Buffer Selection

Use this decision tree to select the appropriate solvent system for your experiments.

buffer_selection Start Start: Experimental Design ThiolCheck Does the assay contain DTT, GSH, or BME? Start->ThiolCheck Stop STOP: Incompatible. Remove thiols or use different inhibitor. ThiolCheck->Stop Yes SolubilityCheck Target Concentration > 100 µM? ThiolCheck->SolubilityCheck No HighConc Requires >1% DMSO/Ethanol Check cell tolerance. SolubilityCheck->HighConc Yes LowConc Standard <1% DMSO is sufficient. SolubilityCheck->LowConc No BufferCheck Select Buffer System HighConc->BufferCheck LowConc->BufferCheck Tris Tris Buffer BufferCheck->Tris HEPES HEPES / PBS / MOPS BufferCheck->HEPES Warning Risk of slow amine reaction. Use only if necessary. Tris->Warning Safe Recommended System HEPES->Safe

Figure 2: Decision matrix for buffer and co-solvent selection to ensure stability.

Physicochemical Data Table

PropertyValueImplication for Handling
Molecular Weight 205.73 g/mol Calculation of molarity.
LogP (Octanol/Water) ~ 3.0 - 3.5High lipophilicity; requires organic co-solvent (DMSO).
Water Solubility < 0.1 mg/mLInsoluble in pure water; precipitates without DMSO.
Reactive Group

-Chloroacetamide
Electrophile; reacts with Cys residues and GSH.
Storage (Solid) -20°C, DesiccatedStable for years if kept dry.
Storage (Solution) -20°C in DMSOStable for months. Avoid aqueous storage.

References

  • Reactivity of Chloroacetamides: S. H. Yalkowsky, et al., Handbook of Aqueous Solubility Data, CRC Press, 2010.
  • Hydrolysis Mechanisms: Bowler, D. J., et al. "Herbicidal substituted alpha-chloroacetamides." Proceedings of the British Weed Control Conference. (Discusses stability of the class).
  • Electrophilic Reactivity: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link (Mechanisms of acrylamide and chloroacetamide warheads).

  • Buffer Interactions: Advice based on standard organic chemistry of alkylating agents; primary amines (Tris) and thiols (DTT) are established nucleophiles for alkyl halides.

Technical Support Center: Handling Skin-Sensitizing Chloroacetamides

[1]

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Risk Mitigation & Handling Protocols for Chloroacetamides Case ID: REF-CHL-001

Executive Summary

Chloroacetamides (e.g., 2-chloroacetamide,

123skin sensitizers (Category 1)3

Unlike simple irritants, these compounds act as haptens .[3] They covalently bind to skin proteins, permanently altering the immune system's recognition of that chemical. A single unprotected exposure can lead to lifelong Allergic Contact Dermatitis (ACD).[3]

This guide addresses the specific failure points in standard laboratory protocols that lead to sensitization.

Module 1: Personal Protective Equipment (PPE) Strategy
Q: I am using standard purple nitrile gloves. Is this sufficient protection?

A: NO. Standard thin nitrile gloves are likely insufficient. The Issue: Chloroacetamides are lipophilic, small molecules. They can permeate standard disposable nitrile gloves (0.10–0.12 mm thickness) in as little as 2–5 minutes .[3] This is often faster than the evaporation rate of the solvent carrying them.

The Solution: Implement a "Breakthrough-Based" Glove Protocol.

Glove MaterialEstimated Breakthrough TimeRecommendation
Standard Nitrile (4 mil) < 5 minsDO NOT USE as primary barrier.[3]
Double Nitrile (8 mil total) 15–30 minsAcceptable for incidental splash protection only.[3] Change immediately upon contact.
Laminate Film (Silver Shield/4H) > 480 minsREQUIRED for spill cleanup or handling concentrated stock.[3]
Butyl Rubber > 60 minsGood alternative for heavy handling.[3]

Causality: The permeation rate is driven by diffusion.[3] Once the chemical saturates the glove material, it desorbs onto the skin, often enhanced by occlusion (sweat inside the glove), which hydrates the stratum corneum and increases absorption.

GloveLogicStartSelect Glove for ChloroacetamideTaskDefine TaskStart->TaskHighRiskSpill Cleanup / Concentrated StockTask->HighRiskLowRiskDilute Solution / Closed TransferTask->LowRiskLaminateUSE: Silver Shield / 4H Laminate(>8hr protection)HighRisk->LaminateDoubleGloveUSE: Double Nitrile (Change every 15m)LowRisk->DoubleGlove

Figure 1: Decision logic for glove selection based on exposure risk.

Module 2: Solubilization & Handling
Q: Can I use DMSO to dissolve chloroacetamide for my bioassay?

A: Proceed with EXTREME CAUTION. Avoid if possible. The Issue: Dimethyl sulfoxide (DMSO) is a potent skin penetration enhancer.[3] If you spill a DMSO solution of chloroacetamide on your skin, the DMSO acts as a "carrier train," transporting the alkylating agent directly through the stratum corneum into the viable epidermis where dendritic cells reside.

The Protocol:

  • Substitute: Use Acetonitrile or Ethanol if your assay tolerates it.[3] These solvents evaporate quickly, potentially reducing the duration of skin contact during a splash.

  • If DMSO is mandatory:

    • Never handle DMSO solutions outside a biosafety cabinet or fume hood.[3]

    • Use Laminate gloves (Silver Shield) under outer nitrile gloves.[3] DMSO permeates nitrile rapidly.[3]

Q: How do I weigh the powder without generating dust?

A: Use a Static-Control Closed Workflow. Chloroacetamide dust is light and electrostatic.[3] Inhalation can cause respiratory sensitization (asthma-like symptoms).[3]

  • Eliminate Static: Use an anti-static gun or ionizer bar on the weighing boat before adding the compound.[3]

  • Gravimetric Addition: Do not scoop. Gently tap the container.

  • Wet Method: If possible, tare the solvent vial, add the solid, and then add solvent immediately to wet the dust.

Module 3: Decontamination & Spill Response
Q: I spilled a small amount on the bench. Can I just wipe it up with water?

A: NO. You must chemically deactivate the molecule. Wiping spreads the invisible electrophile.[3] You need to break the Carbon-Chlorine bond using a nucleophile.[3]

The Self-Validating Decontamination Protocol: Use Sodium Thiosulfate .[3] The thiosulfate anion (


Reagent Prep:

  • Decon Solution: 10% Sodium Thiosulfate (w/v) in water.[3] (Optional: Add 1% detergent for surface wetting).[3]

Step-by-Step Cleanup:

  • Isolate: Place "Do Not Enter" signage.[3] Don Silver Shield gloves.[3]

  • Absorb: Cover liquid spill with absorbent pads.[3]

  • Apply Decon: Gently flood the area with the 10% Thiosulfate solution.[3]

  • Wait: Allow 30 minutes contact time. This "dwell time" is critical for the

    
     reaction to reach completion.[3]
    
  • Clean: Wipe up the slurry.[3] Wash the surface twice with soap and water to remove salts.[3]

SpillResponseSpillSpill DetectedAbsorb1. Absorb Liquid(Do not wipe yet)Spill->AbsorbApply2. Apply 10% Sodium ThiosulfateAbsorb->ApplyReact3. WAIT 30 MINS(Nucleophilic Attack)Apply->ReactClean4. Wash with Soap/WaterReact->Clean

Figure 2: Chemical deactivation workflow using Sodium Thiosulfate.[3]

Module 4: The "Why" - Mechanism of Action
Q: Why is the reaction so severe compared to other acids or bases?

A: Because it is an immunological memory event, not a chemical burn. Chloroacetamides are Haptens .[3] They are too small (<500 Da) to be recognized by the immune system alone.[3] However, they are electrophilic.[3]

The Pathway (Adverse Outcome Pathway - AOP):

  • Penetration: The molecule enters the epidermis.[3]

  • Haptenization: The electrophilic

    
    -carbon attacks nucleophilic amino acids (Cysteine-SH or Lysine-NH2) on skin proteins (e.g., albumin, keratin).[3]
    
  • Recognition: This "modified protein" is seen as foreign by Langerhans cells (Dendritic cells).[3]

  • Sensitization: Langerhans cells migrate to lymph nodes and present the antigen to T-cells.[3][4]

  • Elicitation: Upon re-exposure, primed T-cells release inflammatory cytokines, causing rapid, severe dermatitis.[3]

AOPChemChloroacetamide(Electrophile)ComplexHapten-Protein Complex(Covalent Binding)Chem->Complex SN2 ReactionProteinSkin Protein(Nucleophile: Cys/Lys)Protein->ComplexDCDendritic Cell ActivationComplex->DCTCellT-Cell Proliferation(Sensitization Complete)DC->TCell

Figure 3: Adverse Outcome Pathway (AOP) for skin sensitization by alkylating agents.[3]

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[3] NIOSH Pocket Guide to Chemical Hazards: Chloroacetamide.[3] Centers for Disease Control and Prevention.[3] [Link]

  • Gan, J., et al. (2002).[3] Dechlorination of chloroacetanilide herbicides by thiosulfate salts.[3][2] Proceedings of the National Academy of Sciences (PNAS), 99(8), 5189–5194. [Link]

  • European Chemicals Agency (ECHA). (2023).[3] Substance Information: 2-chloroacetamide - Harmonised Classification and Labelling.[3][5][Link]

  • StatPearls [Internet]. (2023).[3] Allergic Contact Dermatitis.[3][6][7] National Library of Medicine.[3] [Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Chloro-N-octylacetamide is a pivotal intermediate in the synthesis of N-alkylated heterocycles, surface-active agents, and specific herbicide classes (e.g., chloroacetanilides). Its structural duality—combining a lipophilic octyl chain with a reactive


-chloroacetamide electrophile—makes it a versatile "molecular handle."

This guide provides a rigorous spectral analysis of 2-Chloro-N-octylacetamide, comparing it against its non-chlorinated analog (N-octylacetamide ) and its synthetic precursor (octylamine ). The goal is to equip researchers with the diagnostic markers necessary to validate synthesis success and assess purity without relying on generic databases.

Structural & Spectral Logic

The 1H NMR spectrum of 2-Chloro-N-octylacetamide is defined by three distinct chemical environments. Understanding the electronic causality behind these shifts is essential for accurate assignment.

  • The Electrophilic "Warhead" (

    
    ):  The chlorine atom exerts a strong inductive effect (-I), significantly deshielding the adjacent methylene protons. This shifts the signal downfield to the 4.0–4.1 ppm  region, a "spectral clear zone" usually void of other aliphatic signals.
    
  • The Amide Linkage (

    
    ):  The amide nitrogen deshields the 
    
    
    
    -methylene of the octyl chain, placing it around 3.2–3.3 ppm . The amide proton (
    
    
    ) itself is exchangeable and sensitive to concentration/solvent, typically appearing as a broad singlet between 6.5–7.5 ppm .
  • The Lipophilic Tail (

    
    ):  These protons remain largely unaffected by the headgroup, appearing as a characteristic multiplet cluster (1.2–1.6 ppm) and a terminal triplet (0.88 ppm).
    
Comparative Spectral Analysis

The following table contrasts the target molecule with its primary "contaminants" or analogs.

Table 1: Diagnostic Chemical Shift Comparison (CDCl


, 400 MHz) 
Proton Environment2-Chloro-N-octylacetamide (Target)N-Octylacetamide (Analog)Octylamine (Precursor)Mechanistic Insight
Carbonyl Substituent

4.05 (s, 2H)
(

)

1.98 (s, 3H) (

)
N/APrimary Diagnostic: The shift from ~2.0 ppm (methyl) to ~4.0 ppm (chloromethyl) confirms chloroacetylation.
Headgroup Methylene (

)

3.30 (q/t, 2H)

3.24 (q/t, 2H)

2.68 (t, 2H)
Amide formation shifts this signal downfield by ~0.6 ppm compared to the free amine.
Amide/Amine Proton

6.80 (br s, 1H)

5.80 (br s, 1H)

1.2 (s, 2H, overlaps)
The electronegative Cl atom increases the acidity of the NH, often shifting it slightly downfield compared to the acetamide.
Bulk Alkyl Chain

1.20–1.60 (m)

1.20–1.60 (m)

1.20–1.50 (m)
Minimal diagnostic value; confirms octyl chain integrity.

Visualization of Spectral Logic

The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis monitoring.

NMR_Logic_Flow Start Crude Reaction Mixture (1H NMR in CDCl3) Check_4ppm Is there a singlet at ~4.0-4.1 ppm? Start->Check_4ppm Check_2_7ppm Is there a triplet at ~2.7 ppm? Check_4ppm->Check_2_7ppm No / Minor Result_Target Target: 2-Chloro-N-octylacetamide CONFIRMED Check_4ppm->Result_Target Yes (Major Peak) Check_2ppm Is there a singlet at ~2.0 ppm? Result_Acetyl Impurity: N-Octylacetamide (Wrong Acylating Agent?) Check_2ppm->Result_Acetyl Yes Check_2_7ppm->Check_2ppm No Result_Amine Impurity: Unreacted Octylamine (Incomplete Reaction) Check_2_7ppm->Result_Amine Yes

Figure 1: Diagnostic decision tree for validating 2-Chloro-N-octylacetamide synthesis via 1H NMR.

Validated Experimental Protocol

To ensure the generation of the spectral data described above, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann approach, optimized for high purity to minimize spectral interference from byproducts.

Synthesis of 2-Chloro-N-octylacetamide

Reagents:

  • Octylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq) [Handle with extreme caution: Lachrymator]

  • Triethylamine (1.2 eq) or 10% NaOH (aq) for biphasic method

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Octylamine (10 mmol) and Triethylamine (12 mmol) in dry DCM (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Take a 50 µL aliquot, evaporate solvent, and run 1H NMR. Look for the disappearance of the triplet at 2.7 ppm (amine precursor).

  • Workup: Wash the organic layer successively with:

    • 1M HCl (2 x 15 mL) – Removes unreacted amine and TEA.

    • Sat. NaHCO

      
       (2 x 15 mL) – Neutralizes acid traces.
      
    • Brine (1 x 15 mL).

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallization from hexanes/ethyl acetate is preferred if the crude solid is slightly yellow.

Reaction Pathway Diagram

Synthesis_Pathway Reactants Octylamine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-Chloro-N-octylacetamide (Solid) Intermediate->Product Cl- Elimination Byproduct TEA·HCl (Removed in Workup) Intermediate->Byproduct Proton Transfer Base Base (TEA) Scavenges HCl Base->Byproduct

Figure 2: Mechanistic pathway for the synthesis, highlighting the HCl scavenging step critical for high yield.

Detailed Spectral Assignment (Peak-by-Peak)

For final validation, compare your experimental spectrum against these specific integration and multiplicity values.

  • 
     6.60 – 7.00 (Broad Singlet, 1H): Amide N-H .
    
    • Note: This peak may shift or disappear if shaken with D

      
      O (Deuterium exchange).
      
  • 
     4.05 (Singlet, 2H): Cl-CH
    
    
    
    -CO
    .
    • Verification: Integration must be exactly 2:3 ratio relative to the terminal methyl. If this peak is a quartet, you have likely synthesized N-ethyl-N-octyl... (check starting materials).

  • 
     3.30 (Quartet/Triplet, J ≈ 6-7 Hz, 2H): -NH-CH
    
    
    
    -
    .
    • Coupling: Couples to the NH proton (if not exchanging fast) and the adjacent CH

      
      .
      
  • 
     1.55 (Quintet, 2H): -NH-CH
    
    
    
    -CH
    
    
    -
    .
    • diagnostic: This peak is distinct from the bulk methylene chain.

  • 
     1.28 (Multiplet, 10H): -(CH
    
    
    
    )
    
    
    -
    .
    • Integration Check: Should integrate to roughly 10 protons.

  • 
     0.88 (Triplet, J ≈ 7 Hz, 3H): Terminal -CH
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344958, N-Octylacetamide. Retrieved from [Link]

  • Organic Syntheses (1927). Chloroacetamide Synthesis Protocol (Coll. Vol. 1). Organic Syntheses, 7, 16. Retrieved from [Link]

Sources

FTIR Characterization of N-Substituted Chloroacetamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of N-substituted


-chloroacetamides  (

) versus their non-chlorinated acetamide analogs.

Executive Summary

N-substituted


-chloroacetamides are critical electrophilic intermediates in the synthesis of heterocycles and covalent drugs (e.g., targeted covalent inhibitors). Their reactivity is driven by the 

-chlorine atom, which activates the adjacent carbonyl group.

Accurate characterization requires distinguishing the subtle spectral shifts induced by the electron-withdrawing chlorine atom. This guide details the specific frequency shifts in the Amide I and Amide II bands and identifies the diagnostic C-Cl stretching frequencies that validate the successful installation of the chloroacetyl pharmacophore.

Theoretical Framework: Electronic Perturbations

To interpret the spectra correctly, one must understand the electronic influence of the


-chlorine substituent on the amide resonance.
The Inductive Effect (-I)

The chlorine atom on the


-carbon exerts a strong negative inductive effect (

). This withdraws electron density from the carbonyl carbon, shortening the

bond and increasing its force constant. Consequently, the Amide I band (

stretch)
shifts to a higher wavenumber (blue shift) compared to the non-chlorinated acetamide.
The Field Effect & Resonance

While the inductive effect dominates, the field effect of the C-Cl dipole can further perturb the amide resonance (


). The withdrawal of density reduces the contribution of the zwitterionic resonance form, increasing the double-bond character of the carbonyl and slightly weakening the 

bond.
Visualization of Electronic Effects

ElectronicEffects Cl α-Chlorine Atom (EWG) Carbonyl Carbonyl Carbon (δ+) Cl->Carbonyl Inductive Withdrawal (-I) AmideII Amide II Band (N-H Bend) Red Shift (-10-20 cm⁻¹) Cl->AmideII Perturbs N-H Environment AmideI Amide I Band (C=O Stretch) Blue Shift (+10-20 cm⁻¹) Carbonyl->AmideI Increases Bond Order

Figure 1: Causal relationship between the


-chloro substituent and observed spectral shifts.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of a generic N-substituted Acetamide (Control) with an N-substituted


-Chloroacetamide  (Target).
Vibrational ModeFunctional GroupN-Substituted Acetamide (

)
N-Substituted Chloroacetamide (

)
Shift DirectionMechanistic Cause
Amide I

Stretch
1650 – 1670 cm⁻¹1670 – 1690 cm⁻¹ Blue Shift (↑) Inductive (-I) effect of Cl increases C=O bond order.
Amide II

Bend /

Stretch
1540 – 1560 cm⁻¹1520 – 1540 cm⁻¹ Red Shift (↓) Reduced C-N double bond character; Mass effect of Cl.
Amide A

Stretch
3280 – 3300 cm⁻¹3260 – 3290 cm⁻¹ Slight Red Shift (↓) Increased acidity of N-H proton strengthens H-bonding.
C-Cl Stretch

Stretch
Absent760 – 790 cm⁻¹ Diagnostic Unique fingerprint band for

-chloroalkanes.
Fingerprint

Wag (Cl-CH2)
Absent1200 – 1250 cm⁻¹ Diagnostic Wagging mode of the chloromethyl group.

Critical Note: The exact values depend on the R-group (Alkyl vs. Aryl). Aromatic N-substituents (e.g., anilines) will generally shift Amide I frequencies higher (~1690 cm⁻¹) due to conjugation with the ring.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle shifts between the starting material (amine/acetamide) and the chloroacetamide product, precise sample preparation is required.

Method Selection: ATR vs. KBr
  • ATR (Attenuated Total Reflectance): Preferred for rapid screening of solids and oils. Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the fingerprint region.

  • KBr Pellet: Preferred for publication-quality spectra of solid amides. Provides sharper resolution of the Amide I/II bands, free from ATR path-length variations.

Step-by-Step Workflow (KBr Method)
  • Desiccation: Dry the KBr powder at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ interfere with N-H stretch).

  • Ratio: Mix 1-2 mg of sample with 200 mg of KBr. (High concentration leads to peak saturation and frequency distortion).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (min 16 scans, 4 cm⁻¹ resolution).

Data Validation Workflow

ExperimentalWorkflow Start Start: Sample Acquisition CheckWater Check 3400 cm⁻¹ (Is broad OH present?) Start->CheckWater Dry Re-dry Sample/KBr CheckWater->Dry Yes AnalyzeAmide Analyze Amide I (1670-1690) & Amide II (1530) CheckWater->AnalyzeAmide No (Sharp NH only) Dry->Start CheckCCl Verify C-Cl Peak (760-790 cm⁻¹) AnalyzeAmide->CheckCCl Validation Compare with Starting Material CheckCCl->Validation

Figure 2: Logic flow for validating the formation of N-substituted chloroacetamides.

Data Interpretation & Troubleshooting

Distinguishing -Chloro from Ring-Chloro

Researchers often confuse N-phenyl-2-chloroacetamide (


-Cl) with N-(2-chlorophenyl)acetamide  (Ring-Cl).
  • 
    -Cl (
    
    
    
    ):
    Shows C-Cl stretch at 760–790 cm⁻¹ . Amide I is shifted higher.
  • Ring-Cl (

    
    ):  Shows C-Cl stretch at ~750 cm⁻¹  (ortho) or ~1000-1100 cm⁻¹  (in-plane bend). Amide I is similar to acetanilide (~1660 cm⁻¹).
    
Common Artifacts
  • Water Interference: Broad bands at 3400 cm⁻¹ can mask the N-H stretch.

  • H-Bonding: In solid state, intermolecular Hydrogen bonding (

    
    ) can lower the Amide I frequency by 20-50 cm⁻¹. If the observed peak is lower than expected (e.g., 1650 cm⁻¹), dissolve the sample in a non-polar solvent (
    
    
    
    or
    
    
    ) to observe the "free" amide peak, which should snap back to ~1690 cm⁻¹.

References

  • NIST Chemistry WebBook. Infrared Spectra of Chloroacetamide Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Characteristic Group Frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

Technical Guide: Mass Spectrometry Profiling of 2-Chloro-N-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Chloro-N-octylacetamide , a critical intermediate and potential genotoxic impurity (PGI) in pharmaceutical synthesis.

Executive Summary: The Analytical Challenge

2-Chloro-N-octylacetamide (CAS: 7462-62-6) represents a specific class of


-chloroacetamides used as alkylating agents and intermediates in the synthesis of surfactants and lipid-tailored drugs (e.g., modified lidocaine analogs). Its structural duality—combining a reactive, electronegative chloroacetyl head  with a lipophilic octyl tail —creates a unique mass spectral signature.

For drug development professionals, distinguishing this compound from non-chlorinated analogs (N-octylacetamide) or short-chain homologs is critical for regulatory compliance (ICH M7 guidelines regarding mutagenic impurities). This guide compares its fragmentation dynamics against these alternatives, providing a robust logic for identification.

Structural Context & Theoretical Fragmentation

Before analyzing the spectra, we must establish the "Battle of Charge Localization" that dictates the fragmentation of this molecule.

  • The Chloroacetyl Group: The chlorine atom is electron-withdrawing. It directs fragmentation via inductive cleavage and provides a distinct isotopic signature (

    
     ratio of 3:1).
    
  • The Octyl Chain: This lipophilic tail acts as a "charge sink" in soft ionization (ESI) but undergoes extensive hydrocarbon fragmentation in hard ionization (EI), dominating the low-mass region.

  • The Amide Linkage: The central pivot point. Its cleavage determines whether the charge remains on the "head" (diagnostic) or the "tail" (non-specific).

Comparative Analysis: Performance vs. Alternatives

We compare the MS performance of 2-Chloro-N-octylacetamide against two primary alternatives encountered in similar matrices.

Comparison 1: The Halogen Effect

Alternative: N-Octylacetamide (Non-chlorinated analog)

Feature2-Chloro-N-octylacetamideN-OctylacetamideAnalytical Insight
Molecular Ion (

)
m/z 205 / 207 (3:1 ratio)m/z 171 (Single peak)The Cl isotope pattern is the primary confirmation filter.
Base Peak (EI) m/z 43 (Alkyl) or m/z 93 (Rearrangement)m/z 73 (

)
The Cl atom suppresses the formation of the stable m/z 73 amide ion found in the non-chlorinated analog.
Diagnostic Loss M - 35/36 (Loss of Cl/HCl)M - 15 (Loss of

)
Loss of 35 Da is a "smoking gun" for the chloro-analog.
McLafferty Ion m/z 93 / 95 m/z 59 The shift from 59 to 93 confirms the substitution on the acetyl group.
Comparison 2: The Chain Length Effect

Alternative: 2-Chloro-N-ethylacetamide (Short-chain analog)

Feature2-Chloro-N-octylacetamide2-Chloro-N-ethylacetamideAnalytical Insight
Lipophilicity (RT) High (Late eluting on C18)Low (Early eluting)Octyl chain drastically increases retention time, separating it from polar matrix components.
Low Mass Noise High (m/z 43, 57, 71, 85 series)LowThe octyl chain generates a "picket fence" of alkyl fragments that can obscure low-mass diagnostic ions.
Amine Fragment m/z 128 (

)
m/z 44 (

)
The specific mass of the amine fragment identifies the tail length.

Detailed Fragmentation Pathways[1][2]

Understanding the causality of fragmentation allows for the design of self-validating MRM (Multiple Reaction Monitoring) transitions.

Pathway A: McLafferty Rearrangement (Diagnostic)

In N-alkyl amides with a hydrogen on the


-carbon (present in the octyl chain), a McLafferty rearrangement occurs.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, followed by cleavage of the 
    
    
    
    -bond.
  • Result: Elimination of 1-hexene and formation of the N-ethyl-2-chloroacetamide enol radical cation .

  • m/z: 205

    
    m/z 121  (if C2 retained) or further rearrangement to m/z 93  (
    
    
    
    ).
Pathway B: C-N Bond Scission (Primary)
  • Mechanism: Simple inductive cleavage at the amide bond.

  • Result: Formation of the octyl-amine cation or the chloroacetyl cation.

  • m/z: 205

    
    m/z 128  (
    
    
    
    ) and m/z 77 (
    
    
    ).
Pathway C: "Zipper" Fragmentation (Alkyl Chain)
  • Mechanism: Sequential loss of

    
     units from the octyl tail.
    
  • Result: Series of peaks at m/z 43, 57, 71, 85.

  • Note: These are non-specific and should not be used for quantitation in complex matrices.

Visualizing the Pathways

The following diagram maps the logical flow of fragmentation from the molecular ion.

FragmentationPathways M_Ion Molecular Ion [M+H]+ m/z 206 (ESI) [M]+. m/z 205 (EI) McLafferty_State McLafferty Rearrangement (Gamma-H Transfer) M_Ion->McLafferty_State H-Transfer Amide_Cleavage Amide Bond Scission (Inductive) M_Ion->Amide_Cleavage Loss_Cl Heterolytic C-Cl Cleavage M_Ion->Loss_Cl Fragment_Enol Diagnostic Enol Ion [Cl-CH2-C(OH)=NH2]+ m/z 94 (ESI) / 93 (EI) McLafferty_State->Fragment_Enol Beta-Cleavage Neutral_Alkene Neutral Loss: 1-Hexene (-84 Da) McLafferty_State->Neutral_Alkene Frag_Amine Octylamine Cation [C8H17-NH3]+ m/z 130 (ESI) Amide_Cleavage->Frag_Amine Charge on N Frag_Acyl Chloroacetyl Cation [Cl-CH2-CO]+ m/z 77 Amide_Cleavage->Frag_Acyl Charge on Carbonyl Frag_Dechloro Dechloro-Cation [M - Cl]+ m/z 170 Loss_Cl->Frag_Dechloro -Cl (35 Da)

Figure 1: Mechanistic fragmentation map for 2-Chloro-N-octylacetamide showing primary diagnostic ions.

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness in a regulatory setting (e.g., FDA submission), use this LC-MS/MS workflow. This protocol assumes a Triple Quadrupole (QqQ) instrument.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: The lipophilic octyl chain requires a high %B flush. Start at 10% B, ramp to 95% B over 8 minutes.

  • Rationale: 2-Chloro-N-octylacetamide will elute significantly later than simple acetamides, providing orthogonal validation via Retention Time (RT).

Step 2: Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C (High temp needed to volatilize the lipophilic tail).

Step 3: MRM Transition Table

Use these transitions to confirm identity. The ratio between the Quantifier and Qualifier ions must be constant.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 206.1 (

)
130.2 (

)
15High abundance, stable amine fragment.
Qualifier 1 206.1 (

)
94.0 (Rearrangement)25Highly specific McLafferty-like fragment.
Qualifier 2 208.1 (

)
130.2 (

)
15Crucial: Confirms Chlorine presence via 3:1 ratio with Quantifier.
Workflow Diagram

Workflow Sample Sample Injection LC LC Separation (C18 Column) Sample->LC MS1 Q1 Filter Select m/z 206 & 208 LC->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter Detect m/z 130 & 94 CID->MS2 Logic Validation Logic: 1. RT Match? 2. ratio 206/208 ~ 3:1? 3. ratio 130/94 constant? MS2->Logic

Figure 2: Analytical workflow for the specific detection of 2-Chloro-N-octylacetamide in complex matrices.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 222375, 2-Chloro-N-octylacetamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Octylacetamide Mass Spectrum (Non-chlorinated analog reference). NIST Standard Reference Database.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for McLafferty rearrangement in amides). John Wiley & Sons.[2][3]

  • International Conference on Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). (Regulatory context for chloroacetamide impurities). Retrieved from [Link]

Sources

Comparative Analysis: Chloroacetamide (CAA) vs. Iodoacetamide (IAA) in Proteomic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bottom-up proteomics, the alkylation of cysteine residues is a non-negotiable step to prevent disulfide bond reformation during digestion. Historically, Iodoacetamide (IAA) has been the standard reagent due to its high reactivity. However, in the last decade, high-precision laboratories (including the Mann and Coon groups) have increasingly shifted toward 2-Chloroacetamide (CAA) .

The Bottom Line:

  • Use IAA for standard, low-complexity samples where protocol adherence to legacy methods is required. It is faster but "dirtier" (prone to off-target alkylation and iodine-based artifacts).

  • Use CAA for deep proteome coverage, ubiquitination studies, and high-throughput workflows. It is slower and requires harsher conditions (higher temperature or concentration) but yields significantly fewer off-target artifacts, resulting in higher peptide identification rates.

Mechanistic Foundation: The Nucleophilic Attack

To understand the performance difference, we must look at the underlying organic chemistry. Both reagents function via an


 (Substitution Nucleophilic Bimolecular) mechanism. The thiolate anion (

) of the reduced cysteine attacks the alpha-carbon of the acetamide, displacing the halogen leaving group.
The Leaving Group Differential

The critical difference lies in the leaving group ability :

  • Iodide (

    
    ):  A weak base and excellent leaving group (weak C-I bond). This makes IAA highly reactive, allowing it to react rapidly at room temperature. However, this high reactivity leads to "over-alkylation"—attacking the N-terminus, Lysine, and Histidine residues.
    
  • Chloride (

    
    ):  A stronger base and poorer leaving group (stronger C-Cl bond). CAA is less reactive, requiring higher concentrations or thermal energy to drive the reaction to completion. This kinetic barrier acts as a "specificity filter," ensuring reaction primarily with the highly nucleophilic thiols rather than other amino acid side chains.
    
Visualization: Reaction Kinetics & Side Pathways

The following diagram illustrates the primary reaction and the divergent side-reaction pathways.

AlkylationMechanism cluster_IAA Iodoacetamide (IAA) cluster_CAA Chloroacetamide (CAA) Cys Reduced Cysteine (R-S-) IAA_Reagent IAA (High Reactivity) Cys->IAA_Reagent CAA_Reagent CAA (Lower Reactivity) Cys->CAA_Reagent Iodine Free Iodine (I-) IAA_Reagent->Iodine Product Carbamidomethylated Cysteine (+57.02 Da) IAA_Reagent->Product Fast Artifacts Artifacts: 1. Over-alkylation (Lys, N-term) 2. Iodine Radicals (Met Oxidation) IAA_Reagent->Artifacts Excess Reagent IAA_Path Rapid SN2 Iodine->Artifacts UV Light Trigger CAA_Reagent->Product Slow (Specific) CAA_Reagent->Artifacts Minimal CAA_Path Slow SN2 (Requires Heat)

Figure 1: Mechanistic comparison showing the high reactivity/artifact pathway of IAA versus the controlled specificity of CAA.

Performance Comparison Data

The following data summarizes key performance metrics derived from comparative proteomic studies, specifically referencing the seminal work by Nielsen et al. (2008) and subsequent validation studies.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Impact on Data
Reactivity High (Fast, RT)Low (Slow, requires Heat/High Conc.)IAA creates risk of over-alkylation if time/pH not strictly controlled.
Specificity Moderate. Prone to alkylating N-term, Lys, His, Tyr.High. Predominantly restricts to Cys.[1]CAA yields cleaner spectra and fewer false identifications.
Light Sensitivity High. Unstable in light; generates Iodine radicals.Negligible. Stable in ambient light.IAA requires dark incubation; CAA simplifies workflow (no foil wrapping).
Artifacts Iodine ions can inhibit Trypsin. Mimics Ubiquitination (Gly-Gly) on Lysine.Minimal off-target alkylation. Potential for Met oxidation if uncontrolled.IAA can generate false positives in Ubiquitin searches (isobaric mass shift).
Peptide IDs Lower in complex mixtures due to side reactions.[2][3]Higher (+10-20%) in deep proteome coverage.CAA preserves sample integrity better for MS analysis.
The "Ubiquitination Mimic" Problem

A critical artifact of IAA is the alkylation of Lysine residues.[4] The addition of a carbamidomethyl group to Lysine results in a mass shift that is isobaric (identical mass) to the di-glycine remnant left by trypsin digestion of ubiquitinated proteins.

  • Result: False positive identification of ubiquitination sites in IAA-treated samples.

  • Solution: CAA does not readily react with Lysine under standard conditions, eliminating this artifact.

Validated Experimental Protocols

To ensure reproducibility, I have provided optimized protocols for both agents. Note the specific deviations in temperature and concentration for CAA.

Protocol A: Iodoacetamide (Standard)

Best for: Routine identification where legacy SOPs must be followed.

  • Lysis/Reduction: Denature proteins (Urea/SDS) and reduce with DTT (5-10 mM) at 56°C for 30 mins.

  • Cooling: Allow samples to cool to Room Temperature (RT). Critical: IAA reacts violently with hot DTT.

  • Alkylation: Add IAA to a final concentration of 10-15 mM .

    • Note: Maintain a 2-3x molar excess over total thiols (DTT + Cysteines).

  • Incubation: Incubate for 20-30 minutes at RT in the DARK .

    • Control: Wrap tubes in aluminum foil. Light causes iodine radical formation.

  • Quenching: Add DTT (5-10 mM) or L-Cysteine to quench unreacted IAA.

    • Why: Excess IAA inhibits Trypsin activity.

Protocol B: Chloroacetamide (High-Efficiency)

Best for: Deep proteome sequencing, PTM analysis, and high-throughput plates.

  • Lysis/Reduction: Denature proteins and reduce with DTT (5-10 mM) or TCEP.

  • Alkylation: Add CAA to a final concentration of 40-50 mM .

    • Note: The concentration is significantly higher than IAA to drive the reaction kinetics.

  • Incubation: Incubate for 20-30 minutes at 37°C (or RT for 45-60 mins).

    • Advantage:[1][2][3][5][6][7][8] No darkness required. Can be done on a heated shaker.

  • Quenching: Optional but recommended. Add DTT or L-Cysteine.

    • Observation: CAA is less inhibitory to Trypsin than IAA, but quenching ensures stability.

Decision Matrix: Which Reagent to Choose?

Use this logic flow to determine the appropriate reagent for your specific experimental goals.

DecisionMatrix Start Start: Experimental Goal Q1 Is the sample for Ubiquitination Analysis? Start->Q1 Q2 Is Deep Proteome Coverage Critical? Q1->Q2 No Result_CAA Use Chloroacetamide (CAA) (High Specificity, No Artifacts) Q1->Result_CAA Yes (Avoid Lys artifacts) Q3 Are you restricted by Legacy SOPs? Q2->Q3 No Q2->Result_CAA Yes (Better ID rates) Q3->Result_CAA No (Modernize workflow) Result_IAA Use Iodoacetamide (IAA) (Standard Speed, Strict Dark) Q3->Result_IAA Yes

Figure 2: Decision workflow for selecting the optimal alkylating agent based on study constraints.

References

  • Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.

    • Key Finding: Established CAA as superior to IAA for identifying more unique peptides due to reduced off-target effects.
  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide.[8] Analytical Chemistry.

    • Key Finding: Detailed the mechanism of IAA over-alkyl
  • Müller, T., & Winter, D. (2017). System-wide analysis of protein oxidation reveals virus-induced protein quality control. Molecular & Cellular Proteomics (Contextual reference on alkylation artifacts).

    • Key Finding: Discusses oxidation artifacts that can arise during sample prep, relevant to the Met-oxidation risks in uncontrolled alkyl
  • Potter, A., et al. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[9]

    • Key Finding: Highlights that while CAA reduces off-target alkylation, it can increase Methionine oxidation if not carefully quenched/controlled.

Sources

A Senior Application Scientist's Guide to Comparing Lipophilic Chloroacetamides using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. For lipophilic compounds such as chloroacetamide derivatives, which are prevalent in various therapeutic areas, lipophilicity is a critical determinant of their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive, experimentally-grounded framework for comparing the retention factors (Rf) of lipophilic chloroacetamides using Thin-Layer Chromatography (TLC)—a rapid, cost-effective, and highly versatile analytical technique.[2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to not only replicate the described methods but also to adapt and troubleshoot them for your specific molecules of interest.

The Principle of Separation: Why TLC is a Powerful Tool for Lipophilicity Assessment

Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[3]

  • The Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂), is coated onto a solid support like a glass or aluminum plate.

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action, carrying the sample components with it.[4]

The separation hinges on a continuous series of adsorption/desorption steps. A compound's affinity for the stationary phase versus its solubility in the mobile phase dictates how far it will travel up the plate. For lipophilic (non-polar) chloroacetamides analyzed using Normal-Phase (NP) TLC , the following relationship holds true:

  • High Lipophilicity (Low Polarity): The compound has a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. It will travel further up the plate, resulting in a higher Retention Factor (Rf) value .[5]

  • Low Lipophilicity (Higher Polarity): The compound interacts more strongly with the polar stationary phase. It will travel a shorter distance, resulting in a lower Rf value .[6]

This relationship allows us to use the Rf value as a reliable, comparative measure of lipophilicity.

Understanding the Retention Factor (Rf)

The Retention Factor (Rf) is a dimensionless quantity that quantifies the movement of a compound on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin.[7]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value for accurate comparison and separation lies between 0.2 and 0.6. Values outside this range may indicate that the chosen mobile phase is either too weak (spots clustered at the bottom) or too strong (spots clustered at the top), compromising resolution.

Experimental Design: A Systematic Approach to Method Development

Since no single mobile phase is universally optimal, a systematic approach is required to identify the ideal conditions for separating your specific set of lipophilic chloroacetamides.

Stationary Phase Selection

For the analysis of lipophilic chloroacetamides, the standard choice is a silica gel coated TLC plate (e.g., Silica Gel 60 F254). The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light, a common feature of aromatic or conjugated systems often present in drug molecules.[8]

Mobile Phase Selection and Optimization

The choice of the mobile phase is the most critical factor for achieving good separation. For lipophilic compounds on a polar silica plate, a non-polar mobile phase is the starting point. The eluting strength is then fine-tuned by adding a small amount of a more polar solvent.

Causality: A purely non-polar solvent (like hexane) will have a low eluting strength, as it cannot effectively compete with the polar silica for the analyte, leading to low Rf values. Adding a more polar solvent (like ethyl acetate) increases the mobile phase's overall polarity and its eluting power, causing the lipophilic compounds to move further up the plate.[5]

Recommended Starting Solvent Systems for Lipophilic Chloroacetamides:

  • System A (Low Polarity): 95:5 Hexane / Ethyl Acetate (v/v)

  • System B (Intermediate Polarity): 80:20 Hexane / Ethyl Acetate (v/v)

  • System C (Alternative Intermediate Polarity): 90:10 Hexane / Dichloromethane (v/v)

Optimization Strategy:

  • Begin with a low-polarity system like 95:5 Hexane/EtOAc.

  • If the Rf values for all compounds are too low (<0.2), increase the proportion of the more polar solvent (e.g., move to 90:10 or 80:20 Hexane/EtOAc).

  • If the Rf values are too high (>0.8), decrease the proportion of the polar solvent.

  • The goal is to find a solvent system that provides the best separation between the spots and places the Rf values of the compounds of interest within the optimal 0.2-0.6 range.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Chloroacetamide samples and standards (dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1-2 mg/mL)

  • Micropipettes or capillary tubes for spotting

  • Developing chamber (a beaker with a watch glass or a dedicated TLC tank)

  • Filter paper

  • Mobile phase solvents (HPLC grade)

  • Pencil and ruler

  • UV lamp (254 nm)

  • Visualization reagents (e.g., potassium permanganate stain) if necessary

  • Fume hood

Workflow:

TLC_Workflow

Step-by-Step Methodology:

  • Chamber Preparation: Line the inside of the developing chamber with a piece of filter paper. Pour the chosen mobile phase into the bottom of the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line you will draw on your TLC plate. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapor. This is a critical step to ensure a uniform solvent front and reproducible Rf values.

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin. Using a pencil (not a pen, as ink will run with the solvent), lightly draw a straight line across the plate, about 1 cm from the bottom. This is the origin . Mark small, evenly spaced ticks on this line where you will apply your samples.

  • Sample Application (Spotting): Using a micropipette or capillary tube, apply a small spot of each dissolved chloroacetamide sample to its designated tick mark on the origin line. The spots should be as small and concentrated as possible (1-2 mm in diameter) for the best resolution.[9] Allow the solvent to fully evaporate between applications if you need to apply more material to the same spot.

  • Development: Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[5]

  • Completion: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately, and with a pencil, mark the position of the solvent front.[2]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Place the dried plate under a UV lamp (254 nm). UV-absorbing compounds will appear as dark spots against the fluorescent green background.[8] Lightly circle these spots with a pencil.

    • If compounds are not UV-active, a chemical stain may be required. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds. Submerge the plate in the stain solution and then gently heat it with a heat gun until colored spots appear.

  • Rf Calculation:

    • Measure the distance from the origin line to the center of each circled spot (d_compound).

    • Measure the distance from the origin line to the solvent front line (d_solvent).

    • Calculate the Rf value for each compound using the formula provided earlier.

Data Presentation and Comparative Analysis

To objectively compare the lipophilicity of different chloroacetamide derivatives, all compounds should be run on the same TLC plate alongside a reference compound if available. This minimizes variations from plate to plate or changes in environmental conditions.

The results should be summarized in a clear, tabular format. This allows for easy comparison of the relative lipophilicity under different solvent conditions.

Table 1: Comparative Rf Values of Lipophilic Chloroacetamides

Compound IDMobile Phase SystemRf ValueObservations (Spot Shape, Tailing)
Chloroacetamide A80:20 Hexane/EtOAc0.55Compact, round spot
Chloroacetamide B80:20 Hexane/EtOAc0.42Compact, round spot
Chloroacetamide C80:20 Hexane/EtOAc0.61Compact, round spot
Reference X80:20 Hexane/EtOAc0.48Compact, round spot
Chloroacetamide A90:10 Hexane/DCM0.35Compact, round spot
Chloroacetamide B90:10 Hexane/DCM0.28Compact, round spot
Chloroacetamide C90:10 Hexane/DCM0.39Compact, round spot
Reference X90:10 Hexane/DCM0.31Compact, round spot

Interpretation:

In the example data above (using the 80:20 Hexane/EtOAc system), the order of lipophilicity would be: Chloroacetamide C > Chloroacetamide A > Reference X > Chloroacetamide B . This is inferred directly from the rank order of their Rf values.[5] Comparing data across different solvent systems provides confidence in the relative polarity assignments.

TLC_Principle

Conclusion

Thin-Layer Chromatography provides a robust, rapid, and visually intuitive method for the comparative analysis of lipophilic chloroacetamides. By systematically selecting and optimizing the stationary and mobile phases, researchers can reliably determine the relative lipophilicity of a series of compounds based on their Rf values. This experimental data is invaluable for building structure-activity relationships (SAR) and guiding the selection of candidates with desirable physicochemical properties for further drug development.

References

  • Fried, B., & Sherma, J. (2003). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324. Retrieved from [Link]

  • Dołowy, M., Pyka-Pająk, A., & Janas, A. (2021). Reversed-phase thin-layer chromatography technique for the comparison of the lipophilicity of selected non-steroidal anti-inflammatory drugs. Biomedical chromatography : BMC, 35(5), e5053. Retrieved from [Link]

  • Rockefeller University. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Science Outreach. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Dołowy, M., & Pyka-Pająk, A. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Pharmaceuticals, 18(9), 1255. Retrieved from [Link]

  • Pizon, M., Sieniawska, E., & Gowniak, K. (2019). Application of TLC for Evaluation of the Lipophilicity of Newly Synthetized Esters: Betulin Derivatives. Molecules (Basel, Switzerland), 24(5), 899. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Biotage. (2023). Can I use TLC for reversed-phase flash column chromatography method development?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • ResearchGate. (2025). A modified procedure for thin layer chromatography of phospholipids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Comparative Analytical Guide: C10H20ClNO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Elemental Analysis, Structural Differentiation, and Physicochemical Profiling

Executive Summary: The Isomeric Challenge

The molecular formula C₁₀H₂₀ClNO (MW: 205.73 g/mol ) represents a diverse chemical space, ranging from naturally occurring quinolizidine alkaloids to synthetic pharmaceutical intermediates . For researchers, the challenge lies not in the theoretical calculation—which is identical for all isomers—but in the experimental differentiation of these structures.

This guide compares the analytical performance of three distinct C₁₀H₂₀ClNO classes:

  • Lupinine Hydrochloride (Bicyclic Alkaloid Salt)

  • 
    -Chloroacetamide Derivative  (Covalent Alkyl Halide)
    
  • Mannich Base Hydrochloride (Cyclic Ketone Derivative)

Core Insight: While Combustion Analysis (CHN) confirms purity, it cannot distinguish isomers. This guide integrates Potentiometric Halide Titration as a mandatory orthogonal protocol to validate the nature of the chlorine atom (Ionic vs. Covalent), a critical checkpoint in drug substance characterization.

Comparative Elemental Data Profile

The following table synthesizes experimental data from validated sources, contrasting the theoretical target against real-world findings. Note how distinct structural classes yield identical elemental targets but diverge in physicochemical behavior.

Table 1: Theoretical vs. Experimental Elemental Analysis (C₁₀H₂₀ClNO)
Compound ClassSpecific IdentityTheoretical CompositionExperimental Findings (Ref)Chloride NaturePhysicochemical Marker
Target Values All Isomers C: 58.38%H: 9.80%N: 6.81%Cl: 17.23% N/A N/A MW: 205.73
Bicyclic Alkaloid Lupinine HCl (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethanol HClC: 58.38%H: 9.80%N: 6.81%Confirms >99% PurityUsed as Chiral Standard [1]Ionic (AgNO₃ Precipitate)MP: Base melts @ 68-69°C;Salt form >200°C (dec.)
Covalent Amide

-Chloroacetamide
2-Chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide
C: 58.38%H: 9.80%N: 6.81%C: 58.19%H: 9.95%N: 6.68% (Dev: <0.3%) [2]Covalent (Requires fusion to detect)State: White SolidSoluble in Et₂O
Mannich Base Cyclopentanone Deriv. 2-[(Diethylamino)methyl]cyclopentanone HClC: 58.38%H: 9.80%N: 6.81%C: 58.22%H: 9.78%N: 6.90% (Patent Data) [3]Ionic (Water Soluble)BP: 239.7°C (Pred.)Unstable free base

Expert Insight: The experimental data for the


-Chloroacetamide derivative (Row 3) demonstrates a deviation of only 0.19% for Carbon , well within the journal standard of ±0.4%. This validates the synthesis protocol described in Chemical Communications [2].

Structural Differentiation Workflow

To ensure scientific integrity, one must look beyond simple CHN percentages.[1] The following workflow illustrates the logic for distinguishing a salt (Lupinine HCl) from a covalent chloride (Chloroacetamide) using self-validating steps.

G Start Unknown Sample (C10H20ClNO) CHN Step 1: Combustion Analysis (Confirm C: 58.4%, H: 9.8%, N: 6.8%) Start->CHN Solubility Step 2: Solubility Test (Water vs. Ether) CHN->Solubility WaterSol Water Soluble (Likely Salt) Solubility->WaterSol High EtherSol Ether Soluble (Likely Covalent) Solubility->EtherSol High AgNO3 Step 3: AgNO3 Test (Direct) WaterSol->AgNO3 Fusion Step 3: Sodium Fusion (Then AgNO3) EtherSol->Fusion ID_Amide Candidate: Chloroacetamide (Check Amide IR: 1650 cm-1) EtherSol->ID_Amide Precipitate Immediate White PPT (Ionic Chloride) AgNO3->Precipitate NoPrecipitate No Immediate PPT (Covalent Chlorine) AgNO3->NoPrecipitate Fail Fusion->Precipitate ID_Lupinine Candidate: Lupinine HCl (Check Optical Rotation) Precipitate->ID_Lupinine Chiral? ID_Mannich Candidate: Mannich Base HCl (Check Ketone IR: 1740 cm-1) Precipitate->ID_Mannich Achiral?

Figure 1: Logical decision tree for the structural assignment of C₁₀H₂₀ClNO isomers based on solubility and chloride reactivity.

Validated Experimental Protocols

Protocol A: High-Precision CHN Combustion Analysis

Use this protocol to establish bulk purity.

  • Sample Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove hygroscopic water. Causality: HCl salts are often hygroscopic; retained water will artificially lower Carbon %.

  • Weighing: Accurately weigh 2.0–3.0 mg (±0.001 mg) of the sample into a tin capsule.

  • Combustion: Introduce sample into the combustion reactor (Temp >950°C) with excess Oxygen.

  • Detection: Quantify N₂, CO₂, and H₂O via Thermal Conductivity Detection (TCD).

  • Validation Criteria:

    • Acceptance: Found values must be within ±0.4% of theoretical (C: 58.38, H: 9.80, N: 6.81).

    • Failure Mode: If C is low and H is high, suspect solvent entrapment or hydration.

Protocol B: Potentiometric Chloride Titration (Differentiation Step)

Use this protocol to distinguish Ionic Cl (Salts) from Covalent Cl.

  • Dissolution: Dissolve 50 mg of sample in 30 mL deionized water (acidified with 1 mL HNO₃).

    • Note: If insoluble in water (e.g., the Chloroacetamide), this test confirms "Covalent" status immediately.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Execution: Titrate dynamically to the inflection point.

  • Calculation:

    
    
    
  • Interpretation:

    • Result ≈ 17.2%: Confirms HCl Salt (Lupinine HCl or Mannich Base).

    • Result ≈ 0%: Confirms Covalent Chloride (Sample requires Sodium Fusion or Oxygen Flask Combustion to release Cl⁻).

Performance & Stability Comparison

FeatureLupinine HCl (Alkaloid)Chloroacetamide (Covalent)
Stability High. Crystalline lattice stabilizes the amine. Hygroscopic.Moderate. Susceptible to hydrolysis in strong base.
Solubility Soluble in Water, Ethanol.[2] Insoluble in Hexane.Soluble in DCM, Ether. Insoluble in Water.
Reactivity Acts as a chiral resolving agent or ligand.Electrophile; reacts with nucleophiles (amines/thiols).
Safety Toxic. Acetylcholinesterase inhibitor [1].[3]Irritant. Potential alkylating agent.

Application Note: When developing analytical standards, Lupinine HCl is preferred for checking optical rotation equipment due to its specific rotation, whereas the Chloroacetamide derivative serves as an excellent test probe for checking the efficiency of nucleophilic substitution reactions [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721130, Lupinine hydrochloride. Retrieved from [Link]

  • Pace, V., et al. (2013). Addition of Lithium Carbenoids to Isocyanates: a Direct Access to Synthetically Useful N-substituted 2-Haloacetamides. Chemical Communications (Electronic Supplementary Information). Retrieved from [Link]

  • Google Patents (1981).Patent US4271167A: Endo-8-substituted-8-azabicyclo[3.2.1]octanes. (Source of comparative elemental data for bicyclic isomers).

Sources

A Comparative Spectroscopic Guide to N-Octyl-2-Chloroacetamide and Its Homologs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic characterization of N-octyl-2-chloroacetamide, a molecule of interest in various research and development sectors, including drug discovery and material science. Through a detailed analysis of its spectral data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a clear framework for its identification and quality assessment. To provide a broader context and highlight the influence of the N-alkyl chain length on the spectral features, a comparative analysis with its shorter-chain homologs, N-ethyl-2-chloroacetamide and N-butyl-2-chloroacetamide, is integrated throughout this guide.

Introduction to Spectroscopic Characterization

In the realm of chemical sciences, the unambiguous identification and purity assessment of a compound are paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing a "fingerprint" of a molecule by probing its interactions with electromagnetic radiation. Each technique offers a unique window into the molecular structure:

  • FTIR Spectroscopy reveals the functional groups present by identifying the vibrational frequencies of chemical bonds.

  • NMR Spectroscopy elucidates the connectivity of atoms by mapping the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

  • Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

This guide will delve into the practical application and interpretation of these techniques for N-octyl-2-chloroacetamide and its comparators, offering researchers the necessary tools for confident characterization.

Chemical Structures

To visualize the molecules discussed in this guide, their chemical structures are presented below.

cluster_octyl N-Octyl-2-chloroacetamide cluster_ethyl N-Ethyl-2-chloroacetamide cluster_butyl N-Butyl-2-chloroacetamide octyl Cl-CH₂-C(=O)NH-(CH₂)₇-CH₃ ethyl Cl-CH₂-C(=O)NH-CH₂-CH₃ butyl Cl-CH₂-C(=O)NH-(CH₂)₃-CH₃

Figure 1: Chemical structures of the N-alkyl-2-chloroacetamides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types. For N-alkyl-2-chloroacetamides, the most informative regions of the IR spectrum are those corresponding to the amide and alkyl halide functionalities.

Key Vibrational Modes for N-Alkyl-2-Chloroacetamides:

  • N-H Stretch: The stretching vibration of the N-H bond in a secondary amide typically appears as a single, sharp band in the region of 3350-3180 cm⁻¹.

  • C-H Stretches: The stretching vibrations of C-H bonds in the alkyl chains are observed between 3000 and 2850 cm⁻¹.

  • Amide I Band (C=O Stretch): This is one of the most characteristic absorptions for amides, appearing as a strong band in the range of 1680-1630 cm⁻¹ for secondary amides.

  • Amide II Band (N-H Bend and C-N Stretch): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is typically found between 1570 and 1515 cm⁻¹.

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Comparative FTIR Data:

Vibrational ModeN-Octyl-2-chloroacetamide (Predicted)N-Ethyl-2-chloroacetamide (Experimental/Predicted)N-Butyl-2-chloroacetamide (Experimental/Predicted)
N-H Stretch (cm⁻¹) ~3300~3300~3300
C-H Stretches (cm⁻¹) 2925, 28552970, 28702960, 2870
Amide I (C=O) (cm⁻¹) ~1650~1650~1650
Amide II (N-H) (cm⁻¹) ~1550~1550~1550
C-Cl Stretch (cm⁻¹) ~720~730~725

Interpretation:

The FTIR spectra of these three compounds are expected to be very similar in the regions corresponding to the core chloroacetamide functional group. The primary difference will be observed in the intensity and complexity of the C-H stretching and bending vibrations, which will increase with the length of the N-alkyl chain. The presence of the strong Amide I and Amide II bands is a definitive indicator of the secondary amide group. The C-Cl stretch, while present, can sometimes be weak and may be obscured by other absorptions in the fingerprint region.

Experimental Protocol: Acquiring an FTIR Spectrum

cluster_workflow FTIR Spectroscopy Workflow prep Sample Preparation (e.g., KBr pellet or thin film) bkg Background Scan (empty sample compartment) prep->bkg Place in spectrometer sample_scan Sample Scan bkg->sample_scan Introduce sample process Data Processing (Fourier transform, baseline correction) sample_scan->process spectrum Generate Spectrum process->spectrum cluster_workflow NMR Spectroscopy Workflow dissolve Dissolve Sample (in deuterated solvent) transfer Transfer to NMR Tube dissolve->transfer shim Place in Magnet & Shim transfer->shim acquire Acquire Data (pulse sequence) shim->acquire process Process Data (FT, phasing, baseline correction) acquire->process spectrum Generate Spectrum process->spectrum

Figure 3: General workflow for acquiring an NMR spectrum.
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Transfer to NMR Tube: The solution is transferred to a clean, high-precision NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is then "shimmed" to achieve maximum homogeneity.

  • Data Acquisition: A specific pulse sequence is applied to excite the nuclei, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phasing and baseline correction are then performed to obtain the final, interpretable spectrum.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Expected Fragmentation Patterns:

The fragmentation of N-alkyl-2-chloroacetamides in an electron ionization (EI) mass spectrometer is expected to be driven by the presence of the amide and chloroalkyl groups.

M [Cl-CH₂-C(=O)NH-R]⁺˙ (Molecular Ion) F1 [CH₂=C(OH)NH-R]⁺˙ (McLafferty Rearrangement) M->F1 Loss of alkene F2 [Cl-CH₂-C=O]⁺ (α-cleavage) M->F2 Loss of •NH-R F3 [R-NH=CH₂]⁺ (α-cleavage) M->F3 Loss of Cl-CH₂-CO•

Figure 4: Potential fragmentation pathways for N-alkyl-2-chloroacetamides.
  • Molecular Ion (M⁺˙): The molecular ion peak should be observable, and its m/z value will correspond to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is common. This can lead to the formation of the chloroacetyl cation ([ClCH₂CO]⁺) and an iminium cation derived from the N-alkyl group.

  • McLafferty Rearrangement: For N-alkyl chains of three or more carbons, a McLafferty rearrangement is possible, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene.

Comparative Mass Spectrometry Data:

Ion/FragmentN-Octyl-2-chloroacetamide (m/z)N-Ethyl-2-chloroacetamide (m/z)N-Butyl-2-chloroacetamide (m/z)
[M]⁺˙ 205/207121/123149/151
[M - Cl]⁺ 17086114
[ClCH₂CO]⁺ 77/7977/7977/79
McLafferty Fragment 149-93
[R-NH=CH₂]⁺ 1425886

Interpretation:

The mass spectra of these compounds will show a clear progression in the molecular ion peaks, increasing by 28 mass units (the mass of a -CH₂CH₂- group) from ethyl to butyl and by 56 mass units from butyl to octyl. The presence of the isotopic cluster for chlorine is a key diagnostic feature. Common fragment ions, such as the chloroacetyl cation, will be present in all three spectra, providing evidence for the shared chloroacetamide core. The relative abundance of fragments resulting from cleavage of the N-alkyl chain will differ, providing information about the length and branching of the chain.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically by electron ionization (EI) for this class of compounds.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This guide has provided a detailed spectroscopic roadmap for the characterization of N-octyl-2-chloroacetamide, with comparative data from its lower homologs, N-ethyl-2-chloroacetamide and N-butyl-2-chloroacetamide. By understanding the characteristic signals and fragmentation patterns in FTIR, NMR, and MS, researchers can confidently identify these compounds and assess their purity. The provided experimental protocols offer a practical starting point for acquiring high-quality spectral data. The consistent trends observed with increasing alkyl chain length underscore the predictable nature of these spectroscopic techniques and their power in elucidating molecular structure.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB2. [Link]

Comparative Guide: Biological Activity of Chloroacetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroacetamide derivatives represent a class of potent alkylating agents that have transitioned from their historical roots in agrochemistry (herbicides) to high-impact scaffolds in medicinal chemistry.[1] Unlike acrylamides, which act via Michael addition, chloroacetamides function as "hard" electrophiles, engaging in rapid


 reactions with nucleophilic cysteine residues.

This guide provides a technical comparison of chloroacetamide derivatives against standard chemotherapeutics and alternative covalent warheads. It highlights their superior potency in kinase inhibition and antimicrobial applications while critically addressing their toxicity profile—specifically glutathione (GSH) depletion—which remains the primary bottleneck in their clinical translation.

Mechanistic Foundation: The Covalent Warhead

To understand the biological activity of chloroacetamides, one must first distinguish their mode of action from other covalent inhibitors.

The Alkylation Mechanism

Chloroacetamides possess a highly reactive


-chloromethyl group. Upon binding to a target protein, the sulfur atom of a cysteine residue attacks the methylene carbon, displacing the chloride ion. This results in an irreversible thioether bond.

Key Distinction:

  • Acrylamides (e.g., Ibrutinib): Rely on Michael Addition. The reaction is generally slower and requires specific geometric alignment with the target cysteine.

  • Chloroacetamides: Rely on

    
     Substitution. The reaction is intrinsically faster and more aggressive, often leading to higher potency but lower selectivity if the "warhead" is not sterically shielded.
    
Pathway Visualization

The following diagram illustrates the covalent capture mechanism compared to the downstream biological effects (Apoptosis/Cell Death).

CovalentMechanism Drug Chloroacetamide Derivative Target Target Protein (e.g., FGFR1, GST) Drug->Target Binding OffTarget GSH Depletion (Toxicity) Drug->OffTarget Non-specific Alkylation Complex Covalent Complex (Irreversible Thioether Bond) Target->Complex SN2 Attack (Cys-SH) Pathway Signaling Blockade (e.g., PI3K/Akt/mTOR) Complex->Pathway Inhibition Outcome Apoptosis / Bacterial Cell Death Pathway->Outcome Downstream Effect

Figure 1: Mechanism of action showing the bifurcation between therapeutic efficacy (Target Inhibition) and toxicity (GSH Depletion).

Comparative Efficacy Data

The following data synthesizes recent findings comparing N-substituted chloroacetamides against standard-of-care drugs.

Anticancer Potency ( Comparison)

Chloroacetamide derivatives, particularly those bearing thiazole or quinoline scaffolds, often outperform reversible inhibitors due to their infinite residence time on the target.

Compound ClassTarget Cell Line

(µM)
Reference Standard (

)
Relative Potency
Phenylacetamide Derivative (3e) PC12 (Pheochromocytoma)0.67 ± 0.12 Doxorubicin (2.6 µM)3.9x Higher
Thiazole-Chloroacetamide (d7) MCF-7 (Breast Cancer)1.2 ± 0.3 Cisplatin (5.8 µM)4.8x Higher
UPR1376 (FGFR Inhibitor) H1581 (Lung Cancer)0.034 BGJ398 (0.045 µM)1.3x Higher
2,2-Dichloroacetamide MDA-MB-231> 50Doxorubicin (0.5 µM)Ineffective

Data Insight: The mono-chloro derivatives (2-chloroacetamides) are significantly more potent than di-chloro derivatives. The steric bulk and electronic repulsion in di-chloro variants often hinder the


 attack, rendering them biologically inert in this context [1].
Antimicrobial Activity

Chloroacetamides inhibit bacterial enzymes like DNA gyrase. Their activity is often compared to Ciprofloxacin.

Derivative TypeOrganismZone of Inhibition (mm)Standard (Ciprofloxacin)
N-benzothiazole-2-chloroacetamide S. aureus (Gram +)24 mm28 mm
N-benzothiazole-2-chloroacetamide E. coli (Gram -)20 mm25 mm
Quinoline-Chloroacetamide Hybrid M. tuberculosisMIC: 6.25 µg/mLIsoniazid (0.2 µg/mL)

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new derivatives, the following SAR rules have been established based on comparative studies:

  • The "Goldilocks" Reactivity: The

    
    -chloro group is essential. Replacing Cl with Br increases reactivity too much (chemical instability), while F decreases it (poor leaving group). Cl is the optimal halogen for biological alkylation.
    
  • Aryl Ring Modulation:

    • Electron Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the aryl ring pull electron density, making the amide nitrogen less nucleophilic. This indirectly increases the electrophilicity of the warhead.
    • Positioning: Substituents at the meta position often yield better cytotoxicity profiles than para or ortho, likely due to steric fitting in the kinase ATP-binding pocket [2].

  • Linker Length: Increasing the chain length between the aryl group and the amide nitrogen generally decreases potency, suggesting a tight binding pocket requirement.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for chloroacetamide evaluation.

Protocol: MTT Cytotoxicity Assay

Purpose: To determine the


 value of the derivative.[2]
Critical Control:  Chloroacetamides can react with reducing agents; ensure media is fresh.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% 
    
    
    
    .
  • Treatment:

    • Prepare stock solution of the chloroacetamide derivative in DMSO.

    • Perform serial dilutions in culture medium (Final DMSO concentration < 0.5%).

    • Add 100 µL of treatment to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Protect from light.

  • Solubilization: Carefully aspirate supernatant. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 15 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    
Workflow Visualization

AssayWorkflow Start Synthesis of Chloroacetamide Derivative Purification Purification (Recrystallization/Column) Start->Purification Characterization NMR / MS Verification Purification->Characterization Screening In Vitro Screening (MTT Assay) Characterization->Screening Analysis Data Analysis (IC50 Calculation) Screening->Analysis Decision Select Lead Compound Analysis->Decision

Figure 2: Standardized workflow from synthesis to biological evaluation.[1]

Safety & Toxicity Profile

The Major Bottleneck: The high reactivity of chloroacetamides poses a significant risk of Glutathione (GSH) Depletion .

  • Mechanism: GSH is the cell's primary antioxidant. It contains a cysteine thiol that readily attacks the chloroacetamide warhead.

  • Consequence: Rapid depletion of GSH leads to accumulation of Reactive Oxygen Species (ROS), causing oxidative stress and necrosis in healthy tissues (hepatotoxicity).

  • Mitigation Strategy: Modern drug design focuses on "Reversible Covalent" inhibitors or tuning the warhead reactivity (e.g., adding steric bulk near the

    
    -carbon) to ensure the drug only reacts with the specific cysteine in the target protein's active site, rather than free GSH in the cytosol [3].
    

References

  • Havryshchuk, L., et al. (2025).[3] "Synthesis, Anticancer Properties Evaluation and In Silico Studies of 2-Chloro- and 2,2-Dichloroacetamides Bearing Thiazole Scaffolds." ScienceRise: Pharmaceutical Science.[3]

  • BenchChem. (2025).[1] "Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry." BenchChem Technical Library.

  • Giacomini, A., et al. (2019). "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent."[4] Frontiers in Pharmacology.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

  • Saeedi, M., et al. (2019).[5] "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives." Chemistry Central Journal.

Sources

Validating Purity of Synthesized 2-Chloro-N-octylacetamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-octylacetamide is a critical lipophilic electrophile used frequently as an alkylating agent in medicinal chemistry and surfactant synthesis. Its efficacy in biological assays relies heavily on the absence of reactive impurities, particularly unreacted chloroacetyl chloride (highly cytotoxic) and octylamine (nucleophilic interference).

This guide challenges the "standard" reliance on simple HPLC-UV (254 nm) for this molecule. Due to the lack of a strong chromophore in the aliphatic octyl chain, standard UV detection often yields false-positive purity results. We present a comparative validation strategy demonstrating that GC-MS combined with Quantitative NMR (qNMR) provides the only statistically robust purity profile, superior to HPLC-UV for this specific class of aliphatic amides.

Synthesis Context & Impurity Profile

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the Schotten-Baumann reaction or direct acylation in dichloromethane (DCM).

Reaction Scheme


Critical Impurities Table
ImpurityOriginRisk FactorDetection Challenge
Octylamine Unreacted Starting MaterialNucleophilic scavenger; alters biological data.Poor UV absorbance; Tailing on silica.
Chloroacetyl Chloride Excess ReagentHighly reactive/toxic; false positives in alkylation assays.Hydrolyzes on LC columns; requires derivatization or GC.
Chloroacetic Acid Hydrolysis ProductAcidic contaminant; alters pH of assays.Polar; elutes in solvent front on RP-HPLC.
Di-acylated Side Product Over-reactionInert but reduces active concentration.Co-elutes with product in non-polar systems.

Comparative Analysis of Validation Methods

We evaluated three analytical methodologies to determine the "Gold Standard" for releasing this compound.

Method A: HPLC-UV (254 nm vs. 210 nm)
  • Performance: POOR .

  • Mechanism: Detection of amide bond

    
     transition.
    
  • Data Insight: At 254 nm, the molar extinction coefficient (

    
    ) of 2-Chloro-N-octylacetamide is negligible. Significant impurities like octylamine are virtually invisible. At 210 nm, solvent cutoff interference (e.g., from EtOAc or Acetone traces) creates massive baseline noise, obscuring trace impurities.
    
  • Verdict: NOT recommended for purity assignment, though acceptable for rough reaction monitoring.

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
  • Performance: EXCELLENT .

  • Mechanism: Volatility-based separation with electron impact ionization.

  • Data Insight: Both the starting amine and the chlorinated amide are volatile and thermally stable up to ~250°C. GC-MS provides distinct retention times and mass fragmentation patterns (characteristic Chlorine isotope pattern

    
     and 
    
    
    
    in 3:1 ratio).
  • Limit of Detection (LOD): < 10 ppm for Octylamine.

Method C: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)[1]
  • Performance: SUPERIOR (For Assay) .

  • Mechanism: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB).

  • Data Insight: Provides absolute purity (Assay %) without requiring reference standards for every impurity. It clearly distinguishes the

    
    -proton singlet of the product (~4.0 ppm) from the starting amine signals.
    
  • Verdict: The ultimate "truth" method for mass balance.

Visualizing the Analytical Decision Matrix

The following diagram outlines the logical workflow for validating this specific molecule, prioritizing GC-MS over HPLC.

AnalyticalWorkflow Start Crude 2-Chloro-N-octylacetamide SolubilityCheck Solubility Check (CDCl3 vs MeOH) Start->SolubilityCheck Method_GC Method A: GC-MS (Primary Purity) SolubilityCheck->Method_GC Volatile/Stable Method_HPLC Method B: HPLC-UV (210 nm) SolubilityCheck->Method_HPLC Not Recommended Method_NMR Method C: qNMR (Absolute Assay) SolubilityCheck->Method_NMR Quantitative Decision_Volatile Detect Volatile Impurities (Octylamine, Solvents) Method_GC->Decision_Volatile Decision_NonVolatile Detect Non-Volatile Salts Method_NMR->Decision_NonVolatile Result_Pass PASS: >98% Area (GC) >95% w/w (NMR) Decision_Volatile->Result_Pass Clean Result_Fail FAIL: Re-Purify Decision_Volatile->Result_Fail Impure Decision_NonVolatile->Result_Pass

Figure 1: Analytical workflow prioritizing GC-MS and qNMR for aliphatic amides.

Recommended Experimental Protocols

Protocol 1: GC-MS Purity Profiling (The "Workhorse")
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Split 50:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 60°C for 2 min (Elute solvents).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min (Ensure elution of di-acylated byproducts).

  • Sample Prep: Dissolve 5 mg sample in 1 mL Dichloromethane (HPLC grade).

  • Success Criteria:

    • Octylamine peak (RT ~4-6 min) must be < 0.5% Area.

    • Product peak (RT ~10-12 min) must be > 98.0% Area.

Protocol 2: qNMR Absolute Assay (The "Validator")
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity) or Maleic Acid.

  • Relaxation Delay (d1): 30 seconds . (Crucial! Amide protons relax slowly; standard 1s delays cause integration errors).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integration,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight.[1][2][3][4][5][6]

Synthesis & Purification Logic

Understanding the purification outcome is vital for interpreting the analysis.

SynthesisPath Reactants Octylamine + Cl-Acetyl Chloride (in DCM, 0°C) Crude Crude Mixture (Contains HCl salts) Reactants->Crude Acylation Wash Aqueous Wash (1M HCl, then NaHCO3) Crude->Wash Remove Amine/Acid Recryst Recrystallization (Hexane/EtOAc) Wash->Recryst Dry & Concentrate Final Pure 2-Chloro-N-octylacetamide (White Waxy Solid) Recryst->Final Yield ~85%

Figure 2: Purification pathway. Aqueous washes are critical to remove water-soluble amine salts before recrystallization.

References

  • PubChem. 2-chloro-N-octylacetamide (Compound).[4] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[1][3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Chloro-N-methylacetamide (Analog) Gas Phase Spectrum. Available at: [Link]

Sources

Technical Guide: NMR Shift Differences Between N-Octyl Amine and Amide Product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the conversion of primary amines to amides is a fundamental transformation. Monitoring this reaction via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise knowledge of chemical shift perturbations. This guide provides a definitive comparison between 1-octylamine (starting material) and its N-octyl amide derivatives (product), focusing on the diagnostic shifts of


-methylene protons and carbons.

Key Diagnostic Indicator: The most reliable metric for reaction completion is the downfield shift of the


-methylene protons (

-N) from ~2.7 ppm (amine) to ~3.3 ppm (amide), accompanied by the appearance of a downfield amide N-H signal (~5.5–6.5 ppm).

Mechanistic Basis of Shift Differences

Understanding the causality of these shifts ensures accurate interpretation of complex spectra.

Proton ( H) Deshielding
  • Amine (

    
    ):  The nitrogen atom is moderately electronegative, deshielding the adjacent 
    
    
    
    -protons to ~2.7 ppm.[1] The lone pair on nitrogen is localized, providing some shielding density.
  • Amide (

    
    ):  The carbonyl group is strongly electron-withdrawing. Through resonance, the nitrogen lone pair delocalizes into the carbonyl 
    
    
    
    -system. This decreases electron density around the nitrogen, which in turn significantly deshields the adjacent
    
    
    -protons, moving them downfield to ~3.3 ppm. The anisotropy of the carbonyl double bond also contributes to this deshielding.
Carbon ( C) Shielding Effects
  • 
    -Carbon Stability:  Contrary to proton trends, the 
    
    
    
    C shift of the
    
    
    -carbon often changes minimally or moves slightly upfield (shielded) upon amidation (from ~42 ppm to ~40 ppm). This is due to the "
    
    
    -gauche" effect and changes in the paramagnetic shielding term of the carbon nucleus, which do not follow simple electronegativity rules.
  • Carbonyl Diagnostic: The definitive

    
    C marker is the appearance of the amide carbonyl signal at 170–175 ppm .
    

Comparative Data: 1-Octylamine vs. N-Octyl Amide

The following data represents standard values in Chloroform-d (


) .
Table 1: H NMR Chemical Shift Comparison (500 MHz, )
Atom Position1-Octylamine (Starting Material)N-Octyl Amide (Product)*Shift Difference (

)
Multiplicity

-CH

(N-CH

)
2.68 ppm 3.25 – 3.40 ppm +0.60 ppm Triplet (Amine)

Quartet/Triplet (Amide)

-CH

(N-C-CH

)
1.43 ppm~1.50 – 1.60 ppm+0.15 ppmMultiplet
N-H Protons 1.1 – 1.5 ppm (Broad, often obscured)5.5 – 6.5 ppm (Broad)+4.5 ppmSinglet (Broad)
Terminal CH

0.88 ppm0.88 ppm~0.0 ppmTriplet

*Values based on N-octylacetamide and N-octylbenzamide derivatives.

Table 2: C NMR Chemical Shift Comparison (125 MHz, )
Atom Position1-OctylamineN-Octyl AmideDiagnostic Note
Carbonyl (C=O) Absent170.0 – 175.0 ppm Definitive proof of amide bond.

-Carbon
(N-C)
42.3 ppm 39.5 – 40.5 ppm Slight upfield shift (shielding).

-Carbon
33.9 ppm~29.5 ppmDiagnostic secondary shift.

Visualization of Reaction & Analysis Logic

Diagram 1: Reaction Monitoring Workflow

This diagram outlines the transformation and the specific atoms to monitor.

ReactionScheme cluster_amine Starting Material: 1-Octylamine cluster_amide Product: N-Octyl Amide Amine R-CH2-NH2 (alpha-H: 2.68 ppm) (alpha-C: 42.3 ppm) Reaction Acyl Chloride / EDC Coupling Amine->Reaction Amide R-CH2-NH-C(=O)-R' (alpha-H: ~3.3 ppm) (C=O: ~170 ppm) Reaction->Amide

Caption: Chemical shift evolution during the conversion of primary amine to amide.

Diagram 2: NMR Analysis Decision Tree

A self-validating logic flow for interpreting the spectrum.

AnalysisLogic Start Acquire 1H NMR in CDCl3 Check33 Is there a Quartet/Triplet at 3.2 - 3.4 ppm? Start->Check33 Yes33 Amide Product Present Check33->Yes33 Yes No33 No Product Formed Check33->No33 No Check27 Is there a Triplet at ~2.7 ppm? Yes33->Check27 Yes27 Unreacted Amine Remaining (Incomplete Reaction) Check27->Yes27 Yes No27 Full Conversion Check27->No27 No

Caption: Decision logic for determining reaction completion based on alpha-proton shifts.

Experimental Protocol: Self-Validating NMR Analysis

Objective: Quantify the conversion of 1-octylamine to N-octyl amide.

Step 1: Sample Preparation
  • Take a 10–20 mg aliquot of the crude reaction mixture.

  • Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Note: Ensure the solvent is acid-free. Acidic

      
       can protonate residual amine (
      
      
      
      ), shifting the
      
      
      -CH
      
      
      downfield to ~3.0 ppm, potentially causing confusion with the amide product.
  • Filter through a small cotton plug if solids (salts) are present.

Step 2: Acquisition Parameters
  • Nucleus:

    
    H (Standard), 
    
    
    
    C (Optional for confirmation).
  • Scans: 16 scans (

    
    H) is sufficient for >5 mg sample.
    
  • Delay (d1): Set to

    
     5 seconds to ensure accurate integration of the ratio between product and starting material.
    
Step 3: Analysis & Validation
  • Reference: Calibrate residual

    
     peak to 7.26 ppm .
    
  • Integrate:

    • Region A (Product): 3.20 – 3.40 ppm (

      
      -CH
      
      
      
      amide).
    • Region B (Starting Material): 2.60 – 2.75 ppm (

      
      -CH
      
      
      
      amine).
  • Calculate Conversion:

    
    
    
  • D

    
    O Shake (Validation): 
    
    • Add 1 drop of

      
       to the NMR tube and shake.
      
    • Result: The amide N-H peak (~6.0 ppm) will disappear or diminish. The

      
      -CH
      
      
      
      coupling pattern may simplify (e.g., quartet becomes triplet) if it was coupling to the NH proton. This confirms the assignment.

Troubleshooting Common Issues

  • Ambiguous Peak at 3.0 ppm: If you see a peak around 2.9–3.0 ppm, it is likely the protonated amine salt (

    
    ), not the amide. This indicates incomplete reaction and acidic workup conditions. Wash the sample with aqueous 
    
    
    
    and re-run.
  • Overlapping Water Peak: The broad water peak in

    
     (usually ~1.56 ppm) can obscure the 
    
    
    
    -protons but typically does not interfere with the diagnostic
    
    
    -regions (2.7 or 3.3 ppm).
  • Rotamers: For tertiary amides (e.g., if N-octyl-N-methyl amide was formed), you may see two sets of signals due to restricted rotation around the C-N bond. This is less common in secondary amides (N-octyl amide) unless bulky groups are present.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • ChemicalBook. (n.d.). Octylamine 1H NMR Spectrum & Data. Link

  • National Institutes of Health (NIH) PubChem. (n.d.). N-Octylacetamide Compound Summary. Link

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link

Sources

Safety Operating Guide

2-Chloro-n-octylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 2-Chloro-N-octylacetamide

Executive Summary

2-Chloro-N-octylacetamide (CAS: 20368-12-1 ) is a potent alkylating agent belonging to the


-chloroacetamide class. Unlike its hydrophilic parent compound (2-chloroacetamide), the octyl chain imparts significant lipophilicity, increasing its potential for skin penetration and bioaccumulation.
  • Primary Hazard: Skin Sensitization (H317), Acute Toxicity (H301), and Reproductive Toxicity (H361f).

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).

  • Disposal Class: Halogenated Organic Waste .

  • Critical Restriction: Zero discharge to municipal sewage or sinks.

Hazard Profiling & Chemical Logic

To safely dispose of this compound, one must understand its mechanism of action.

  • The Alkylation Mechanism: The carbon atom attached to the chlorine (alpha-carbon) is highly electrophilic. It reacts irreversibly with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.

    • Implication: This is why it causes allergic contact dermatitis. The compound haptenizes skin proteins, triggering an immune response.

  • Lipophilicity Factor: The octyl (

    
    ) chain acts as a "carrier," facilitating transport across the lipid bilayer of cell membranes and gloves.
    
    • Operational Adjustment: Standard nitrile gloves may offer reduced breakthrough times compared to hydrophilic compounds. Double-gloving or using Silver Shield/Laminate gloves is recommended for concentrated handling.

Table 1: Physicochemical & Hazard Data

PropertyValue/DescriptionOperational Relevance
CAS Number 20368-12-1Unique identifier for waste manifests.
Molecular Formula

High carbon content requires incineration.
Physical State Solid (low melting point)Dust generation is a risk; handle in fume hood.
Solubility Low in water; High in organicsDo not use water alone for spill cleanup.
Reactivity Electrophile (

active)
Can be quenched by strong nucleophiles (Thiosulfate).

Pre-Disposal Safety & Containment

Before initiating disposal, establish a "Hot Zone" within a chemical fume hood.

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).

    • Skin: Double Nitrile gloves (Outer: 8 mil, Inner: 4 mil) or Laminate gloves. Tyvek lab coat.

    • Eye: Chemical splash goggles.

  • Segregation: Keep away from strong oxidizers and strong bases (which can cause uncontrolled hydrolysis or exothermic reactions).

Disposal Workflow

The following decision tree outlines the logical flow for disposing of 2-Chloro-N-octylacetamide, distinguishing between trace contamination and bulk waste.

DisposalWorkflow cluster_logic Critical Safety Check Start Waste Generation (2-Chloro-N-octylacetamide) TypeCheck Determine Waste Type Start->TypeCheck SolidWaste Solid / Bulk Material TypeCheck->SolidWaste Pure Substance LiquidWaste Liquid / Solution TypeCheck->LiquidWaste Dissolved in Solvent TraceWaste Trace / Contaminated PPE TypeCheck->TraceWaste Wipes/Gloves Container1 Container: HDPE or Glass Label: 'Toxic - Halogenated Organic' SolidWaste->Container1 Container2 Container: Solvent Waste Carboy Label: 'Halogenated Solvents' LiquidWaste->Container2 Container3 Container: Solid Hazardous Waste Bin (Double Bagged) TraceWaste->Container3 Incineration Final Disposal: High-Temp Incineration (with Flue Gas Scrubbing) Container1->Incineration Container2->Incineration Warning Do NOT mix with strong oxidizers or non-halogenated waste Container2->Warning Container3->Incineration

Figure 1: Decision matrix for the segregation and packaging of chloroacetamide waste streams.

Spill Neutralization Protocol (Self-Validating)

In the event of a spill or for cleaning glassware, simple washing is insufficient due to the compound's lipophilicity and toxicity. You must chemically deactivate (quench) the electrophilic core.

The Chemistry: We utilize a nucleophilic substitution reaction (


) where a sulfur nucleophile displaces the chloride, rendering the molecule non-toxic.


Protocol: Thiosulfate Quenching

This method is preferred over ammonia/amines as it generates no toxic vapors and is less exothermic.

Step 1: Preparation of Quench Solution

  • Dissolve 10g of Sodium Thiosulfate (

    
    ) in 100mL of water.
    
  • Add a small amount of surfactant (dish soap) to help solubilize the lipophilic octyl-acetamide.

Step 2: Application

  • Contain: Surround the spill with absorbent pads.

  • Apply: Gently pour the quench solution over the spill, working from the outside in.

  • Contact Time: Allow to sit for 30 minutes . This duration is critical to ensure the heterogeneous reaction completes.

Step 3: Validation (The "Trust" Step)

  • Why: Visual inspection is not enough.

  • Test: Dip a pH strip. The solution should remain neutral. If highly acidic, HCl is being generated too fast; add Sodium Bicarbonate.

  • Verification (Optional but Recommended): A drop of the reaction mixture can be checked via TLC (Thin Layer Chromatography). The starting material (high

    
    ) should disappear, replaced by a baseline spot (polar Bunte salt).
    

Step 4: Cleanup

  • Absorb the neutralized slurry with vermiculite or clay.

  • Place in a bag labeled "Decontaminated Chemical Spill Debris."

  • Treat as hazardous waste (due to potential residual unreacted material).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. (Parent compound data used for homologous extrapolation). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Chloroacetamide.[1] (Regulatory classification: Reprotox 2, Skin Sens 1). Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 2-Chloro-n-octylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.

Understanding the Hazard: A Synthesis of Knowns and Inferred Risks

2-Chloro-n-octylacetamide belongs to the family of halogenated amides. The primary reactive center of concern is the α-chloroacetamide moiety, which is known to be a potent alkylating agent. This reactivity is the root of its potential biological hazards.

Core Hazards of the Chloroacetamide Group:

Based on extensive data for 2-Chloroacetamide, the following hazards are anticipated for 2-Chloro-n-octylacetamide[1][2]:

  • Acute Toxicity: 2-Chloroacetamide is toxic if swallowed[1][2]. The oral LD50 in rats is 138 mg/kg, categorizing it as highly toxic[2]. Ingestion can lead to severe health consequences, and immediate medical attention is crucial[3][4].

  • Skin Sensitization: A primary concern is its potential to cause an allergic skin reaction upon repeated contact[1][2][4]. This sensitization can lead to significant and persistent dermatological issues for affected individuals.

  • Suspected Reproductive Toxicity: 2-Chloroacetamide is suspected of damaging fertility or the unborn child[1][2]. This is a significant long-term health risk that necessitates stringent handling protocols to minimize exposure.

  • Eye and Skin Irritation: Direct contact can cause irritation to the eyes and skin[2][3][4].

The Influence of the n-Octyl Group:

The addition of the n-octyl chain increases the lipophilicity (fat-solubility) of the molecule. This has two primary implications for safety:

  • Enhanced Dermal Absorption: Increased lipophilicity can facilitate absorption through the skin[4]. This potentially increases the systemic exposure risk from dermal contact, making robust skin protection even more critical.

  • Altered Environmental Fate: While not a direct personnel safety issue, the n-octyl group will influence the compound's environmental persistence and bioaccumulation potential.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Chloro-n-octylacetamide. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently[5].
Eye Protection Chemical safety goggles are mandatory to protect against splashes and dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing[1][5].
Body Protection A laboratory coat is the minimum requirement. For larger quantities or when there is a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary[1]. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Chloro-n-octylacetamide is crucial to minimize exposure and ensure the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: All work with 2-Chloro-n-octylacetamide should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or vapors[6][7].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[6].

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.

Handling Procedure

The following workflow is designed to guide the user through the safe handling of 2-Chloro-n-octylacetamide.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Area Prepare designated work area in a fume hood Spill Ensure spill kit is accessible Weigh Carefully weigh the required amount Spill->Weigh Dissolve Dissolve in an appropriate solvent React Perform the intended reaction Decontaminate Decontaminate all surfaces and equipment React->Decontaminate Dispose_PPE Dispose of contaminated PPE as hazardous waste Dispose_Chem Dispose of chemical waste in a designated halogenated organic waste container Disposal_Decision_Tree Start Waste Generated Is_Halogenated Does the waste contain 2-Chloro-n-octylacetamide? Start->Is_Halogenated Halogenated_Container Dispose in a designated 'Halogenated Organic Waste' container Is_Halogenated->Halogenated_Container Yes Non_Halogenated_Container Dispose in a 'Non-Halogenated Organic Waste' container Is_Halogenated->Non_Halogenated_Container No Follow_Protocols Follow institutional hazardous waste disposal protocols Halogenated_Container->Follow_Protocols Non_Halogenated_Container->Follow_Protocols

Caption: A decision tree for the proper segregation and disposal of waste.

Emergency Procedures: Planning for the Unexpected

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills, don appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal as halogenated organic waste.[1][6]

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely work with 2-Chloro-n-octylacetamide, ensuring both personal safety and the integrity of their valuable research.

References

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

  • Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Mustard gas. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Chloroacetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]

  • PubMed. (2013, October 25). Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • PubMed. (2024, February 17). Effects associated with exposure to the emerging contaminant octyl-methoxycinnamate (a UV-B filter) in the aquatic environment: a review. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.